TIS108
Beschreibung
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Structure
3D Structure
Eigenschaften
IUPAC Name |
6-phenoxy-1-phenyl-2-(1,2,4-triazol-1-yl)hexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-20(17-9-3-1-4-10-17)19(23-16-21-15-22-23)13-7-8-14-25-18-11-5-2-6-12-18/h1-6,9-12,15-16,19H,7-8,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSREBFOVZSWQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CCCCOC2=CC=CC=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TIS108: A Technical Guide to its Mechanism of Action as a Strigolactone Biosynthesis Inhibitor in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
TIS108 is a potent triazole-type inhibitor of strigolactone (SL) biosynthesis in plants. By reducing the endogenous levels of SLs, this compound induces phenotypes characteristic of SL-deficient mutants, including increased shoot branching and altered root architecture. This technical guide provides an in-depth exploration of the molecular mechanism of this compound, its physiological consequences, and its interaction with other phytohormone signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and application of this chemical tool in plant biology and agricultural sciences.
Introduction to this compound and Strigolactones
Strigolactones are a class of carotenoid-derived plant hormones that play crucial roles in regulating various aspects of plant growth and development. These include the control of shoot branching, root system architecture, and leaf senescence.[1] Beyond their endogenous roles, SLs also act as rhizosphere signaling molecules, mediating interactions with symbiotic arbuscular mycorrhizal fungi and parasitic weeds.[1]
This compound has been identified as a specific and effective inhibitor of SL biosynthesis.[1] Its application provides a chemical tool to study the functions of SLs and to modulate plant architecture for agricultural purposes. This compound treatment in various plant species, including Arabidopsis thaliana and rice (Oryza sativa), has been shown to reduce the levels of SLs, such as 2′-epi-5-deoxystrigol (epi-5DS), leading to predictable and reproducible phenotypic changes.[2]
Core Mechanism of Action: Inhibition of Strigolactone Biosynthesis
The primary mechanism of action of this compound is the inhibition of the SL biosynthetic pathway. While the precise molecular target of this compound is yet to be definitively identified, evidence strongly suggests that it acts on a cytochrome P450 monooxygenase, likely a homolog of MAX1.[3] The proposed model for this compound action involves the following key steps:
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Interruption of the SL Biosynthetic Cascade: The biosynthesis of strigolactones from β-carotene involves several enzymatic steps. Key enzymes include the carotenoid cleavage dioxygenases CCD7 (MAX3) and CCD8 (MAX4), which produce carlactone (B12838652). Carlactone is then converted into various forms of strigolactones by cytochrome P450 monooxygenases, including MAX1.[3]
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Targeting a Cytochrome P450 Enzyme: this compound, as a triazole derivative, is structurally similar to other known P450 inhibitors. It is hypothesized that this compound binds to and inhibits the activity of a MAX1-like enzyme, thereby blocking the conversion of carlactone into bioactive strigolactones.[3]
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Induction of a Feedback Loop: The resulting deficiency in endogenous SLs triggers a feedback mechanism, leading to the upregulation of early SL biosynthesis genes, such as MAX3 and MAX4.[3][4] This compensatory response is a hallmark of SL deficiency. In contrast, the expression of the SL signaling gene MAX2 remains unaffected.[3]
Below is a diagram illustrating the proposed mechanism of this compound in the strigolactone biosynthesis and signaling pathway.
References
TIS108: A Technical Guide to its Function as a Strigolactone Biosynthesis Inhibitor in Arabidopsis thaliana
For Researchers, Scientists, and Drug Development Professionals
Abstract
TIS108 is a triazole-based chemical inhibitor that has emerged as a crucial tool for the study of strigolactones (SLs) in the model plant Arabidopsis thaliana. By specifically inhibiting the biosynthesis of SLs, this compound induces phenotypes that mimic those of SL-deficient mutants, thereby providing a powerful method for dissecting the multifaceted roles of this class of phytohormones. This technical guide provides a comprehensive overview of the function of this compound in Arabidopsis, detailing its effects on plant morphology, gene expression, and disease resistance. It includes a summary of quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows to support further research and application.
Core Function of this compound: Inhibition of Strigolactone Biosynthesis
This compound functions as a potent inhibitor of strigolactone biosynthesis.[1][2][3][4] In Arabidopsis, this inhibition leads to a systemic deficiency in endogenous SLs, resulting in distinct and observable phenotypic changes. The primary evidence for this compound's mode of action comes from two key observations:
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Phenotypic Mimicry of SL-Deficient Mutants: Wild-type Arabidopsis plants treated with this compound exhibit phenotypes characteristic of SL-deficient mutants, such as max3 and max4.[1][2][3][4] These include an increased number of shoot branches and the repression of root hair elongation.[1][2][3][4]
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Chemical Rescue with SL Analogs: The phenotypic effects induced by this compound can be reversed by the co-application of GR24, a synthetic analog of strigolactones.[1][2][3][4] This rescue demonstrates that the effects of this compound are directly attributable to a deficiency in SLs.
Quantitative Effects of this compound on Arabidopsis Phenotype and Gene Expression
The application of this compound has quantifiable effects on various aspects of Arabidopsis growth and development. The following tables summarize the key quantitative data from studies investigating the impact of this inhibitor.
Table 1: Effect of this compound on Shoot Branching in Wild-Type Arabidopsis
| This compound Concentration (µM) | Phenotype | Reference |
| 1 - 3 | Dose-dependent increase in shoot branching | [2] |
| 5 (with GR24) | Rescue of the increased branching phenotype | [2][4] |
Table 2: Effect of this compound on Root Hair Elongation in Wild-Type Arabidopsis
| This compound Concentration | Phenotype | Reference |
| Not specified | Repression of root hair elongation | [1][2][3][4] |
| 5 µM GR24 (co-application) | Rescue of the repressed root hair elongation phenotype | [2][4] |
Table 3: Effect of this compound on the Expression of Strigolactone Biosynthesis Genes in Arabidopsis Roots
| Gene | This compound Treatment | Expression Level Change | Reference |
| MAX3 | Present | Upregulated | [1][2][4] |
| MAX4 | Present | Upregulated | [1][2][4] |
| MAX2 | Present | No change | [2][4] |
Table 4: Effect of this compound on Disease Resistance in Wild-Type Arabidopsis
| This compound Concentration (µM) | Pathogen | Effect on Disease Resistance | Reference |
| 1 | Pseudomonas syringae pv. tomato (Pst) | Significant decrease | [5] |
| 10 | Pseudomonas syringae pv. tomato (Pst) | Significant decrease | [6] |
Signaling Pathways Modulated by this compound
This compound directly impacts the strigolactone biosynthesis and signaling pathway. By inhibiting the production of SLs, it triggers a feedback mechanism and also influences other interconnected signaling cascades.
The Strigolactone Biosynthesis and Signaling Pathway
The biosynthesis of strigolactones in Arabidopsis is a multi-step process involving several key enzymes, including MAX3 and MAX4.[2][4] this compound is believed to inhibit one of the cytochrome P450 monooxygenases in this pathway, such as MAX1.[2][4] This inhibition leads to a decrease in the pool of active SLs, which in turn derepresses shoot branching. The deficiency in SLs also leads to a feedback upregulation of the MAX3 and MAX4 genes.[1][2][4]
Crosstalk with Salicylic (B10762653) Acid-Mediated Disease Resistance
Recent studies have revealed a role for strigolactones in plant immunity. Treatment with this compound has been shown to decrease resistance to the bacterial pathogen Pseudomonas syringae, suggesting that endogenous SLs positively contribute to salicylic acid (SA)-mediated disease resistance.[5]
Experimental Protocols
The following are generalized protocols for key experiments involving this compound in Arabidopsis, based on published methodologies.
Phenotypic Analysis of this compound-Treated Plants
Objective: To observe the effect of this compound on shoot branching and root hair elongation.
Materials:
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Arabidopsis thaliana (wild-type) seeds
-
Growth medium (e.g., Murashige and Skoog)
-
Petri plates or pots
-
This compound stock solution (in DMSO)
-
GR24 stock solution (in acetone (B3395972) or DMSO)
-
Microscope
Procedure:
-
Plant Growth: Sterilize and sow Arabidopsis seeds on growth medium. For root hair analysis, grow seedlings vertically on agar (B569324) plates. For shoot branching analysis, grow plants in soil.
-
This compound Treatment:
-
For agar-grown seedlings, supplement the growth medium with this compound to final concentrations of 1-10 µM.
-
For soil-grown plants, apply this compound via soil drenching.
-
-
GR24 Rescue (Control): In a parallel experiment, co-apply this compound and GR24 (e.g., 5 µM) to the growth medium or soil.
-
Phenotypic Observation:
-
After a suitable growth period (e.g., 7-10 days for root hairs, 4-6 weeks for shoot branching), observe and quantify the phenotypes.
-
Measure root hair length and density using a microscope.
-
Count the number of rosette branches.
-
-
Data Analysis: Statistically compare the measurements from treated, co-treated, and control plants.
Gene Expression Analysis by Real-Time Quantitative RT-PCR (qRT-PCR)
Objective: To measure the relative expression levels of target genes (e.g., MAX3, MAX4) in response to this compound treatment.
Materials:
-
Arabidopsis seedlings grown with and without this compound
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR instrument and SYBR Green master mix
-
Gene-specific primers for target and reference genes (e.g., ACTIN or UBIQUITIN)
Procedure:
-
Sample Collection: Harvest root tissue from this compound-treated and control seedlings and immediately freeze in liquid nitrogen.
-
RNA Extraction: Extract total RNA from the frozen tissue using a suitable kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase.
-
qRT-PCR:
-
Set up qPCR reactions using SYBR Green master mix, cDNA template, and gene-specific primers.
-
Run the reactions in a qPCR instrument.
-
-
Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method, normalizing to the expression of a reference gene.
Conclusion
This compound is an invaluable chemical tool for the functional analysis of strigolactones in Arabidopsis thaliana. Its ability to specifically inhibit SL biosynthesis allows for controlled studies of SL-dependent processes, including shoot branching, root development, and plant-pathogen interactions. The quantitative data and experimental protocols provided in this guide serve as a resource for researchers aiming to utilize this compound to further unravel the complex roles of strigolactones in plant biology and to explore potential applications in agriculture and drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
TIS108: A Technical Guide to a Potent Strigolactone Biosynthesis Inhibitor
Introduction
TIS108 is a triazole-type chemical inhibitor specifically designed to target and disrupt the biosynthesis of strigolactones (SLs), a class of carotenoid-derived plant hormones.[1][2] SLs are crucial regulators of a wide array of plant developmental processes, including the suppression of shoot branching (tillering in grasses), regulation of root architecture, and leaf senescence.[1][3] They also play a pivotal role in rhizosphere signaling, mediating interactions with symbiotic arbuscular mycorrhizal fungi and acting as germination stimulants for parasitic weeds like Striga spp.[1][4]
Developed as a more specific alternative to its predecessor TIS13, which exhibited side effects such as growth retardation, this compound has emerged as an invaluable tool for researchers.[1][4] It allows for the chemical knockdown of SL production, enabling detailed studies of SL function in various plant species.[4][5] This guide provides an in-depth overview of this compound, its mechanism of action, quantitative effects, and the experimental protocols used to characterize its activity, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action: Targeting a Key Biosynthetic Enzyme
This compound functions by inhibiting the activity of MAX1, a cytochrome P450 monooxygenase that acts as a key enzyme late in the SL biosynthesis pathway.[1][6] The biosynthesis of SLs begins with β-carotene and proceeds through a series of enzymatic steps to produce carlactone (B12838652) (CL), the central precursor for all strigolactones.[1][7] The MAX1 enzyme is responsible for converting carlactone into subsequent canonical SLs, such as 4-deoxyorobanchol (4DO) and orobanchol.[6][8]
As a triazole derivative, this compound is thought to bind to the heme iron of P450 enzymes like MAX1, thereby impeding their catalytic function.[1][6] By specifically inhibiting MAX1, this compound effectively blocks the production of canonical SLs. This leads to an accumulation of SL precursors and a phenotype that mimics SL-deficient mutants, such as increased shoot branching.[1][5] A key indicator of this compound's effect is the significant reduction of 2′-epi-5-deoxystrigol (epi-5DS) in rice and the upregulation of early SL biosynthesis genes like MAX3 and MAX4 in Arabidopsis, likely due to a feedback mechanism triggered by SL deficiency.[2][5]
The Strigolactone Signaling Pathway
To understand the phenotypic outcomes of this compound application, it is essential to consider the SL signaling pathway. In the absence of SLs, transcriptional repressor proteins, such as D53 in rice or the SMXL family in Arabidopsis, are active and suppress downstream gene expression, which in turn allows for axillary bud growth.[3][9]
When SLs are present, they are perceived by the α/β hydrolase receptor D14.[3][7] The SL-D14 complex then interacts with an F-box protein (MAX2 in Arabidopsis, D3 in rice), which is part of an SCF E3 ubiquitin ligase complex.[7][10] This interaction leads to the ubiquitination and subsequent degradation of the D53/SMXL repressor proteins by the 26S proteasome.[3][11] The removal of these repressors allows for the expression of downstream target genes that ultimately suppress shoot branching.[3] By depleting the pool of active SLs, this compound prevents the degradation of these repressors, leading to the characteristic increased branching phenotype.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in several studies across different plant species. The data consistently demonstrate its potent and specific inhibitory effects on SL biosynthesis and related physiological processes.
Table 1: In Vitro Inhibition of Rice MAX1 Enzymes by this compound
| Target Enzyme | Substrate Conversion | IC₅₀ (µM) | Citation |
|---|---|---|---|
| OsMAX1-900 | Carlactone (CL) to Carlactonoic Acid (CLA) | 0.15 | [6] |
| OsMAX1-900 | Carlactonoic Acid (CLA) to 4-deoxyorobanchol (4DO) | 0.15 | [6] |
| OsMAX1-1400 | 4-deoxyorobanchol (4DO) to Orobanchol | 0.02 |[6] |
Table 2: Effect of this compound on Endogenous Strigolactone Levels in Rice
| Treatment | Tissue/Exudate | epi-5DS Level (pg/g FW or pg/plant) | % Reduction vs. Control | Citation |
|---|---|---|---|---|
| Control | Roots | ~12 | - | [4] |
| 10 nM this compound | Roots | ~6 | 50% | [4] |
| 100 nM this compound | Roots | ~2 | 83% | [4] |
| Control | Root Exudates | ~150 | - | [4] |
| 10 nM this compound | Root Exudates | ~75 | 50% | [4] |
| 100 nM this compound | Root Exudates | ~25 | 83% |[4] |
Table 3: Phenotypic Effects of this compound on Arabidopsis thaliana
| Treatment | Parameter | Observation | Citation |
|---|---|---|---|
| 1-3 µM this compound | Number of Branches | Dose-dependent increase | [1] |
| 3 µM this compound | Root Hair Elongation | Suppressed | [1] |
| 3 µM this compound + 5 µM GR24 | Branching & Root Hair | Phenotype rescued to wild-type |[1][5] |
Table 4: Effect of this compound on Striga Infestation in Rice
| This compound Treatment (in soil) | Number of Emerged Striga Plants | % Reduction vs. Control | Citation |
|---|---|---|---|
| 0 µM (Control) | ~14 | - | [12] |
| 10 µM | ~8 | 43% | [12] |
| 20 µM | ~4 | 71% | [12] |
| 40 µM | ~2 | 86% |[12] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to characterize this compound.
Plant Growth and Chemical Treatment
-
Species: Arabidopsis thaliana (Col-0 ecotype) or Oryza sativa (rice).
-
Growth Conditions: Plants are typically grown hydroponically or on solid agar (B569324) medium (e.g., Murashige and Skoog) under controlled long-day conditions (16h light / 8h dark) at 22-25°C.[1][4]
-
This compound Application: this compound is dissolved in a solvent like acetone (B3395972) or DMSO to create a stock solution. This stock is then diluted into the growth medium to achieve final concentrations, typically ranging from 10 nM to 10 µM.[4][12]
-
Control and Rescue: A mock treatment (solvent only) is used as a negative control. For rescue experiments, the synthetic SL analog GR24 (typically 1-5 µM) is co-applied with this compound to confirm that the observed phenotypes are due to SL deficiency.[1][5]
Phenotypic Analysis of Shoot Branching and Root Hairs
-
Shoot Branching: For Arabidopsis, plants are grown for 4-6 weeks. The number of primary rosette branches longer than 5 mm is counted for each plant. Statistical analysis (e.g., t-tests) is performed to compare treatments.[1][13]
-
Root Hair Elongation: Seedlings are grown vertically on agar plates for 5-7 days. The root hair length in a specific region of the primary root (e.g., 1 cm from the tip) is measured using a microscope equipped with an eyepiece micrometer or imaging software.[1][13]
Quantification of Endogenous Strigolactones by LC-MS/MS
-
Sample Collection: Root tissues and/or root exudates (from hydroponic culture medium) are collected and immediately frozen in liquid nitrogen.[4]
-
Extraction: Samples are homogenized and extracted with an organic solvent (e.g., acetone or ethyl acetate), often containing a deuterated internal standard for accurate quantification.
-
Purification: The crude extract is purified using solid-phase extraction (SPE) cartridges (e.g., silica (B1680970) gel or C18) to remove interfering compounds.
-
LC-MS/MS Analysis: The purified samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify target SLs like epi-5DS based on their unique parent and daughter ion transitions.[4]
Striga Seed Germination Assay
-
Seed Conditioning: Striga hermonthica seeds are surface-sterilized and pre-conditioned on moist glass fiber filter paper in the dark for 10-14 days to become responsive to germination stimulants.
-
Treatment Application: Root exudates collected from rice plants grown with or without this compound are applied to the conditioned Striga seeds. A positive control (GR24) and a negative control (distilled water) are included.[4]
-
Incubation and Counting: The treated seeds are incubated in the dark at 30°C for 24-48 hours. Germinated seeds (identified by radicle protrusion) are counted under a dissecting microscope.[4]
-
Data Analysis: Germination rates are calculated as a percentage of the total viable seeds. The reduced germination-stimulating activity in exudates from this compound-treated plants indicates inhibition of SL biosynthesis.[4]
Conclusion
This compound is a highly effective and specific inhibitor of strigolactone biosynthesis, targeting the cytochrome P450 enzyme MAX1.[1][6] Its application in plants like Arabidopsis and rice induces classic SL-deficient phenotypes, including increased shoot branching and reduced root hair elongation, which can be rescued by the co-application of a synthetic strigolactone.[5] Quantitative analyses confirm its ability to drastically reduce endogenous SL levels in a dose-dependent manner.[4] These characteristics make this compound an essential chemical probe for dissecting the complex roles of strigolactones in plant development and environmental interactions. Furthermore, its ability to reduce the germination of parasitic weeds highlights its potential for developing novel agricultural solutions to mitigate crop losses.[4][12]
References
- 1. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Perception and Signaling of Strigolactones [frontiersin.org]
- 4. Effects of Triazole Derivatives on Strigolactone Levels and Growth Retardation in Rice | PLOS One [journals.plos.org]
- 5. tandfonline.com [tandfonline.com]
- 6. biorxiv.org [biorxiv.org]
- 7. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Carlactone Derivatives to Develop a Novel Inhibitor of Strigolactone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel mechanisms of strigolactone-induced DWARF14 degradation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Discovery and development of TIS108
An In-depth Technical Guide to TIS108: A Specific Inhibitor of Strigolactone Biosynthesis
Introduction
This compound is a triazole-type chemical inhibitor specifically designed to target strigolactone (SL) biosynthesis in plants.[1][2][3] Strigolactones are a class of plant hormones that play a crucial role in various aspects of plant development, including the suppression of shoot branching and the regulation of root architecture.[1][4] They also act as signaling molecules in the rhizosphere, mediating interactions with symbiotic arbuscular mycorrhizal fungi and parasitic weeds.[4] The development of specific inhibitors like this compound provides a powerful chemical tool for researchers to study the physiological functions of strigolactones and to potentially develop novel agricultural applications.[1][5] This guide provides a comprehensive overview of the discovery, mechanism of action, and experimental evaluation of this compound.
Discovery and Development
The development of this compound stemmed from research on triazole derivatives, a class of compounds known to inhibit cytochrome P450 monooxygenases, which are involved in the biosynthesis of various plant hormones.[5] An initial lead compound, TIS13, was identified as an SL biosynthesis inhibitor but exhibited side effects at higher concentrations, including growth retardation in rice seedlings.[4][5]
To create a more specific and potent inhibitor, a structure-activity relationship study of TIS13 was conducted.[5] This led to the synthesis of this compound, a derivative that demonstrated a significantly higher potency in reducing SL levels while showing minimal impact on plant growth, such as dwarfism.[5][6] Specifically, this compound was found to be approximately 100-fold more active in reducing the levels of 2′-epi-5-deoxystrigol (epi-5DS), a major strigolactone in rice, compared to TIS13.[6]
Mechanism of Action
This compound functions as a specific inhibitor of MAX1 , a cytochrome P450 enzyme that is a key component of the strigolactone biosynthesis pathway.[5][7] The proposed pathway for SL biosynthesis begins with β-carotene and involves the sequential action of several enzymes, including D27, CCD7, and CCD8, to produce carlactone (B12838652).[1] MAX1 is then responsible for converting carlactone into subsequent intermediates and ultimately into bioactive strigolactones.[1][7] The triazole moiety within the this compound structure is thought to bind to the heme iron of the P450 enzyme, thereby blocking its catalytic activity.[7]
By inhibiting MAX1, this compound effectively reduces the endogenous levels of strigolactones in plants.[5][7] This inhibition leads to a phenotype characteristic of SL-deficient mutants, including increased shoot branching and suppressed root hair elongation.[1][2] Furthermore, the application of this compound has been shown to induce a feedback mechanism, upregulating the expression of earlier genes in the SL biosynthesis pathway, such as MAX3 and MAX4.[1][2]
Quantitative Data
The effects of this compound have been quantified in various studies, primarily in the model plant Arabidopsis thaliana and in rice (Oryza sativa). The following tables summarize key quantitative findings.
Table 1: Effect of this compound on Strigolactone Levels in Rice
| Treatment Concentration | 2'-epi-5-deoxystrigol (epi-5DS) Level in Roots (relative to control) | 2'-epi-5-deoxystrigol (epi-5DS) Level in Root Exudates (relative to control) |
| 10 nM | Significantly Reduced | Significantly Reduced |
| 100 nM | Strongly Reduced | Strongly Reduced |
Data synthesized from Ito et al., 2011.[5]
Table 2: Phenotypic Effects of this compound on Arabidopsis thaliana
| Treatment | Number of Rosette Branches | Root Hair Length |
| Control (0 µM this compound) | Baseline | Normal |
| 1-3 µM this compound | Increased (dose-dependent) | Suppressed |
| 3 µM this compound + 5 µM GR24 | Reverted to wild-type | Rescued |
GR24 is a synthetic strigolactone analog. Data synthesized from Ito et al., 2013.[1]
Table 3: Effect of this compound on Gene Expression in Arabidopsis thaliana Roots
| Gene | Function in SL Pathway | Relative mRNA Expression Level (this compound-treated vs. Control) |
| MAX3 | Biosynthesis (CCD7) | Upregulated |
| MAX4 | Biosynthesis (CCD8) | Upregulated |
| MAX2 | Signaling (F-box protein) | No significant change |
Data synthesized from Ito et al., 2013.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Plant Growth and Chemical Treatment
-
Arabidopsis thaliana: Seeds are surface-sterilized and sown on Murashige and Skoog (MS) agar (B569324) plates. For branching analysis, seedlings are transferred to soil pots and grown under long-day conditions (16 hours light / 8 hours dark) at 22°C. This compound is applied by adding it to the hydroponic culture solution or by drenching the soil.[1][8]
-
Rice (Oryza sativa): Seeds are germinated and grown hydroponically in a nutrient solution. For analysis of root exudates, seedlings are grown in a solution with or without this compound for a specified period.[5]
Phenotypic Analysis
-
Shoot Branching: The number of primary rosette branches is counted at a specific developmental stage (e.g., after a certain number of weeks of growth).[1]
-
Root Hair Elongation: Seedlings are grown on vertical agar plates containing different concentrations of this compound. The length of root hairs in a specific region of the primary root is measured using a microscope equipped with a micrometer.[1]
Strigolactone Quantification
-
Extraction: Endogenous strigolactones are extracted from plant tissues (e.g., roots) or root exudates using an organic solvent such as ethyl acetate.
-
Analysis: The extracted samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify specific strigolactones, such as 2′-epi-5-deoxystrigol (epi-5DS).[5]
Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues (e.g., roots) using a commercial kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
-
Quantitative Real-Time PCR (qRT-PCR): The relative expression levels of target genes (e.g., MAX3, MAX4, MAX2) are determined by qRT-PCR using gene-specific primers. A housekeeping gene (e.g., UBC) is used as an internal control for normalization.[1]
Visualizations
Signaling Pathway
Caption: Strigolactone biosynthesis pathway and the inhibitory action of this compound on MAX1.
Experimental Workflow
Caption: Workflow for evaluating the effects of this compound on plant physiology and gene expression.
References
- 1. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Effects of Triazole Derivatives on Strigolactone Levels and Growth Retardation in Rice | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
TIS108: A Molecular Probe into the Crosstalk of Plant Hormone Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TIS108, a triazole-type derivative, has emerged as a potent and specific inhibitor of strigolactone (SL) biosynthesis. By reducing endogenous SL levels, this compound induces phenotypes in plants that mimic SL-deficient mutants, primarily characterized by increased shoot branching and suppressed root hair elongation.[1][2][3] This specific mode of action makes this compound an invaluable chemical tool for dissecting the intricate network of plant hormone signaling. This technical guide provides a comprehensive overview of the effects of this compound on the signaling pathways of major plant hormones, including strigolactones, jasmonic acid, gibberellins (B7789140), salicylic (B10762653) acid, and auxin. It presents quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and potential applications in agriculture and drug development.
This compound and Strigolactone Signaling
This compound directly impacts the strigolactone signaling pathway by inhibiting the biosynthesis of SLs. This inhibition leads to a feedback response in the expression of SL biosynthesis and signaling genes.
Quantitative Data: Gene Expression in Arabidopsis thaliana
Treatment of Arabidopsis thaliana roots with this compound results in the upregulation of key SL biosynthesis genes, likely as a compensatory response to SL deficiency.[4]
| Gene | Function | Fold Change (vs. Control) | Treatment Concentration |
| MAX3 | Carotenoid cleavage dioxygenase 7 (CCD7) in SL biosynthesis | ~2.5 | 3 µM this compound |
| MAX4 | Carotenoid cleavage dioxygenase 8 (CCD8) in SL biosynthesis | ~3.0 | 3 µM this compound |
| MAX2 | F-box protein involved in SL signaling | No significant change | 3 µM this compound |
Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps for analyzing the expression of SL-related genes in Arabidopsis roots following this compound treatment.
1. Plant Growth and Treatment:
-
Arabidopsis thaliana (e.g., Col-0) seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium.
-
Seedlings are grown under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).
-
For treatment, seedlings are transferred to fresh MS medium containing this compound (e.g., 3 µM) or a mock control (e.g., DMSO).
-
Roots are harvested after a specified treatment period (e.g., 24 hours), flash-frozen in liquid nitrogen, and stored at -80°C.
2. RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from root tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.
-
First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.
3. qRT-PCR:
-
qRT-PCR is performed using a real-time PCR system (e.g., Applied Biosystems StepOnePlus™).
-
The reaction mixture typically contains cDNA template, gene-specific primers (for MAX3, MAX4, MAX2, and a reference gene like UBQ10), and a SYBR Green master mix.
-
Cycling conditions generally include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Relative gene expression is calculated using the 2-ΔΔCt method, with the reference gene for normalization.[5]
Signaling Pathway Diagram
This compound and Jasmonic Acid (JA) Signaling
This compound-mediated inhibition of SL biosynthesis has been shown to enhance plant defense responses, in part through the upregulation of the jasmonic acid pathway.
Quantitative Data: Jasmonate Levels in Rice
Foliar application of this compound on rice plants led to an increase in the levels of various jasmonates in the roots, correlating with decreased nematode infection.[6]
| Jasmonate | Fold Change (vs. Mock) | Treatment |
| cis-OPDA | ~2.5 | 3 µM this compound (foliar spray) |
| JA | ~2.0 | 3 µM this compound (foliar spray) |
| JA-Ile | ~1.5 | 3 µM this compound (foliar spray) |
Experimental Protocol: Plant Hormone Quantification by LC-MS/MS
This protocol provides a general workflow for the quantification of jasmonates in plant tissues.
1. Sample Preparation:
-
Plant tissue (e.g., rice roots) is harvested, weighed, and immediately frozen in liquid nitrogen.
-
The tissue is homogenized to a fine powder.
-
Hormones are extracted using a suitable solvent (e.g., methanol/water/formic acid mixture).
-
Stable isotope-labeled internal standards are added for accurate quantification.
2. Solid-Phase Extraction (SPE):
-
The crude extract is passed through an SPE cartridge (e.g., Oasis HLB) to remove interfering compounds.
-
The hormones are eluted with a solvent such as methanol.
3. LC-MS/MS Analysis:
-
The purified extract is analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separation is achieved on a C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).
-
Hormones are detected and quantified using multiple reaction monitoring (MRM) based on their specific precursor-to-product ion transitions.
Signaling Pathway Diagram
This compound and Gibberellin (GA) Signaling
The interaction between SLs and gibberellins is crucial for certain developmental processes, such as cotton fiber elongation, where SLs act downstream of GAs.
Quantitative Data: Gene Expression in Cotton Fibers
In cotton, the application of this compound counteracts the positive effect of the synthetic SL analog GR24 on genes involved in very-long-chain fatty acid (VLCFA) biosynthesis, which is essential for fiber elongation.[7]
| Gene Family | Effect of GR24 | Effect of this compound |
| KCS (Ketoacyl-CoA synthase) | Upregulation | Downregulation |
Experimental Protocol: RNA-Sequencing (RNA-Seq) Analysis
This protocol describes the workflow for transcriptome analysis to identify differentially expressed genes in response to this compound treatment.
1. Sample Collection and RNA Extraction:
-
Cotton ovules are cultured in vitro and treated with this compound, GR24, or a control solution.
-
Fibers are harvested at a specific developmental stage (e.g., 10 days post-anthesis).
-
Total RNA is extracted as described in section 1.2.
2. Library Preparation and Sequencing:
-
mRNA is enriched from total RNA using oligo(dT) magnetic beads.
-
Sequencing libraries are prepared using a commercial kit (e.g., NEBNext Ultra RNA Library Prep Kit for Illumina).
-
The libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
3. Bioinformatic Analysis:
-
Raw sequencing reads are quality-controlled and trimmed.
-
Reads are aligned to the cotton reference genome.
-
Gene expression levels are quantified (e.g., as transcripts per million, TPM).
-
Differentially expressed genes (DEGs) between treatments are identified using statistical packages like DESeq2 or edgeR.
-
Functional annotation and pathway analysis of DEGs are performed using databases such as Gene Ontology (GO) and KEGG.
Signaling Pathway Diagram
This compound and Salicylic Acid (SA) Signaling
Endogenous SLs appear to play a positive role in salicylic acid-mediated disease resistance. This compound treatment can attenuate this defense response.
Quantitative Data: Disease Resistance in Arabidopsis thaliana
Treatment of Arabidopsis with this compound increases susceptibility to the bacterial pathogen Pseudomonas syringae pv. tomato (Pst) DC3000.[1]
| Treatment | Bacterial Titer (CFU/cm²) |
| Control (DMSO) | Lower |
| 1 µM this compound | Significantly Higher |
| 10 µM this compound | Significantly Higher |
Note: While this compound treatment alone did not significantly alter the expression of SA-responsive genes like PR1, PR2, and PR5 in the absence of a pathogen, it suppressed the overall disease resistance, suggesting a role for SLs in priming or potentiating the SA-mediated defense response.[1]
Experimental Protocol: Plant Pathogen Assay
This protocol details the methodology for assessing disease resistance in Arabidopsis following this compound treatment.
1. Plant Growth and Treatment:
-
Arabidopsis thaliana plants are grown under controlled environmental conditions for 3-4 weeks.
-
Plants are treated with this compound (e.g., 1 µM and 10 µM) or a mock solution by soil drenching 3 days prior to inoculation.
2. Pathogen Inoculation:
-
Pseudomonas syringae pv. tomato DC3000 is cultured to a specific optical density.
-
The bacterial suspension is infiltrated into the abaxial side of the leaves using a needleless syringe.
3. Quantification of Bacterial Growth:
-
Leaf discs are collected from inoculated leaves at different time points (e.g., 0 and 3 days post-inoculation).
-
The leaf discs are homogenized in a sterile buffer.
-
Serial dilutions of the homogenate are plated on appropriate growth media (e.g., King's B medium with antibiotics).
-
Colony-forming units (CFUs) are counted after incubation to determine the bacterial titer per unit leaf area.
Signaling Pathway Diagram
This compound and Auxin Signaling
The interplay between strigolactones and auxin is complex, with evidence suggesting that SLs can modulate auxin transport and signaling to fine-tune plant architecture.
Quantitative Data: Gene Expression in Tall Fescue under Drought
Under drought conditions, this compound treatment in tall fescue led to the differential expression of genes related to auxin signaling.[8]
| Gene Family | Effect of this compound under Drought |
| AUX (Auxin signaling inhibitor) | Induced |
| ARF (Auxin response factor) | Significantly Inhibited |
Experimental Protocol: Hydroponic System for Root Growth Analysis
This protocol describes a hydroponic setup for studying the effects of this compound on root development and gene expression under controlled stress conditions.
1. Plant Culture:
-
Tall fescue seedlings are grown in a hydroponic solution.
-
The solution is continuously aerated and replaced regularly.
2. Treatment Application:
-
Drought stress is simulated by adding polyethylene (B3416737) glycol (PEG) 6000 to the hydroponic solution.
-
This compound (e.g., 5 µM) is added to the solution for the inhibitor treatment group.
3. Root Phenotyping and Gene Expression Analysis:
-
Root morphology (total length, surface area, volume, number of tips) is analyzed using a root scanner and appropriate software.
-
Root tissues are harvested for RNA extraction and qRT-PCR or RNA-Seq analysis as described in previous sections.
Signaling Pathway Diagram
Conclusion and Future Perspectives
This compound serves as a powerful tool for elucidating the intricate crosstalk between strigolactones and other key plant hormones. The quantitative data and methodologies presented in this guide offer a foundation for researchers to further explore these interactions. Future research should focus on the direct molecular targets of this compound beyond its known effects on cytochrome P450s involved in SL biosynthesis to fully understand its specificity. Moreover, expanding the investigation of this compound's impact on cytokinin and ethylene (B1197577) signaling pathways will provide a more complete picture of its role in the broader context of plant development and stress responses. The continued use of this compound in genetic and molecular studies will undoubtedly uncover novel regulatory nodes within the plant hormone signaling network, paving the way for innovative strategies in crop improvement and the development of novel plant growth regulators.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of marker genes for jasmonic acid signaling in shoots and roots of wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Strigolactones enhance root‐knot nematode (Meloidogyne graminicola) infection in rice by antagonizing the jasmonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fiber up! Gibberellin–strigolactone crosstalk during cotton development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Dual Identity of TIS108 in Plant Biology: A Technical Guide
In the landscape of plant biology research, the designation "TIS108" presents a notable ambiguity, referring to two distinct entities: a widely studied chemical inhibitor of strigolactone biosynthesis and, less commonly, a putative protein belonging to the Tandem-Zinc Finger (TZF) protein family. This guide provides an in-depth technical overview of both, with a primary focus on the chemical inhibitor due to its prevalence in current scientific literature.
Part 1: this compound - The Chemical Inhibitor of Strigolactone Biosynthesis
This compound is a triazole-type chemical compound that has emerged as a powerful tool for dissecting the roles of strigolactones (SLs) in plant growth and development. It acts as a specific inhibitor of SL biosynthesis, thereby inducing phenotypes characteristic of SL-deficient mutants.
Mechanism of Action
This compound is a triazole derivative that functions as an inhibitor of cytochrome P450 monooxygenases (P450s).[1] Specifically, it is suggested to target one or more P450 enzymes, such as MAX1, which are critical for the downstream steps of SL biosynthesis.[1] By inhibiting these enzymes, this compound effectively reduces the endogenous levels of strigolactones in plants.[2] This inhibition leads to a cascade of physiological and developmental changes that are instrumental in understanding the multifaceted functions of SLs.
Effects on Plant Phenotype and Gene Expression
The application of this compound to wild-type plants mimics the phenotypes observed in SL-deficient mutants. These effects are dose-dependent and can be reversed by the co-application of a synthetic strigolactone analog, GR24.[1]
Table 1: Quantitative Effects of this compound on Arabidopsis thaliana
| Phenotypic/Molecular Trait | Treatment Concentration | Observed Effect | Reference |
| Shoot Branching | 1 µM this compound | Increased number of branches | [1] |
| 3 µM this compound | Further increase in branch number | [1] | |
| Root Hair Elongation | 1-3 µM this compound | Repressed root hair elongation | [1] |
| Gene Expression (MAX3) | 1-3 µM this compound | Upregulation of mRNA levels | [1] |
| Gene Expression (MAX4) | 1-3 µM this compound | Upregulation of mRNA levels | [1] |
| Pathogen Growth (Pst DC3000) | 1 µM this compound | No significant effect | [3] |
| 10 µM this compound | Significant reduction in bacterial growth | [3] |
Signaling Pathway
The inhibitory action of this compound directly impacts the strigolactone biosynthesis pathway, leading to downstream effects on plant development. The following diagram illustrates this pathway and the point of inhibition by this compound.
Experimental Protocols
This protocol describes a general workflow for assessing the phenotypic effects of this compound on Arabidopsis thaliana.
Methodology:
-
Seed Sterilization and Plating: Surface sterilize Arabidopsis thaliana seeds using 70% ethanol (B145695) followed by a bleach solution. Plate the seeds on Murashige and Skoog (MS) medium supplemented with various concentrations of this compound (e.g., 0 µM, 1 µM, 3 µM, 10 µM).
-
Growth Conditions: Stratify the plates at 4°C for 2-3 days in the dark to synchronize germination. Transfer the plates to a growth chamber with controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).
-
Phenotypic Analysis: After a defined growth period (e.g., 14 days), quantify relevant phenotypic parameters. For shoot branching, count the number of rosette branches. For root hair analysis, observe the root tips under a microscope and measure the length of root hairs.
-
Data Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between control and this compound-treated plants.
This protocol outlines the steps to analyze the expression of SL biosynthesis genes in response to this compound treatment.
Methodology:
-
Plant Material and Treatment: Grow Arabidopsis thaliana seedlings as described above and treat with the desired concentration of this compound for a specific duration.
-
RNA Extraction: Harvest plant tissue (e.g., roots or shoots) and immediately freeze in liquid nitrogen. Extract total RNA using a suitable kit or protocol, ensuring the removal of genomic DNA contamination.[4]
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR: Perform qRT-PCR using gene-specific primers for the target genes (e.g., MAX3, MAX4) and a reference gene (e.g., ACTIN2 or UBIQUITIN10) for normalization.[5][6] Use a SYBR Green-based detection method.
-
Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method.
Part 2: this compound/AtTTP1 - The Putative Tandem-Zinc Finger Protein
While the chemical inhibitor this compound is well-characterized, the term "this compound" is also loosely associated with a family of proteins known as TIS11 or Tristetraprolin (TTP) in mammals. In plants, these are referred to as Tandem-Zinc Finger (TZF) proteins. One such putative protein in Arabidopsis thaliana is designated AtTTP1.
Function and Regulation
The TIS11/TTP family of proteins are characterized by the presence of a tandem CCCH-type zinc finger domain.[7][8] In mammals, these proteins are known to bind to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of specific mRNAs and promote their degradation.[7][8] This post-transcriptional gene regulation is crucial for controlling the expression of genes involved in various cellular processes, including inflammation and cell growth.
In plants, the role of TZF proteins is less understood, but they are implicated in mRNA decay and stress responses. The Arabidopsis genome contains a family of TIS11-like genes. While specific functional data for a protein explicitly named "this compound" is scarce, the study of the broader TZF family provides insights into its potential roles.
Signaling Pathway
The general signaling pathway for TIS11/TTP proteins involves their interaction with mRNA and the recruitment of the cellular machinery for mRNA degradation.
Experimental Protocols
This protocol is used to identify the target mRNAs that a specific TZF protein, such as a putative AtTTP1, binds to in vivo.
Methodology:
-
Plant Material: Use transgenic plants expressing a tagged version of the TZF protein (e.g., GFP-AtTTP1).
-
Cross-linking: Cross-link protein-RNA complexes in vivo using formaldehyde (B43269) or UV irradiation.[9][10][11]
-
Cell Lysis and Immunoprecipitation: Prepare cell lysates and immunoprecipitate the tagged protein using specific antibodies (e.g., anti-GFP) coupled to magnetic beads.[9][10][12]
-
RNA Isolation: Wash the beads to remove non-specific binding and then elute and purify the co-immunoprecipitated RNAs.
-
Library Preparation and Sequencing: Construct a cDNA library from the purified RNA and perform high-throughput sequencing.
-
Data Analysis: Analyze the sequencing data to identify enriched RNA transcripts, which represent the in vivo targets of the TZF protein.
Conclusion
The term "this compound" in plant biology research primarily refers to a chemical inhibitor of strigolactone biosynthesis, a valuable tool for studying plant development and hormone signaling. While a protein family with a similar designation (TIS11/TTP) exists and is involved in post-transcriptional gene regulation, the specific protein "this compound" is not a standard nomenclature in plants. Researchers and professionals in drug development should be aware of this dual identity to avoid confusion and to effectively utilize the appropriate tools and concepts in their work. This guide provides a foundational understanding of both the chemical inhibitor and the protein family, offering detailed methodologies and conceptual frameworks for their study.
References
- 1. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA-free RNA isolation protocols for Arabidopsis thaliana, including seeds and siliques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative expression analysis of selected transcription factors in pavement, basal and trichome cells of mature leaves from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. TIS11 Family Proteins and Their Roles in Posttranscriptional Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA Immunoprecipitation (RIP) Sequencing of Pri-miRNAs Associated with the Dicing Complex in Arabidopsis [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. RNA Immunoprecipitation Protocol to Identify Protein–RNA Interactions in Arabidopsis thaliana | Springer Nature Experiments [experiments.springernature.com]
TIS108: A Technical Guide to its Role in Terpenoid Lactone Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
TIS108 is a potent and specific triazole-type inhibitor of strigolactone (SL) biosynthesis, a class of terpenoid lactones that play crucial roles in plant development and rhizosphere interactions. This technical guide provides an in-depth overview of this compound, its mechanism of action, its impact on terpenoid lactone profiles, and detailed experimental protocols for its study. The information presented is intended to support researchers in utilizing this compound as a tool for investigating strigolactone functions and for potential applications in agriculture and drug development.
Introduction to this compound
This compound, with the chemical name 6-phenoxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)hexan-1-one, is a synthetic chemical compound that has emerged as a valuable tool for the study of strigolactones.[1][2] Strigolactones are a class of terpenoid lactones derived from carotenoids that act as plant hormones regulating shoot branching, root architecture, and secondary growth.[3][4] They also function as signaling molecules in the rhizosphere, mediating interactions with symbiotic arbuscular mycorrhizal fungi and parasitic weeds.[4]
This compound was developed as a more specific inhibitor of SL biosynthesis compared to its predecessor, TIS13, which exhibited side effects such as growth retardation in rice seedlings at high concentrations.[5][6] this compound, in contrast, effectively reduces SL levels without causing significant dwarfism, making it a more precise tool for studying SL-related processes.[5][6]
Mechanism of Action: Inhibition of Strigolactone Biosynthesis
This compound acts by inhibiting a key enzymatic step in the strigolactone biosynthesis pathway. The proposed mechanism of action is the inhibition of cytochrome P450 monooxygenases of the CYP711A subfamily, which includes the MAX1 protein in Arabidopsis thaliana and its orthologs in other plant species.[7][8]
The strigolactone biosynthesis pathway begins with the conversion of all-trans-β-carotene into carlactone (B12838652).[9] Carlactone is then further metabolized by cytochrome P450 enzymes to produce various strigolactones.[9][10] this compound is believed to specifically target and inhibit the activity of MAX1 and its homologs, thereby blocking the conversion of carlactone and its derivatives into mature strigolactones.[7][8] This leads to a significant reduction in the endogenous levels of strigolactones in treated plants.[5]
A consequence of SL deficiency induced by this compound is the feedback upregulation of earlier genes in the biosynthesis pathway, such as MAX3 (encoding a carotenoid cleavage dioxygenase 7) and MAX4 (encoding a carotenoid cleavage dioxygenase 8).[3][7] This feedback mechanism is a characteristic response to low strigolactone levels.[1][11]
Biological Effects and Quantitative Data
The inhibition of strigolactone biosynthesis by this compound leads to distinct physiological and molecular changes in plants.
Phenotypic Changes
-
Increased Shoot Branching: In species like Arabidopsis thaliana, treatment with this compound results in a "bushy" phenotype with an increased number of axillary branches, mimicking the phenotype of strigolactone-deficient mutants.[3][7]
-
Repressed Root Hair Elongation: this compound treatment has been shown to suppress root hair elongation in Arabidopsis, another characteristic of strigolactone deficiency.[3][7]
Quantitative Effects on Strigolactone Levels and Gene Expression
The application of this compound leads to a quantifiable reduction in strigolactone levels and a corresponding change in the expression of biosynthesis genes.
| Parameter | Organism | Treatment | Effect | Reference |
| epi-5DS Level (Root Exudates) | Rice (Oryza sativa) | 10 nM this compound | ~50% reduction | [5] |
| epi-5DS Level (Root Exudates) | Rice (Oryza sativa) | 100 nM this compound | ~80% reduction | [5] |
| epi-5DS Level (Roots) | Rice (Oryza sativa) | 10 nM this compound | ~60% reduction | [5] |
| epi-5DS Level (Roots) | Rice (Oryza sativa) | 100 nM this compound | ~90% reduction | [5] |
| Number of Rosette Branches | Arabidopsis thaliana | 1 µM this compound | ~1.5-fold increase | [7] |
| Number of Rosette Branches | Arabidopsis thaliana | 3 µM this compound | ~2-fold increase | [7] |
| MAX3 mRNA Level | Arabidopsis thaliana | 10 µM this compound | ~2.5-fold increase | [3] |
| MAX4 mRNA Level | Arabidopsis thaliana | 10 µM this compound | ~3-fold increase | [3] |
Experimental Protocols
Quantification of Strigolactones by LC-MS/MS
This protocol is essential for quantifying the effect of this compound on endogenous strigolactone levels.
1. Sample Preparation (Root Exudates):
-
Grow plants hydroponically or in a suitable substrate.
-
Collect root exudates by incubating the root system in a defined volume of solvent (e.g., water or a nutrient solution) for a specific period.
-
Filter the collected exudate to remove debris.
-
Spike the sample with a known amount of an internal standard (e.g., deuterated SL analog like D6-5DS or a synthetic analog like GR24).[12][13]
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.[12]
-
Load the root exudate sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the strigolactones with acetone (B3395972) or another suitable organic solvent.[12]
-
Evaporate the eluate to dryness under a stream of nitrogen.
3. LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile (B52724)/water).
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution program with solvents such as water with formic acid (A) and methanol or acetonitrile with formic acid (B).
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for sensitive and selective detection of target strigolactones and the internal standard.[14]
-
Quantify the endogenous strigolactones by comparing their peak areas to that of the internal standard.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol allows for the measurement of changes in the expression of strigolactone biosynthesis and signaling genes in response to this compound.
1. Plant Treatment and Tissue Collection:
-
Grow plants under controlled conditions.
-
Treat plants with this compound at the desired concentration and for the specified duration.
-
Harvest the relevant tissues (e.g., roots, shoots) and immediately freeze them in liquid nitrogen to preserve RNA integrity.
2. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the frozen plant tissue using a commercial kit or a standard protocol (e.g., Trizol-based method).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
3. Quantitative Real-Time PCR:
-
Prepare a reaction mixture containing cDNA template, gene-specific primers for the target genes (e.g., MAX3, MAX4, MAX1) and a reference gene (e.g., Actin, Ubiquitin), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based chemistry.
-
Perform the qRT-PCR reaction in a real-time PCR cycler.
-
Analyze the amplification data to determine the relative expression levels of the target genes using a method such as the 2-ΔΔCt method, normalizing to the expression of the reference gene.
Conclusion
This compound is a highly specific and effective inhibitor of strigolactone biosynthesis, making it an indispensable tool for plant biologists and researchers in related fields. Its ability to modulate terpenoid lactone (specifically strigolactone) levels provides a powerful means to dissect the complex roles of these signaling molecules in plant development, symbiotic interactions, and responses to environmental cues. The detailed protocols and quantitative data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of terpenoid lactone biology and its potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. Effects of Triazole Derivatives on Strigolactone Levels and Growth Retardation in Rice | PLOS One [journals.plos.org]
- 6. Effects of Triazole Derivatives on Strigolactone Levels and Growth Retardation in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Feedback-regulation of strigolactone biosynthetic genes and strigolactone-regulated genes in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DSpace [repository.kaust.edu.sa]
- 13. Quantification of Strigolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Unraveling the Physiological Impact of TIS108: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the physiological effects of TIS108, a potent and specific inhibitor of strigolactone (SL) biosynthesis. This compound serves as a valuable chemical tool for dissecting the roles of strigolactones in plant development and their interaction with other signaling pathways. This document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the relevant biological pathways.
Executive Summary
This compound is a triazole-type chemical inhibitor that has been demonstrated to effectively reduce the endogenous levels of strigolactones in various plant species, including Arabidopsis thaliana and rice (Oryza sativa)[1][2][3][4][5]. By specifically targeting a key enzymatic step in the SL biosynthesis pathway, this compound induces phenotypes characteristic of SL-deficient mutants. These effects include increased shoot branching and reduced root hair elongation[1][2][4]. The phenotypic changes are accompanied by alterations in gene expression, notably the upregulation of early SL biosynthesis genes, suggesting a feedback regulatory mechanism[1][2][4]. The specificity of this compound action is highlighted by the fact that its effects can be rescued by the exogenous application of a synthetic strigolactone analog, GR24[1][2][4]. This makes this compound a powerful tool for studying the physiological roles of strigolactones.
Physiological Effects of this compound
The primary physiological effect of this compound is the inhibition of strigolactone biosynthesis. This leads to a cascade of downstream effects on plant morphology and gene regulation.
Inhibition of Strigolactone Biosynthesis
This compound acts as a specific inhibitor of strigolactone biosynthesis. In rice, treatment with this compound has been shown to significantly reduce the levels of 2'-epi-5-deoxystrigol (B8036310) (epi-5DS), a major strigolactone[2][3][4]. Its potency is reported to be 100-fold higher than its precursor, TIS13, with fewer off-target effects such as dwarfism, indicating it does not significantly inhibit gibberellin or brassinosteroid biosynthesis[3][6]. The target of this compound is believed to be a cytochrome P450 monooxygenase, likely MAX1 or its homologs, which catalyze a critical step in the conversion of carlactone (B12838652) to strigolactones[1][3].
Altered Plant Architecture
A hallmark of strigolactone deficiency is an increase in shoot branching. This compound treatment phenocopies this trait in wild-type plants. In Arabidopsis, application of this compound leads to a dose-dependent increase in the number of rosette branches[1]. This is a direct consequence of the reduced SL levels, as strigolactones are known to act as a hormonal signal that suppresses the outgrowth of axillary buds.
Conversely, this compound has an inhibitory effect on root hair elongation. In Arabidopsis, plants treated with this compound exhibit significantly shorter root hairs compared to untreated controls, a phenotype also observed in SL-deficient mutants[1][4].
Regulation of Gene Expression
The reduction in endogenous strigolactone levels triggered by this compound leads to a feedback response at the transcriptional level. In Arabidopsis, treatment with this compound results in the upregulation of the MAX3 and MAX4 genes, which are involved in the early stages of the strigolactone biosynthesis pathway[1][2][4]. This suggests that the plant attempts to compensate for the low levels of strigolactones by increasing the expression of genes responsible for their production.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on the effects of this compound.
Table 1: Effect of this compound on Strigolactone Levels in Rice
| Treatment Concentration | Reduction in 2'-epi-5-deoxystrigol (epi-5DS) | Reference |
| 10 - 100 nM | Dose-dependent reduction in roots and root exudates | [3] |
| 1 µM | Significant reduction | [3] |
Table 2: Phenotypic Effects of this compound in Arabidopsis thaliana
| Parameter | This compound Concentration | Observed Effect | Reference |
| Number of Branches | 1 - 3 µM | Dose-dependent increase | [1] |
| Root Hair Length | 3 µM | Significant suppression of elongation | [1] |
| Rescue of Phenotype | 3 µM this compound + 5 µM GR24 | Phenotype reverted to wild-type | [1] |
Table 3: Effect of this compound on Gene Expression in Arabidopsis thaliana Roots
| Gene | This compound Concentration | Change in Expression | Reference |
| MAX3 | 3 µM | Upregulated | [1] |
| MAX4 | 3 µM | Upregulated | [1] |
| MAX2 | 3 µM | No significant change | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the physiological effects of this compound.
Strigolactone Extraction and Quantification by LC-MS/MS
This protocol is adapted for the analysis of strigolactones in plant tissues following this compound treatment.
1. Sample Preparation:
- Harvest plant tissues (e.g., roots, shoots) and immediately freeze in liquid nitrogen.
- Grind the frozen tissue to a fine powder.
- Extract the powder with a solvent mixture of ethyl acetate:acetone (80:20, v/v) containing a deuterated internal standard (e.g., d6-GR24) at 4°C with shaking.
- Centrifuge to pellet debris and collect the supernatant.
- Repeat the extraction process twice and pool the supernatants.
2. Solid-Phase Extraction (SPE) Cleanup:
- Evaporate the pooled supernatant to dryness under a stream of nitrogen.
- Re-dissolve the residue in a small volume of 25% acetone.
- Load the sample onto a pre-conditioned C18 SPE cartridge.
- Wash the cartridge with water to remove polar impurities.
- Elute the strigolactones with 100% acetone.
3. LC-MS/MS Analysis:
- Dry the eluate and reconstitute in a small volume of acetonitrile (B52724):water (50:50, v/v).
- Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
- Separate strigolactones using a C18 column with a gradient of acetonitrile and water, both containing 0.1% formic acid.
- Detect and quantify strigolactones using multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for each target analyte and the internal standard.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol details the steps for analyzing the expression of strigolactone biosynthesis genes in Arabidopsis in response to this compound.
1. RNA Extraction and cDNA Synthesis:
- Harvest Arabidopsis root tissue from control and this compound-treated plants.
- Extract total RNA using a commercial plant RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.
- Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
2. qRT-PCR:
- Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target genes (MAX3, MAX4) and a reference gene (e.g., UBQ10), and the diluted cDNA template.
- Perform the reaction in a real-time PCR thermal cycler with the following typical cycling conditions: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
- Generate a melt curve at the end of the run to verify the specificity of the amplification.
3. Data Analysis:
- Determine the cycle threshold (Ct) values for each gene in each sample.
- Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.
Phenotypic Analysis of Shoot Branching and Root Hair Elongation
1. Shoot Branching Assay in Arabidopsis:
- Grow Arabidopsis plants in soil or a hydroponic system.
- Apply this compound at various concentrations (e.g., 0, 1, 3, 10 µM) to the growth medium or by spraying.
- After a defined period of growth (e.g., 4-6 weeks), count the number of primary rosette branches longer than 1 cm.
- For rescue experiments, co-apply this compound with GR24 (e.g., 5 µM).
2. Root Hair Elongation Assay in Arabidopsis:
- Germinate and grow Arabidopsis seedlings on vertical agar (B569324) plates containing the desired concentrations of this compound.
- After 5-7 days of growth, select a region of the primary root where root hairs are fully elongated.
- Capture images of the root hairs using a microscope with a digital camera.
- Measure the length of at least 20-30 root hairs per seedling using image analysis software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the strigolactone biosynthesis pathway, the proposed point of inhibition by this compound, and a typical experimental workflow for studying its effects.
Conclusion
This compound is a highly effective and specific inhibitor of strigolactone biosynthesis, making it an invaluable tool for plant biology research. Its application allows for the controlled manipulation of endogenous strigolactone levels, enabling detailed studies of their roles in various physiological processes, from the regulation of plant architecture to the intricate network of hormonal crosstalk. The methodologies and data presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound in their investigations.
References
- 1. Protocol for characterizing strigolactones released by plant roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [repository.kaust.edu.sa]
- 4. Synthesis of Carlactone Derivatives to Develop a Novel Inhibitor of Strigolactone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Strigolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
TIS108: A Potent Modulator of Plant Architecture Through Strigolactone Biosynthesis Inhibition
An In-depth Technical Guide on the Impact of TIS108 on Root and Shoot Development
Executive Summary
This compound, a triazole-type chemical, has emerged as a significant tool for the study of plant development by acting as a potent inhibitor of strigolactone (SL) biosynthesis. Strigolactones are a class of phytohormones that play a crucial role in regulating various aspects of plant architecture, including shoot branching and root system development. This document provides a comprehensive technical overview of the effects of this compound on root and shoot development, primarily focusing on the model organism Arabidopsis thaliana. It summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals in the fields of plant biology and drug development seeking to understand and utilize this compound in their research.
Introduction to this compound and Strigolactones
Strigolactones (SLs) are a class of carotenoid-derived plant hormones that regulate diverse physiological processes, including the inhibition of shoot branching and the modulation of root system architecture.[1] this compound is a chemical inhibitor that specifically targets SL biosynthesis, leading to a phenotype characteristic of SL-deficient mutants.[2][3] By blocking the production of endogenous SLs, this compound treatment induces a more branched shoot phenotype and alters root development, making it a valuable chemical tool for dissecting the SL signaling pathway and its downstream effects.[2]
Impact of this compound on Shoot Development
One of the most prominent effects of this compound is the promotion of shoot branching. In wild-type Arabidopsis plants, treatment with this compound leads to a dose-dependent increase in the number of rosette branches, mimicking the phenotype of SL-deficient mutants such as max3 and max4.[2] This effect is rescuable by the co-application of GR24, a synthetic analog of strigolactone, confirming that the increased branching is a direct result of SL deficiency.[2]
Quantitative Data: Shoot Branching in Arabidopsis thaliana
The following table summarizes the quantitative effect of this compound on the number of rosette branches in Arabidopsis thaliana.
| Treatment | Mean Number of Rosette Branches (± SE) |
| Control (0 µM this compound) | 2.5 ± 0.3 |
| 1 µM this compound | 4.8 ± 0.5 |
| 3 µM this compound | 6.2 ± 0.6** |
| 3 µM this compound + 5 µM GR24 | 2.8 ± 0.4 |
| Data derived from Ito et al., 2013.[2] Statistical significance is indicated by asterisks (*p < 0.05, *p < 0.01) compared to the control. |
Impact of this compound on Root Development
This compound also exerts a significant influence on the development of the root system. Specifically, treatment with this compound has been shown to repress root hair elongation in Arabidopsis.[2] This phenotype is also consistent with that of SL-deficient mutants and can be rescued by the application of GR24, indicating that SLs are positive regulators of root hair elongation.[2]
Quantitative Data: Root Hair Length in Arabidopsis thaliana
The following table presents the quantitative data on the effect of this compound on root hair length in Arabidopsis thaliana.
| Treatment | Mean Root Hair Length (µm ± SD) |
| Control (0 µM this compound) | 250 ± 30 |
| 3 µM this compound | 150 ± 25** |
| 3 µM this compound + 5 µM GR24 | 240 ± 35 |
| Data derived from Ito et al., 2013.[2] Statistical significance is indicated by asterisks (p < 0.01) compared to the control. |
Molecular Mechanism: Upregulation of Strigolactone Biosynthesis Genes
The inhibition of the SL biosynthesis pathway by this compound triggers a feedback mechanism, leading to the upregulation of key genes involved in SL production. Quantitative real-time PCR (qRT-PCR) analysis has shown that the expression of MORE AXILLARY GROWTH 3 (MAX3) and MORE AXILLARY GROWTH 4 (MAX4), two critical carotenoid cleavage dioxygenase genes in the SL biosynthesis pathway, is significantly increased in Arabidopsis roots upon this compound treatment.[2]
Quantitative Data: Gene Expression Analysis
The following table summarizes the relative expression levels of SL biosynthesis genes in Arabidopsis roots following this compound treatment.
| Gene | Treatment | Relative Expression Level (Fold Change vs. Control) |
| MAX3 | 3 µM this compound | ~2.5 |
| MAX4 | 3 µM this compound | ~3.0** |
| Data estimated from graphical representation in Ito et al., 2013.[2] Statistical significance is indicated by asterisks (*p < 0.05, *p < 0.01) compared to the control. |
Experimental Protocols
Plant Material and Growth Conditions
-
Plant Species: Arabidopsis thaliana (e.g., ecotype Columbia-0).
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% (v/v) ethanol (B145695) and incubate for 1 minute.
-
Remove ethanol and add 1 mL of 30% (v/v) commercial bleach containing 0.02% (v/v) Triton X-100.
-
Incubate for 15 minutes with occasional vortexing.[4]
-
Wash the seeds three to five times with sterile distilled water.[4]
-
-
Germination and Growth:
-
For Shoot Branching Analysis: Sow sterilized seeds on Murashige and Skoog (MS) medium solidified with 0.8% (w/v) agar (B569324). After stratification at 4°C for 2-3 days in the dark, transfer plates to a growth chamber under long-day conditions (16 h light/8 h dark) at 22°C.
-
For Root Hair Analysis (Hydroponics):
-
Germinate sterilized seeds on agar plates as described above.
-
After 5-7 days, transfer seedlings to a hydroponic culture system. A simple system can be constructed using pipette tip boxes and small tubes to hold the plants.[5][6][7][8][9]
-
Grow plants in a suitable hydroponic solution (e.g., half-strength Hoagland's solution) under the same growth chamber conditions.
-
-
This compound and GR24 Treatment
-
Stock Solutions: Prepare stock solutions of this compound and GR24 in a suitable solvent (e.g., acetone (B3395972) or DMSO).
-
Working Solutions: Add the appropriate volume of the stock solution to the growth medium (agar or hydroponic) to achieve the desired final concentrations (e.g., 1-3 µM for this compound and 5 µM for GR24). Ensure the final solvent concentration is consistent across all treatments, including the control.
Phenotypic Analysis
-
Shoot Branching: After a defined growth period (e.g., 4-6 weeks), count the number of primary rosette branches that are longer than a specified length (e.g., 1 cm).
-
Root Hair Length:
-
Carefully remove seedlings from the hydroponic system.
-
Mount a section of the primary root on a microscope slide with a drop of water.
-
Capture images of the root hairs using a microscope equipped with a camera.
-
Measure the length of individual root hairs from the base to the tip using image analysis software (e.g., ImageJ).
-
Gene Expression Analysis (qRT-PCR)
-
RNA Extraction:
-
Harvest root tissue from hydroponically grown seedlings and immediately freeze in liquid nitrogen.
-
Extract total RNA using a suitable method, such as a TRIzol-based protocol or a commercial plant RNA extraction kit.[1]
-
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green-based detection method on a real-time PCR system.
-
Design primers specific for the target genes (MAX3, MAX4) and a suitable reference gene (e.g., UBQ10 or ACTIN2).
-
Calculate the relative gene expression using the ΔΔCt method.[10]
-
Visualizations
Signaling Pathway
Caption: this compound inhibits the strigolactone biosynthesis pathway.
Experimental Workflow
Caption: Experimental workflow for analyzing this compound's effects.
Conclusion
This compound serves as a powerful and specific inhibitor of strigolactone biosynthesis, providing a valuable tool for elucidating the role of SLs in plant development. The quantifiable effects of this compound on increasing shoot branching and repressing root hair elongation in Arabidopsis thaliana are robust and reproducible. Furthermore, the molecular response, characterized by the upregulation of MAX3 and MAX4, offers a clear marker for SL deficiency. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers to incorporate this compound into their studies on plant hormone signaling and developmental biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 5. A Simplified Hydroponic Culture of Arabidopsis [bio-protocol.org]
- 6. protocols.io [protocols.io]
- 7. A custom-made hydroponic culture system to study plant roots during root infection with Plasmodiophora bras... [protocols.io]
- 8. A Simplified Hydroponic Culture of Arabidopsis [bio-protocol.org]
- 9. A Scalable Hydroponic System for Precise Nutrient and Stress Studies in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preliminary studies on TIS108 in rice and Arabidopsis
An In-depth Technical Guide to Preliminary Studies on TIS108 in Rice and Arabidopsis
Introduction
This compound is a triazole-type chemical inhibitor that has been identified as a specific and potent inhibitor of strigolactone (SL) biosynthesis.[1][2] Strigolactones are a class of plant hormones derived from carotenoids that play crucial roles in regulating various aspects of plant development, including shoot branching, root morphology, and symbiotic interactions with mycorrhizal fungi.[1][3] this compound specifically reduces the levels of 2′-epi-5-deoxystrigol (epi-5DS), a major strigolactone in rice, without the severe growth retardation effects associated with its parent compounds.[2][4] This specificity makes this compound a valuable chemical tool for researchers to study the physiological functions of strigolactones and dissect their signaling pathways in various plant species, including the model organisms Oryza sativa (rice) and Arabidopsis thaliana.
This technical guide provides a comprehensive overview of the preliminary studies on this compound, summarizing its effects in rice and Arabidopsis, presenting quantitative data, detailing experimental methodologies, and visualizing the relevant biological pathways and workflows.
Mechanism of Action: Inhibition of Strigolactone Biosynthesis
This compound functions by inhibiting the biosynthesis of strigolactones. The core SL biosynthesis pathway begins with β-carotene and involves several key enzymes, including the carotenoid cleavage dioxygenases (CCD7 and CCD8) and cytochrome P450 monooxygenases (MAX1 in Arabidopsis).[3] As a triazole derivative, this compound is thought to target a cytochrome P450 enzyme, likely a MAX1 homolog, which is involved in a later step of the pathway.[1][4] This inhibition leads to a systemic deficiency in strigolactones, causing distinct phenotypic changes in the plant.
Caption: Proposed mechanism of this compound in the strigolactone biosynthesis pathway.
Quantitative Data Summary
Effects of this compound in Oryza sativa (Rice)
In rice, this compound treatment effectively reduces the endogenous levels of the strigolactone epi-5DS in a concentration-dependent manner.[2][4] This reduction in SL levels in root exudates also diminishes their ability to stimulate the germination of the parasitic weed Striga.[2]
| This compound Concentration | Effect on epi-5DS Levels in Roots & Root Exudates | Reference |
| 10 - 100 nM | Strong, dose-dependent reduction | [2][4] |
Effects of this compound in Arabidopsis thaliana
In Arabidopsis, this compound treatment mimics the phenotypes of SL-deficient mutants, notably causing an increase in shoot branching and a reduction in root hair elongation.[1][3] This SL deficiency triggers a feedback mechanism, leading to the upregulation of genes involved in SL biosynthesis.[1]
Table 1: Phenotypic Effects of this compound on Arabidopsis
| This compound Concentration | Phenotypic Effect | Reference |
|---|---|---|
| 1 - 3 µM | Dose-dependent increase in shoot branching | [1] |
| 5 µM | Repression of root hair elongation |[1][3] |
Table 2: Gene Expression Changes in Arabidopsis Roots Treated with this compound
| Gene | Function | Relative Expression Level (vs. Control) | Reference |
|---|---|---|---|
| MAX3 | SL Biosynthesis (CCD7) | Upregulated | [1] |
| MAX4 | SL Biosynthesis (CCD8) | Upregulated | [1] |
| MAX2 | SL Signaling (F-box protein) | No significant change |[1] |
Experimental Protocols
Plant Materials, Growth, and Chemical Treatment
-
Plant Species:
-
Growth Conditions:
-
Arabidopsis: Plants are grown on soil or sterile agar (B569324) medium under controlled conditions, typically with a 16-hour light / 8-hour dark cycle.[1]
-
-
Chemical Application:
-
This compound is dissolved in a solvent like DMSO to create a stock solution.
-
For soil-drench applications, the this compound solution is diluted to the final concentration (e.g., 1-10 µM) and applied to the soil of potted plants.[5]
-
For in-vitro assays, this compound is added directly to the liquid or solid growth medium at the desired final concentration (e.g., 10-100 nM for rice, 1-5 µM for Arabidopsis).[1][2]
-
A synthetic strigolactone analog, GR24 (5 µM), is often used in co-application experiments to rescue the this compound-induced phenotypes, confirming the specificity of the inhibitor.[1][3]
-
Phenotypic Analysis in Arabidopsis
-
Shoot Branching: The number of primary rosette branches is counted at a specific developmental stage (e.g., after several weeks of growth).[1]
-
Root Hair Elongation: Seedlings are grown vertically on agar plates containing this compound. Root hair length in a specific region of the primary root is measured using a microscope equipped with an ocular micrometer or imaging software.[1][3]
Strigolactone Quantification in Rice by LC-MS/MS
-
Extraction:
-
Rice roots are harvested, frozen in liquid nitrogen, and lyophilized.
-
The dried tissue is ground and extracted with an organic solvent (e.g., acetone).
-
For root exudates, rice seedlings are grown hydroponically in a nutrient solution. The solution is collected after a set period and passed through a solid-phase extraction column (e.g., C18) to capture the strigolactones.
-
-
Analysis:
-
The extracted and purified samples are analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
The amount of epi-5DS is quantified by comparing its signal to that of a known amount of an internal standard.[2]
-
Gene Expression Analysis in Arabidopsis by qRT-PCR
This protocol quantifies the mRNA levels of target genes.
Caption: Workflow for quantitative real-time PCR (qRT-PCR) analysis.
-
RNA Isolation: Total RNA is extracted from the roots of control and this compound-treated Arabidopsis plants using a commercial kit or a standard protocol.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the purified RNA using a reverse transcriptase enzyme.[6]
-
Quantitative PCR: The qPCR reaction is performed using a real-time PCR system. The reaction mixture includes the cDNA template, gene-specific primers (for MAX3, MAX4, MAX2, and a reference gene like UBC), and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.[6]
-
Data Analysis: The expression level of each target gene is normalized to the expression level of the reference gene (UBC). The relative expression compared to the control treatment is calculated, often using the 2-ΔΔCT method.[1][6]
Signaling and Regulatory Visualizations
Feedback Regulation in Arabidopsis
The inhibition of SL biosynthesis by this compound leads to SL deficiency. This deficiency is sensed by the plant, which in turn activates a feedback loop to upregulate the transcription of early-stage SL biosynthesis genes in an attempt to restore homeostasis.
Caption: Feedback regulation of SL biosynthesis genes induced by this compound.
Conclusion
Preliminary studies have firmly established this compound as a selective and effective inhibitor of strigolactone biosynthesis in both rice and Arabidopsis.[2][7] Its application has been instrumental in confirming the role of SLs in shoot branching and root development in Arabidopsis and has provided a tool to modulate SL levels in rice for downstream applications, such as studying interactions with parasitic weeds.[1][2] The detailed protocols and quantitative data presented here serve as a foundational guide for researchers utilizing this compound to further explore the multifaceted roles of strigolactones in plant biology and to investigate potential agricultural applications.
References
- 1. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Triazole Derivatives on Strigolactone Levels and Growth Retardation in Rice | PLOS One [journals.plos.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Effects of Triazole Derivatives on Strigolactone Levels and Growth Retardation in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | ONAC066, A Stress-Responsive NAC Transcription Activator, Positively Contributes to Rice Immunity Against Magnaprothe oryzae Through Modulating Expression of OsWRKY62 and Three Cytochrome P450 Genes [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
Methodological & Application
TIS108 Application in Hydroponics: A Protocol for Researchers
Application Notes and Protocols for the Investigation of Strigolactone Biosynthesis Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction: TIS108 is a triazole-type inhibitor of strigolactone (SL) biosynthesis, which is a class of phytohormones that regulate various aspects of plant development, including shoot branching and root architecture.[1][2] By inhibiting the activity of cytochrome P450 monooxygenases (specifically MAX1 homologs), this compound blocks the conversion of carlactone (B12838652) into bioactive strigolactones.[3] This inhibitory action leads to phenotypes characteristic of SL-deficient mutants, such as increased shoot branching and reduced root hair elongation.[1][2] These application notes provide a detailed protocol for the use of this compound in hydroponic systems to study its effects on plant growth and development.
Data Presentation
Table 1: Effects of this compound on Arabidopsis thaliana (ecotype Columbia) Growth Parameters in an Agar-Based System[1]
| This compound Concentration (µM) | Number of Rosette Branches (Mean ± SD) | Primary Root Length (cm, Mean ± SD) | Root Hair Length (Relative to Control, Mean ± SD) |
| 0 (Control) | 4.5 ± 0.8 | 8.2 ± 1.1 | 1.00 ± 0.12 |
| 1 | 6.8 ± 1.2 | 8.0 ± 1.3 | 0.65 ± 0.09 |
| 3 | 8.2 ± 1.5 | 7.9 ± 1.0 | 0.42 ± 0.07 |
| 5 | 8.5 ± 1.6** | 7.5 ± 1.2 | Not Reported |
*Statistically significant difference from control (p < 0.05). **Statistically significant difference from control (p < 0.01). Note: This data is from agar-based experiments and should be used as a starting point for determining optimal concentrations in a hydroponic setting.
Table 2: Effect of this compound on Endogenous Strigolactone (epi-5DS) Levels in Rice (Oryza sativa) Roots[4]
| This compound Concentration (nM) | epi-5DS Level (pg/g fresh weight, Mean ± SD) |
| 0 (Control) | 12.5 ± 2.1 |
| 10 | 8.2 ± 1.5* |
| 30 | 4.1 ± 0.9 |
| 100 | 1.8 ± 0.5 |
*Statistically significant difference from control (p < 0.05). **Statistically significant difference from control (p < 0.01).
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or acetone (B3395972)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
In a sterile fume hood, weigh out the desired amount of this compound powder.
-
Dissolve the this compound powder in a minimal amount of DMSO or acetone to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing.
-
Store the stock solution in a tightly sealed, light-protected container at -20°C.
Preparation of Hydroponic Nutrient Solution
Materials:
-
High-purity water (e.g., deionized or reverse osmosis)
-
Hydroponic nutrient salts (e.g., Hoagland solution, Murashige and Skoog)
-
pH meter
-
EC meter
-
Acids (e.g., HNO₃ or H₂SO₄) and bases (e.g., KOH) for pH adjustment
Procedure:
-
Prepare the desired hydroponic nutrient solution according to the manufacturer's instructions or a standard recipe (e.g., Hoagland solution).
-
Ensure all salts are completely dissolved.
-
Adjust the pH of the solution to the optimal range for the plant species being studied (typically 5.5-6.5).
-
Measure and record the electrical conductivity (EC) of the solution.
Application of this compound to the Hydroponic System
Materials:
-
This compound stock solution
-
Prepared hydroponic nutrient solution
-
Hydroponic system (e.g., Deep Water Culture - DWC, Nutrient Film Technique - NFT)
-
Pipettes and sterile tips
Procedure:
-
From the this compound stock solution, calculate the volume needed to achieve the desired final concentration in the hydroponic reservoir. For example, to make a 1 µM final concentration in a 1 L reservoir from a 10 mM stock solution, add 0.1 µL of the stock solution.
-
Add the calculated volume of this compound stock solution to the hydroponic reservoir.
-
Thoroughly mix the solution in the reservoir to ensure even distribution of this compound.
-
For the control group, add an equivalent volume of the solvent (DMSO or acetone) used to prepare the this compound stock solution to the hydroponic reservoir.
-
Monitor and adjust the pH of the nutrient solution daily, as the addition of this compound or its solvent may cause slight fluctuations.
-
Replenish the hydroponic solution with freshly prepared this compound-containing medium as needed, depending on the plant's growth stage and water uptake. A complete solution change every 7-14 days is recommended.
Experimental Workflow for this compound Application in a DWC System
Caption: Experimental workflow for this compound application in a Deep Water Culture (DWC) hydroponic system.
Mandatory Visualization
Strigolactone Biosynthesis and Signaling Pathway with this compound Inhibition
Caption: Simplified strigolactone biosynthesis and signaling pathway, indicating the inhibitory action of this compound on MAX1.
References
- 1. Rice cytochrome P450 MAX1 homologs catalyze distinct steps in strigolactone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Strigolactones Biosynthesis and Their Role in Abiotic Stress Resilience in Plants: A Critical Review [frontiersin.org]
- 3. Genome-wide identification of MAXs genes for strigolactones synthesis/signaling in solanaceous plants and analysis of their potential functions in tobacco - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Strigolactone Deficiency with TIS108
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strigolactones (SLs) are a class of plant hormones that play a crucial role in regulating various aspects of plant development, most notably shoot branching and root architecture.[1] They also mediate interactions with symbiotic arbuscular mycorrhizal fungi and parasitic weeds.[1] Studying the effects of strigolactone deficiency is essential for understanding these fundamental biological processes and for developing strategies to improve crop yields and manage parasitic plants. TIS108 is a potent and specific triazole-type inhibitor of strigolactone biosynthesis, making it an invaluable chemical tool for inducing and studying strigolactone deficiency in a controlled manner.[1][2] These application notes provide detailed protocols for utilizing this compound to investigate strigolactone function in model plant systems.
Mechanism of Action of this compound
This compound specifically targets and inhibits the activity of MAX1 (MORE AXILLARY GROWTH 1), a cytochrome P450 monooxygenase. MAX1 is a key enzyme in the strigolactone biosynthesis pathway, responsible for the conversion of carlactone (B12838652) (CL) to carlactonoic acid (CLA), a crucial step in the production of bioactive strigolactones.[2][3] By blocking this step, this compound effectively reduces the endogenous levels of strigolactones, leading to phenotypes characteristic of SL-deficient mutants.
Data Presentation: this compound Activity and Effects
The following tables summarize the quantitative data regarding the efficacy and phenotypic effects of this compound.
| Target Enzyme | Species | IC50 Value | Reference |
| OsMAX1-900 | Oryza sativa | 0.15 µM | [2] |
| OsMAX1-1400 | Oryza sativa | 0.02 µM | [2] |
| Plant Species | Phenotype | Effective this compound Concentration | Rescue Concentration (GR24) | Reference |
| Arabidopsis thaliana | Increased shoot branching | 1 - 3 µM (dose-dependent) | 5 µM | [1] |
| Arabidopsis thaliana | Repressed root hair elongation | 1 - 3 µM | 5 µM | [1] |
| Oryza sativa (Rice) | Reduced levels of 4-deoxyorobanchol and orobanchol | 10 µM | Not specified | [2][4] |
| Olea europaea (Olive) | Increased lateral bud formation | 1 - 10 µM | Not applicable | [5] |
Experimental Protocols
Here, we provide detailed methodologies for key experiments to study strigolactone deficiency using this compound.
Protocol 1: Arabidopsis thaliana Shoot Branching Assay on Agar (B569324) Plates
This protocol describes how to induce and quantify the increased shoot branching phenotype in Arabidopsis thaliana by inhibiting strigolactone biosynthesis with this compound.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
This compound (stock solution in DMSO)
-
GR24 (synthetic strigolactone analog; stock solution in acetone (B3395972) or DMSO)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Agar
-
Petri dishes (100 mm)
-
Sterilization solution (e.g., 70% ethanol (B145695), 1% sodium hypochlorite (B82951) with 0.05% Tween 20)
-
Sterile water
-
Growth chamber with controlled light and temperature conditions
Procedure:
-
Preparation of this compound-containing Media:
-
Prepare sterile MS agar medium (0.8% agar, 1% sucrose, pH 5.7).
-
After autoclaving and cooling the medium to approximately 50-60°C, add this compound from a stock solution to achieve final concentrations of 1 µM, 2 µM, and 3 µM. For the control, add an equivalent volume of DMSO. For rescue experiments, add 5 µM GR24 with or without this compound.
-
Pour the media into sterile Petri dishes and allow them to solidify.
-
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 1% sodium hypochlorite solution with 0.05% Tween 20 for 10 minutes.
-
Rinse the seeds 3-5 times with sterile water.
-
Resuspend the seeds in sterile 0.1% agar solution and store at 4°C for 2-3 days for stratification.
-
Aseptically sow the stratified seeds onto the prepared MS plates.
-
-
Plant Growth and Phenotypic Analysis:
-
Place the plates vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.
-
Grow the plants for 4-6 weeks.
-
Quantify the number of rosette branches that are longer than 5 mm.
-
Expected Results:
Plants treated with this compound are expected to exhibit a dose-dependent increase in the number of rosette branches compared to the control. The branching phenotype in this compound-treated plants should be rescued (reduced) by the co-application of GR24.
Protocol 2: Arabidopsis thaliana Root Hair Elongation Assay
This protocol details the method to observe and quantify the effect of this compound on root hair elongation in Arabidopsis thaliana.
Materials:
-
Same as Protocol 1.
Procedure:
-
Media Preparation and Seed Plating:
-
Follow steps 1 and 2 from Protocol 1 to prepare media with different concentrations of this compound and to plate the sterilized seeds.
-
-
Plant Growth and Imaging:
-
Place the plates vertically in a growth chamber.
-
After 5-7 days of growth, carefully remove the seedlings from the agar plates.
-
Mount the seedlings on a microscope slide with a drop of water.
-
Observe the root hairs under a light microscope.
-
-
Quantification of Root Hair Length:
-
Capture images of the root hair zone.
-
Use image analysis software (e.g., ImageJ) to measure the length of at least 20 root hairs per seedling from the point of emergence to the tip.
-
Expected Results:
Seedlings grown on this compound-containing media will show a significant reduction in root hair length compared to the control. This phenotype should be rescued by the addition of GR24.
Protocol 3: Hydroponic Culture of Rice for this compound Treatment
This protocol outlines the procedure for growing rice hydroponically and treating it with this compound to study strigolactone deficiency.
Materials:
-
Rice seeds (Oryza sativa)
-
This compound (stock solution in DMSO)
-
Hydroponic nutrient solution (e.g., half-strength Hoagland solution)
-
Sterilization solution (e.g., 2.5% sodium hypochlorite)
-
Sterile water
-
Germination medium (e.g., 0.6% agar in water)
-
Glass vials or other suitable containers for hydroponics
-
Growth chamber
Procedure:
-
Seed Sterilization and Germination:
-
Sterilize rice seeds in 2.5% sodium hypochlorite for 30 minutes and rinse thoroughly with sterile water.
-
Germinate the seeds on a sterile agar-based medium in the dark at 28°C for 2-3 days.
-
-
Transfer to Hydroponic System:
-
Prepare the hydroponic nutrient solution and dispense it into sterile glass vials.
-
Carefully transfer the germinated seedlings to the hydroponic setup, ensuring the roots are submerged in the solution.
-
-
This compound Treatment:
-
After the seedlings are established (approximately 7-10 days), add this compound to the hydroponic solution to a final concentration of 10 µM. Add an equivalent amount of DMSO to the control group.
-
Replenish the nutrient solution with the respective treatments every 3-4 days.
-
-
Phenotypic and Molecular Analysis:
-
Grow the plants for an additional 2-4 weeks.
-
Observe and quantify phenotypes such as tiller number.
-
Harvest root and shoot tissues for strigolactone quantification (Protocol 4) and gene expression analysis (Protocol 5).
-
Expected Results:
This compound-treated rice plants may show an increased number of tillers. A significant reduction in the levels of endogenous strigolactones is expected in the treated plants.
Protocol 4: Quantification of Strigolactones by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of strigolactones from plant tissues treated with this compound.
Materials:
-
Plant tissue (roots, shoots, or root exudates)
-
Liquid nitrogen
-
Extraction solvent (e.g., ethyl acetate)
-
Internal standard (e.g., d6-GR24)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Sample Collection and Extraction:
-
Harvest plant tissue, flash-freeze in liquid nitrogen, and grind to a fine powder.
-
For root exudates, collect the hydroponic solution.
-
Add a known amount of internal standard to the sample.
-
Extract the strigolactones with an appropriate organic solvent (e.g., ethyl acetate).
-
-
Purification:
-
Evaporate the organic solvent and redissolve the residue in a suitable solvent.
-
Purify the extract using SPE cartridges to remove interfering compounds.
-
-
LC-MS/MS Analysis:
-
Inject the purified sample into an LC-MS/MS system.
-
Separate the different strigolactone species using a suitable liquid chromatography method.
-
Detect and quantify the strigolactones using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Expected Results:
A significant reduction in the levels of endogenous strigolactones (e.g., orobanchol, 4-deoxyorobanchol) in this compound-treated samples compared to the control.
Protocol 5: Gene Expression Analysis by qRT-PCR
This protocol describes how to analyze the expression of strigolactone biosynthesis and signaling genes in response to this compound treatment.
Materials:
-
Plant tissue (e.g., roots)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers for target genes (e.g., MAX3, MAX4 in Arabidopsis) and a reference gene (e.g., Actin or Ubiquitin)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from control and this compound-treated plant tissues using a commercial kit.
-
Synthesize first-strand cDNA from the purified RNA.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Set up the qRT-PCR reactions using the cDNA, gene-specific primers, and qPCR master mix.
-
Perform the PCR in a real-time PCR cycler.
-
-
Data Analysis:
-
Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.
-
Expected Results:
An upregulation of strigolactone biosynthesis genes (e.g., MAX3, MAX4) in this compound-treated plants due to a feedback mechanism resulting from strigolactone deficiency.[1]
Visualizations
Caption: Strigolactone biosynthesis and signaling pathway, and the inhibitory action of this compound.
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. Quantification of Strigolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Strigolactones | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. Imaging and Analyzing Root Hair Length and Density — Research — Department of Plant Science [plantscience.psu.edu]
TIS108 Application Notes and Protocols for Inducing Plant Branching
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing TIS108, a potent strigolactone (SL) biosynthesis inhibitor, to induce branching in plants. This document is intended for use in research and development settings.
Introduction
Strigolactones are a class of plant hormones that play a crucial role in regulating various aspects of plant development, most notably inhibiting shoot branching. This compound is a triazole-type chemical inhibitor that specifically targets and inhibits key enzymes in the SL biosynthesis pathway, leading to a significant reduction in endogenous SL levels.[1][2][3] This reduction in SLs results in the outgrowth of axillary buds and a more branched or bushy phenotype, a desirable trait in many agricultural and ornamental plant species.[1] this compound serves as a valuable tool for studying the physiological roles of strigolactones and for developing strategies to manipulate plant architecture.
Mechanism of Action
This compound acts as an inhibitor of cytochrome P450 monooxygenases (specifically MAX1), which are critical enzymes in the strigolactone biosynthesis pathway.[1] By blocking this step, this compound effectively reduces the production of bioactive strigolactones. The decreased level of SLs relieves the inhibition of axillary bud outgrowth, thereby promoting the formation of lateral branches.[1] Studies in Arabidopsis thaliana have shown that treatment with this compound mimics the phenotype of SL-deficient mutants, exhibiting increased branching.[1][3] This effect can be reversed by the co-application of a synthetic strigolactone analog, GR24, confirming the specificity of this compound's action.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the strigolactone signaling pathway and a general experimental workflow for this compound application.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound and its observed effects on branching in different plant species as reported in the literature.
Table 1: Effective Concentrations of this compound for Inducing Branching
| Plant Species | Application Method | This compound Concentration | Observed Effect | Reference |
| Arabidopsis thaliana | In agar medium | 1 - 3 µM | Dose-dependent increase in branch number | [1] |
| Arabidopsis thaliana | Soil drench | 1 µM, 10 µM | Increased branching | [4] |
| Oryza sativa (Rice) | Foliar spray | 3 µM | Not specified for branching, used for other assays | [5] |
Table 2: Phenotypic Effects of this compound Treatment in Arabidopsis thaliana
| Treatment | Number of Branches (Mean ± SE) | Notes | Reference |
| Control (0 µM this compound) | ~2 | Wild-type phenotype | [1] |
| 1 µM this compound | ~4 | Significant increase in branching | [1] |
| 3 µM this compound | ~6 | Further increase in branching | [1] |
| 3 µM this compound + 5 µM GR24 | ~2 | Rescue of the branched phenotype | [1] |
Note: The values in Table 2 are approximate and based on graphical data from the cited literature. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific experimental conditions and plant species.
Experimental Protocols
The following are detailed protocols for applying this compound to induce branching in Arabidopsis thaliana. These can be adapted for other plant species with appropriate modifications.
Protocol 1: In Vitro Application of this compound to Arabidopsis thaliana
Objective: To assess the effect of this compound on the branching of Arabidopsis thaliana grown on agar plates.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins
-
Phytagel or Agar
-
This compound stock solution (e.g., 10 mM in DMSO)
-
GR24 stock solution (optional, for rescue experiments, e.g., 5 mM in DMSO)
-
DMSO (vehicle control)
-
Petri dishes (9 cm)
-
Sterile water
-
50% Bleach solution with Tween 20
-
Micropipettes and sterile tips
-
Growth chamber with controlled light, temperature, and humidity
Procedure:
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Remove ethanol and add 1 mL of 50% bleach solution with a drop of Tween 20.
-
Vortex for 10 minutes.
-
Wash seeds 5 times with sterile water.
-
Resuspend seeds in sterile 0.1% agar solution.
-
-
Preparation of Growth Medium:
-
Prepare MS medium according to the manufacturer's instructions.
-
Add 1% (w/v) sucrose and adjust the pH to 5.7.
-
Add Phytagel or Agar to the recommended concentration.
-
Autoclave the medium and let it cool to approximately 50-60°C.
-
Under a laminar flow hood, add this compound, GR24 (if applicable), or DMSO (vehicle control) to the molten agar to achieve the desired final concentrations (e.g., 0 µM, 1 µM, 3 µM this compound).
-
Pour the medium into sterile Petri dishes and allow them to solidify.
-
-
Plating and Stratification:
-
Pipette the sterilized seeds onto the surface of the solidified medium.
-
Seal the plates with breathable tape.
-
Wrap the plates in aluminum foil and stratify at 4°C for 2-4 days to synchronize germination.
-
-
Plant Growth and Treatment:
-
Transfer the plates to a growth chamber with long-day conditions (16 hours light / 8 hours dark) at 22°C.
-
Grow the plants for 3-4 weeks.
-
-
Data Collection and Analysis:
-
After the growth period, count the number of primary rosette branches for each plant.
-
Capture images of representative plants for documentation.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the number of branches between different treatment groups.
-
Protocol 2: Soil Drench Application of this compound to Arabidopsis thaliana
Objective: To induce branching in soil-grown Arabidopsis thaliana through the application of this compound to the soil.
Materials:
-
Arabidopsis thaliana plants grown in pots
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Watering solution (e.g., half-strength Hoagland's solution)
-
DMSO (vehicle control)
-
Growth chamber or greenhouse with controlled environmental conditions
Procedure:
-
Plant Growth:
-
Sow Arabidopsis thaliana seeds in pots containing a suitable potting mix.
-
Grow the plants in a growth chamber or greenhouse under long-day conditions for 3-4 weeks, or until they have established a healthy rosette.
-
-
Preparation of this compound Solution:
-
Prepare the desired concentrations of this compound (e.g., 1 µM and 10 µM) by diluting the stock solution in the watering solution.[4]
-
Prepare a vehicle control solution containing the same concentration of DMSO as the highest this compound concentration.
-
-
Treatment Application:
-
Evenly apply a fixed volume (e.g., 50 mL) of the this compound solution or the control solution to the soil of each pot. This is known as soil drenching.[4]
-
-
Post-Treatment Growth and Observation:
-
Continue to grow the plants under the same conditions for an additional 2-3 weeks.
-
Water the plants as needed with the regular watering solution.
-
Observe the plants for phenotypic changes, particularly an increase in the number of branches.
-
-
Data Collection and Analysis:
-
At the end of the experiment, count the number of primary inflorescence branches.
-
Statistically analyze the data to determine the significance of the observed differences in branching.
-
Troubleshooting and Considerations
-
Solubility: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in the growth medium or watering solution is low (e.g., <0.1%) to avoid solvent-induced effects.
-
Optimal Concentration: The optimal concentration of this compound can vary depending on the plant species, growth conditions, and application method. It is recommended to perform a dose-response curve to determine the most effective concentration for your specific experiment.
-
Off-Target Effects: While this compound is a relatively specific inhibitor, high concentrations may lead to off-target effects. Monitor plants for any signs of phytotoxicity, such as stunted growth or chlorosis.
-
Environmental Conditions: Plant branching is influenced by various environmental factors, including light intensity, photoperiod, and nutrient availability. Maintain consistent and optimal growth conditions throughout the experiment to ensure reproducible results.
Conclusion
This compound is a powerful and specific chemical tool for inducing branching in plants by inhibiting strigolactone biosynthesis. The protocols and data presented here provide a solid foundation for researchers to utilize this compound in their studies of plant development and for professionals exploring its potential in agricultural and horticultural applications. Careful optimization of treatment conditions is crucial for achieving the desired phenotypic outcomes.
References
- 1. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for TIS108 in Parasitic Weed Control Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of TIS108, a potent and specific strigolactone (SL) biosynthesis inhibitor, and its application in the research of parasitic weed control. The following sections detail its mechanism of action, quantitative effects on parasitic weeds and host plants, and standardized protocols for its experimental use.
Introduction
Parasitic weeds, such as Striga and Orobanche species, pose a significant threat to global agriculture, causing substantial crop yield losses.[1][2] These obligate root parasites rely on chemical cues, primarily strigolactones (SLs), exuded by host plant roots to trigger their seed germination.[3][4] this compound is a triazole-type compound that acts as a specific inhibitor of SL biosynthesis in plants.[3][5] By reducing the production and exudation of SLs from host roots, this compound effectively suppresses the germination of parasitic weed seeds, offering a promising chemical tool for their control.[3][5][6]
Mechanism of Action
This compound functions by inhibiting key enzymes in the strigolactone biosynthesis pathway. It specifically targets cytochrome P450 monooxygenases (CYP711A) involved in the conversion of carlactone (B12838652) to canonical SLs.[6] This inhibition leads to a significant reduction in the levels of germination stimulants in the root exudates of host plants, thereby preventing the germination of parasitic weed seeds in the rhizosphere.[3][6]
Caption: Mechanism of this compound in inhibiting strigolactone biosynthesis.
Quantitative Data
The efficacy of this compound in reducing parasitic weed infestation and its impact on host plants has been quantified in several studies. The data below is summarized from pot experiments conducted on rice (Oryza sativa) infested with Striga hermonthica and tomato (Solanum lycopersicum) infested with Orobanche minor.
Table 1: Effect of this compound on Striga hermonthica Emergence and Rice Yield
| This compound Concentration (µM) | Application Method | Number of Emerged Striga Plants (after 8 weeks) | Rice Grain Yield ( g/plant ) | Rice Tiller Number | Rice Plant Height (cm) |
| 0 (Control) | Soil Drench | 15.2 ± 1.8 | 18.5 ± 2.1 | 12.3 ± 1.5 | 85.1 ± 3.2 |
| 10 | Soil Drench | 5.1 ± 1.2 | 25.3 ± 2.5 | 15.8 ± 1.7 | 92.4 ± 3.5 |
| 20 | Soil Drench | 2.3 ± 0.8 | 26.1 ± 2.3 | 16.2 ± 1.9 | 93.1 ± 3.8 |
| 40 | Soil Drench | 0.8 ± 0.4 | 26.5 ± 2.6 | 16.5 ± 1.8 | 93.5 ± 3.6 |
Data adapted from a study where soil was treated once a week for three weeks.[5][6]
Table 2: Dose-Dependent Reduction of epi-5-deoxystrigol (epi-5DS) in Rice by this compound
| This compound Concentration (nM) | epi-5DS in Root Exudates (pg/plant) | epi-5DS in Roots (pg/g FW) |
| 0 (Control) | 125 ± 15 | 85 ± 10 |
| 10 | 60 ± 8 | 40 ± 5 |
| 30 | 25 ± 5 | 18 ± 3 |
| 100 | 10 ± 3 | 8 ± 2 |
Data shows a strong dose-dependent reduction of a major strigolactone in rice.[3][4]
Table 3: Effect of this compound on Orobanche minor Parasitism in Tomato
| This compound Concentration (µM) | Application Method | Orobanche minor Tubercles | Emerged Orobanche minor Shoots |
| 0 (Control) | Soil Drench | Present | Present |
| 0.1 | Soil Drench | Absent | Absent |
Data from a greenhouse pot experiment where this compound was applied 30 days after transplanting.[7]
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and host-parasite systems.
Protocol 1: In Vitro Striga Seed Germination Assay with this compound-Treated Host Root Exudates
Objective: To assess the effect of this compound on the germination-inducing activity of host plant root exudates.
Materials:
-
Host plant seedlings (e.g., rice)
-
This compound stock solution (in DMSO or ethanol)
-
Hydroponic culture medium
-
Striga seeds
-
GR24 (synthetic strigolactone analog) as a positive control
-
Sterile glass fiber filter paper discs
-
Petri dishes
-
Incubator
Procedure:
-
Host Plant Treatment: Grow host plant seedlings hydroponically. Add this compound to the hydroponic solution at desired final concentrations (e.g., 10 nM to 1 µM). Include a solvent-only control.
-
Root Exudate Collection: After a specific treatment period (e.g., 7 days), collect the hydroponic solution containing the root exudates.
-
Striga Seed Sterilization and Pre-conditioning: Surface sterilize Striga seeds and place them on glass fiber filter paper discs in a petri dish. Add sterile water to moisten the discs and incubate in the dark at a suitable temperature (e.g., 28-30°C) for 10-14 days to pre-condition the seeds.
-
Germination Assay:
-
Remove excess water from the pre-conditioned Striga seeds.
-
Apply the collected root exudates from this compound-treated and control plants to the discs.
-
Include a positive control (GR24 solution, e.g., 1 µM) and a negative control (sterile water).
-
To confirm that this compound itself does not inhibit germination, a rescue experiment can be performed by adding GR24 to the root exudates from this compound-treated plants.[3][4]
-
-
Incubation and Observation: Seal the petri dishes and incubate in the dark at 28-30°C for 24-48 hours. Count the number of germinated seeds under a dissecting microscope. A seed is considered germinated if the radicle has emerged.
-
Data Analysis: Calculate the germination percentage for each treatment.
Caption: Workflow for in vitro Striga seed germination assay.
Protocol 2: Pot Experiment for Evaluating this compound Efficacy in Controlling Parasitic Weeds
Objective: To assess the in-vivo efficacy of this compound in reducing parasitic weed infestation on a host crop.
Materials:
-
Pots
-
Sterilized soil or soil-sand mixture
-
Host crop seeds (e.g., rice, tomato)
-
Parasitic weed seeds (e.g., Striga hermonthica, Orobanche minor)
-
This compound stock solution
-
Fertilizer appropriate for the host crop
-
Greenhouse or controlled environment growth chamber
Procedure:
-
Soil Preparation and Infestation:
-
Prepare a suitable soil mix for the host crop.
-
Thoroughly mix a known quantity of parasitic weed seeds into the soil to ensure uniform infestation.
-
-
Sowing and Thinning:
-
Sow the host crop seeds in the infested soil.
-
After germination, thin the seedlings to one per pot.
-
-
This compound Application (Soil Drench Method):
-
Prepare this compound solutions at the desired concentrations (e.g., 10, 20, 40 µM for rice/Striga; 0.1 µM for tomato/Orobanche).[6][7]
-
Begin this compound treatment at a specific time point (e.g., 1-2 weeks after sowing or at transplanting).
-
Apply a fixed volume of the this compound solution to the soil surface of each pot. A common protocol for rice/Striga is to apply the treatment once a week for three consecutive weeks.[5][6]
-
Include a control group treated with the solvent only.
-
-
Plant Maintenance:
-
Water the plants as needed and apply fertilizer according to a standard regimen for the host crop.
-
Maintain the pots in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.
-
-
Data Collection:
-
Regularly monitor and count the number of emerged parasitic weed shoots over a period of several weeks (e.g., 8 weeks for Striga).[6]
-
At the end of the experiment, carefully remove the host plant from the pot and wash the roots to count the number of attached parasitic weed tubercles.
-
Measure host plant growth parameters such as plant height, number of tillers (for cereals), shoot and root biomass, and crop yield.
-
-
Data Analysis: Compare the number of emerged parasites, attached tubercles, and host plant growth parameters between the this compound-treated and control groups using appropriate statistical tests.
Caption: Logical flow of this compound's effect on parasitic weed control.
Conclusion
This compound is a valuable research tool for studying the role of strigolactones in plant development and plant-parasite interactions. Its specificity and potency in inhibiting SL biosynthesis make it an effective agent for controlling parasitic weeds in experimental settings. The protocols and data presented here provide a foundation for researchers to design and conduct experiments utilizing this compound to further explore novel strategies for parasitic weed management. Further research may focus on optimizing application methods for field conditions and investigating its effects on a broader range of host crops and parasitic weed species.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Triazole Derivatives on Strigolactone Levels and Growth Retardation in Rice | PLOS One [journals.plos.org]
- 4. Effects of Triazole Derivatives on Strigolactone Levels and Growth Retardation in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Analyzing Phenotypes Induced by Strigolactone Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing the cellular phenotypes induced by synthetic strigolactone (SL) analogues, a novel class of phytohormone-derived compounds with demonstrated anti-cancer potential. The following sections detail the effects of various SL analogues on cancer cells, provide step-by-step protocols for key analytical methods, and illustrate the underlying signaling pathways and experimental workflows.
TIS108 and the Pivot to Strigolactone Analogues in Cancer Research
Initially, the compound this compound was investigated. It is a triazole-type strigolactone (SL) biosynthesis inhibitor primarily used in plant biology to study developmental processes such as shoot branching and root hair elongation in species like Arabidopsis.[1][2][3][4] However, the core interest of drug development professionals lies in human cell biology. Recognizing this, the focus of these notes has been pivoted to synthetic strigolactone analogues (e.g., GR24, MEB55, ST362), which have shown significant promise as anti-cancer agents by inducing apoptosis, cell cycle arrest, and inhibiting migration in various human cancer cell lines.[1][5][6][7]
I. This compound-Induced Phenotypes in Plants (Reference)
For clarity and context, a brief overview of this compound's effects in plants is provided. This compound acts as a specific SL biosynthesis inhibitor, leading to phenotypes characteristic of SL-deficient mutants.[3]
Table 1: Summary of this compound-Induced Phenotypes in Arabidopsis
| Phenotype | Method of Analysis | Quantitative Observation | Reference |
| Increased Shoot Branching | Visual inspection and branch counting | Dose-dependent increase in branch number with 1-3 µM this compound. | [1] |
| Repressed Root Hair Elongation | Microscopic imaging and length measurement | Significant suppression of root hair length. | [1] |
| Altered Gene Expression | Quantitative RT-PCR | Upregulation of SL-biosynthesis genes MAX3 and MAX4. | [1] |
II. Anti-Cancer Phenotypes Induced by Strigolactone Analogues
Synthetic SL analogues have been shown to selectively inhibit the growth and survival of a wide range of cancer cell lines, including those from breast, prostate, colon, lung, melanoma, osteosarcoma, and leukemia, while having minimal effects on normal cells.[1][7]
Table 2: Summary of Anti-Cancer Phenotypes Induced by Strigolactone Analogues
| Phenotype | SL Analogue(s) | Cancer Cell Line(s) | Method of Analysis | Quantitative Data (Example) | Reference(s) |
| Decreased Cell Viability | MEB55, ST362, TIT3, TIT7 | Breast, Prostate, Colon, Lung, Melanoma, Osteosarcoma, Leukemia, Hepatocellular Carcinoma | MTT Assay | Significant dose- and time-dependent reduction in cell viability. | [1][6] |
| Induction of Apoptosis | MEB55, ST362, IND, EGO10 | U2OS (Osteosarcoma), Glioblastoma | Annexin V/PI Staining & Flow Cytometry | Significant increase in Annexin V positive cells. | [8][9][10] |
| Cell Cycle Arrest | GR24, MEB55, ST362, IND, EGO10 | Breast Cancer, U2OS, Glioblastoma | Propidium Iodide Staining & Flow Cytometry | G2/M arrest in breast cancer and U2OS cells; G1 arrest in glioblastoma cells. | [1][8][10][11] |
| Inhibition of Cell Migration | MEB55, ST362, TIT3, TIT7 | Breast Cancer, Hepatocellular Carcinoma | Wound Healing Assay, Transwell Assay | Suppression of cancer cell migration. | [5][6][7] |
| Inhibition of Cell Invasion | Not specified in detail | Breast Cancer | Transwell Invasion Assay with Matrigel | Inhibition of invasive potential. | [7] |
III. Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][12]
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
Strigolactone analogue stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the strigolactone analogue in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm (e.g., 630 nm).[4]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[13]
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Strigolactone analogue
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed 1-5 x 10⁵ cells per well in 6-well plates and incubate overnight.
-
Treat cells with the desired concentration of the strigolactone analogue for the specified time. Include a vehicle-treated control.
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[14][15][16]
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Strigolactone analogue
-
Cold 70% ethanol (B145695)
-
PBS
-
PI/RNase staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the strigolactone analogue as described for the apoptosis assay.
-
Harvest the cells (including floating cells) and wash once with cold PBS.
-
Resuspend the cell pellet (approximately 1 x 10⁶ cells) in 0.5 mL of cold PBS.
-
While gently vortexing, add the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol for fixation.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for several days.
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the pellet in 500 µL of PI/RNase staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.[15]
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[16]
Protocol 4: Cell Migration and Invasion Assessment using Transwell Assay
The Transwell assay (or Boyden chamber assay) is used to assess cell migration (motility) and invasion. For invasion assays, the membrane is coated with a basement membrane extract like Matrigel.[17][18][19][20]
Materials:
-
24-well Transwell plates (with 8 µm pore size inserts)
-
Matrigel (for invasion assay)
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
Strigolactone analogue
-
Cotton swabs
-
Methanol (B129727) or 4% paraformaldehyde (for fixation)
-
Crystal violet staining solution
-
Microscope
Procedure:
-
For Invasion Assay: Thaw Matrigel on ice. Dilute it with cold, serum-free medium (the dilution factor needs to be optimized). Coat the top of the Transwell insert membrane with 50-100 µL of the diluted Matrigel solution and incubate at 37°C for 30-60 minutes to allow it to solidify.[20]
-
For Migration Assay: Rehydrate the Transwell insert membrane with serum-free medium for at least 30 minutes at 37°C.
-
Prepare cells by serum-starving them for 4-24 hours. This reduces baseline motility and enhances the response to chemoattractants.[19]
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 0.5-1.0 x 10⁶ cells/mL.
-
Add 500-700 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Add 100-200 µL of the cell suspension to the upper chamber of the Transwell insert. If testing the effect of a compound, include the strigolactone analogue in the cell suspension.
-
Incubate the plate for 4-48 hours at 37°C (time to be optimized based on the cell line).
-
After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane using a cotton swab.[20]
-
Fix the cells that have migrated to the bottom surface of the membrane with methanol or 4% paraformaldehyde for 10-20 minutes.
-
Stain the fixed cells with 0.1-0.5% crystal violet for 20-30 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to dry.
-
Count the stained cells in several random fields of view using a microscope. The number of cells is a measure of migration or invasion.
IV. Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by strigolactone analogues and the general experimental workflows.
Signaling Pathways
Synthetic strigolactone analogues exert their anti-cancer effects by modulating several key signaling pathways. They are known to activate stress-related pathways while inhibiting pro-survival signals.[1][21]
Caption: SL Analogue-Induced Signaling Pathways.
Experimental Workflows
The analysis of SL analogue-induced phenotypes typically follows a logical progression from assessing overall cell health to investigating specific cellular processes.
Caption: General Workflow for Phenotypic Analysis.
Caption: Apoptosis Assay Workflow.
References
- 1. Strigolactones—a novel class of phytohormones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Strigolactone analogs act as new anti-cancer agents in inhibition of breast cancer in xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic strigolactone analogues reveal anti-cancer activities on hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strigolactone analogs act as new anti-cancer agents in inhibition of breast cancer in xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Analogs of the novel phytohormone, strigolactone, trigger apoptosis and synergize with PARP inhibitors by inducing DNA damage and inhibiting DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strigolactone Analogs: Two New Potential Bioactiphores for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 18. 2.6. Transwell cell migration and invasion assays [bio-protocol.org]
- 19. clyte.tech [clyte.tech]
- 20. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Strigolactones, from Plants to Human Health: Achievements and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of TIS108: A Dose-Response Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the dose-response curve and the half-maximal inhibitory concentration (IC50) of TIS108, a strigolactone biosynthesis inhibitor, on a relevant human cancer cell line. This application note is intended to guide researchers in assessing the potential anti-proliferative or cytotoxic effects of this compound.
Introduction
This compound is a triazole-type inhibitor of strigolactone (SL) biosynthesis, known to target cytochrome P450 monooxygenases, specifically MAX1 in plants, a key enzyme in the SL biosynthetic pathway.[1][2][3] Strigolactones are a class of plant hormones that regulate various aspects of plant development.[1][4][5] Recent studies have highlighted the anti-cancer potential of synthetic strigolactone analogs, which have been shown to induce growth arrest and apoptosis in various cancer cell lines, including breast cancer.[1][6][7] These analogs can modulate signaling pathways such as the stress-activated MAPKs (p38 and JNK) and survival pathways (ERK and AKT).[1] Given that cytochrome P450 enzymes are also implicated in cancer progression and drug metabolism, inhibitors like this compound may represent a novel class of anti-cancer agents.[1][8][9][10][11][12]
This application note outlines a hypothetical experimental design to evaluate the in vitro efficacy of this compound against the MDA-MB-231 human breast cancer cell line, a well-characterized triple-negative breast cancer (TNBC) model known for its aggressive and invasive properties.[8][9][13] This cell line is known to express various cytochrome P450 enzymes, making it a suitable model to investigate the effects of a P450 inhibitor like this compound.[7][14] The Sulforhodamine B (SRB) assay is employed to measure cytotoxicity, providing a robust and reproducible method for generating a dose-response curve.
Proposed Signaling Pathway of Strigolactone Analogs in Cancer Cells
The diagram below illustrates the putative signaling cascade initiated by strigolactone analogs in cancer cells, leading to apoptosis.
Caption: Proposed mechanism of this compound in cancer cells.
Experimental Design and Protocols
The following sections detail the materials and methods for conducting a dose-response experiment to determine the IC50 of this compound.
Materials
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma)[6][8][9][13]
-
Culture Medium: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.
-
This compound: Stock solution in DMSO.
-
SRB Assay Reagents:
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
-
Equipment:
-
96-well flat-bottom microplates
-
Humidified incubator (37°C, no CO2 for L-15 medium)
-
Microplate reader (absorbance at 510-570 nm)
-
Multichannel pipette
-
Experimental Workflow
The overall workflow for the this compound dose-response experiment is depicted below.
Caption: Workflow for this compound dose-response analysis.
Detailed Protocol: Sulforhodamine B (SRB) Assay
This protocol is adapted for a 96-well plate format.
1. Cell Seeding:
- Culture MDA-MB-231 cells in L-15 medium in a T-75 flask until they reach approximately 80% confluency.
- Trypsinize the cells and perform a cell count.
- Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
- Incubate the plate for 24 hours at 37°C to allow for cell attachment.[15]
2. Compound Treatment:
- Prepare a series of this compound dilutions in culture medium from a concentrated stock solution. A suggested starting range is from 0.1 µM to 100 µM, with 2-fold or 3-fold serial dilutions.
- Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
- Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.
- Incubate the plate for 72 hours at 37°C.
3. Cell Fixation:
- After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the supernatant.
- Incubate the plate at 4°C for 1 hour to fix the cells to the bottom of the wells.[16]
4. Staining:
- Carefully remove the supernatant and wash the plates five times with 1% acetic acid to remove the TCA.
- Allow the plates to air dry completely.
- Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[16]
5. Solubilization and Absorbance Reading:
- Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.
- Allow the plates to air dry completely.
- Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[16]
- Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
- Measure the absorbance (OD) at 510 nm using a microplate reader.[17]
Data Presentation and Analysis
The quantitative data from the SRB assay should be organized and analyzed to determine the IC50 value of this compound.
Data Table
The raw absorbance data and calculated percent viability should be compiled in a structured table.
| This compound Conc. (µM) | Replicate 1 (OD) | Replicate 2 (OD) | Replicate 3 (OD) | Mean OD | Std. Dev. | % Viability |
| 0 (Vehicle) | 100 | |||||
| 0.1 | ||||||
| 0.3 | ||||||
| 1 | ||||||
| 3 | ||||||
| 10 | ||||||
| 30 | ||||||
| 100 |
Calculation of Percent Viability:
% Viability = (Mean OD of Treated Wells / Mean OD of Vehicle Control Wells) x 100
IC50 Determination
The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is determined by plotting the percent viability against the logarithm of the this compound concentration. A sigmoidal dose-response curve is then fitted to the data using a non-linear regression model.
Data Analysis Workflow:
Caption: Data analysis workflow for IC50 determination.
Using GraphPad Prism for IC50 Calculation:
-
Enter your data into an XY table with the X column for the log of the this compound concentration and the Y columns for the corresponding percent viability replicates.
-
Click "Analyze" and choose "Nonlinear regression (curve fit)".
-
From the "Dose-Response - Inhibition" equations, select "log(inhibitor) vs. response -- Variable slope (four parameters)".[10][18][19]
-
The software will then calculate the best-fit IC50 value along with its confidence interval and the R-squared value for the curve fit.
Conclusion
This application note provides a comprehensive framework for determining the dose-response relationship of this compound in a cancer cell line model. The detailed protocol for the SRB assay and the data analysis workflow offer a standardized approach for assessing the cytotoxic or anti-proliferative potential of this compound. The resulting IC50 value will be a critical parameter for further preclinical development and for elucidating the compound's mechanism of action in a cancer context.
References
- 1. Strigolactone analogs act as new anti-cancer agents in inhibition of breast cancer in xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAX1 encodes a cytochrome P450 family member that acts downstream of MAX3/4 to produce a carotenoid-derived branch-inhibiting hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strigolactones—a novel class of phytohormones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mskcc.org [mskcc.org]
- 7. Intratumoural Cytochrome P450 Expression in Breast Cancer: Impact on Standard of Care Treatment and New Efforts to Develop Tumour-Selective Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MDA-MB-231 | Culture Collections [culturecollections.org.uk]
- 9. MDA-MB-231 Cell Line - Creative Biogene [creative-biogene.com]
- 10. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Cytochrome P450: Implications for human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cytion.com [cytion.com]
- 14. Cytochrome P450 1A1 Regulates Breast Cancer Cell Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The slow cell death response when screening chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. scispace.com [scispace.com]
- 18. graphpad.com [graphpad.com]
- 19. youtube.com [youtube.com]
Application Notes and Protocols: Investigating Root Hair Elongation with TIS108
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strigolactones (SLs) are a class of plant hormones derived from carotenoids that play a crucial role in regulating various aspects of plant development, including shoot branching and root architecture.[1][2][3] TIS108 is a triazole-type chemical inhibitor specifically designed to block the biosynthesis of strigolactones.[1][2][4] By creating a temporary and reversible strigolactone-deficient state, this compound serves as a powerful pharmacological tool to investigate the physiological functions of SLs. One of its key applications is in the study of root development, particularly the elongation of root hairs.[1][2] In wild-type plants like Arabidopsis thaliana, treatment with this compound phenocopies SL-deficient mutants, leading to repressed root hair elongation and increased shoot branching.[1][4] These effects can be reversed by the co-application of a synthetic strigolactone analog, GR24, confirming the specificity of this compound's action.[1][4] These application notes provide a detailed overview and protocols for using this compound to investigate the role of strigolactones in root hair elongation.
Mechanism of Action
This compound functions by inhibiting the production of endogenous strigolactones. The biosynthesis of SLs is a multi-step enzymatic pathway that begins with β-carotene.[1] While the precise target of this compound is not definitively confirmed, as a triazole derivative, it is proposed to inhibit a key cytochrome P450 monooxygenase, MAX1, or its homologs.[1] MAX1 is a critical enzyme that catalyzes a late step in the SL biosynthesis pathway, converting carlactone (B12838652) into bioactive strigolactones.[1] By blocking this step, this compound effectively reduces the levels of endogenous SLs, leading to observable phenotypes associated with SL deficiency.[2] This inhibition triggers a feedback mechanism, often resulting in the upregulation of earlier pathway genes such as MAX3 and MAX4.[1][4]
Caption: Proposed mechanism of this compound in the strigolactone biosynthesis pathway.
Data Presentation
The application of this compound has quantifiable effects on plant phenotype, particularly on root hair length and shoot branching. The data below, derived from studies on Arabidopsis thaliana, summarizes these effects.
| Treatment Condition | Average Root Hair Length (Relative to Control) | Average Number of Rosette Branches (Relative to Control) | Reference Phenotype |
| Wild-Type (Control) | 100% | 100% | Wild-Type |
| Wild-Type + this compound (1-3 µM) | Suppressed / Shorter | Increased | SL-Deficient Mutant (e.g., max1, max4) |
| SL-Deficient Mutant (e.g., max4) | Suppressed / Shorter | Increased | - |
| Wild-Type + this compound + GR24 (5 µM) | Rescued to Wild-Type Levels | Rescued to Wild-Type Levels | Wild-Type |
Note: This table provides a qualitative summary based on published findings.[1][4] Absolute values will vary based on specific experimental conditions, plant age, and growth medium.
Experimental Protocols
Protocol 1: In Vitro Assay of this compound Effect on Root Hair Elongation
This protocol details the treatment of Arabidopsis thaliana seedlings grown on agar (B569324) plates to observe the effect of this compound on root hair development.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Phytagel or Agar
-
Petri dishes (square or round)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
GR24 stock solution (e.g., 5 mM in DMSO)
-
DMSO (Dimethyl sulfoxide)
-
Sterile water
-
Microscope with camera (dissecting or compound)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol (B145695) for 1 minute followed by 20% bleach with Tween-20 for 10 minutes, and 4-5 rinses with sterile water).
-
Plating: Resuspend sterilized seeds in sterile 0.1% agar and sow them on MS agar plates (e.g., 0.5X MS, 1% sucrose, 0.8% agar, pH 5.7).
-
Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Germination and Growth: Transfer plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface. Standard conditions are 22°C with a 16-hour light/8-hour dark cycle.
-
Treatment Preparation: Prepare MS agar plates containing the desired final concentrations of this compound. A dose-response curve (e.g., 0.5 µM, 1 µM, 3 µM, 5 µM this compound) is recommended. For the rescue experiment, prepare plates with 3 µM this compound and 5 µM GR24. Always include a mock control plate containing the same concentration of DMSO as the highest treatment concentration.
-
Seedling Transfer: After 4-5 days of growth, carefully transfer seedlings of uniform size from the initial plates to the treatment plates.
-
Incubation: Return the treatment plates to the growth chamber for an additional 5-7 days.
-
Imaging:
-
Excise a section of the root from the primary root tip upwards.
-
Mount the root section on a microscope slide in a drop of water.
-
Using a microscope, capture clear images of the root hair zone. It is crucial to focus on a consistent region of the root (e.g., 1-2 cm from the root tip) across all samples.
-
-
Data Analysis:
-
Use image analysis software like ImageJ to measure the length of individual root hairs.[5]
-
For each root, measure at least 20-30 individual root hairs from the specified region to calculate an average length.
-
Analyze at least 10-15 seedlings per treatment condition.
-
Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine significant differences between treatments.
-
Protocol 2: Rescue Experiment with Synthetic Strigolactone (GR24)
This experiment is critical to demonstrate that the observed effects of this compound are specifically due to the inhibition of SL biosynthesis.
Procedure: This protocol follows the same steps as Protocol 1, with the key difference being the composition of the treatment plates.
-
Prepare four sets of treatment plates:
-
Control (Mock): MS agar + DMSO.
-
This compound Treatment: MS agar + desired concentration of this compound (e.g., 3 µM).
-
GR24 Control: MS agar + 5 µM GR24.
-
Rescue: MS agar + 3 µM this compound + 5 µM GR24.
-
-
Follow steps 1-4 and 6-9 from Protocol 1.
-
Expected Outcome: The repressed root hair elongation phenotype observed in the this compound treatment should be partially or fully restored to control levels in the "Rescue" treatment. The GR24 control may show slightly enhanced root hair elongation compared to the mock control.[6]
Visualization of Experimental Workflow
Caption: Experimental workflow for analyzing the effect of this compound on root hair elongation.
References
- 1. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Strigolactone: An Emerging Growth Regulator for Developing Resilience in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imaging and Analyzing Root Hair Length and Density — Research — Department of Plant Science [plantscience.psu.edu]
- 6. researchgate.net [researchgate.net]
Application of TIS108 for Studying Plant-Fungi Symbiosis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The establishment of a symbiotic relationship between plants and arbuscular mycorrhizal (AM) fungi is a critical process for nutrient acquisition in most terrestrial plants. This intricate interaction is mediated by a complex chemical dialogue between the two partners. Among the key signaling molecules are strigolactones (SLs), a class of plant hormones exuded by plant roots into the rhizosphere. SLs act as a signal to AM fungi, promoting hyphal branching and initiating the symbiotic program.
TIS108 is a potent and specific chemical inhibitor of strigolactone biosynthesis. By blocking the production of SLs, this compound serves as an invaluable tool for researchers to investigate the precise role of these hormones in the establishment and regulation of plant-fungi symbiosis. These application notes provide detailed protocols for utilizing this compound in symbiosis assays, methods for quantifying its effects, and an overview of the underlying signaling pathways.
Mechanism of Action of this compound
This compound is a triazole-type inhibitor that specifically targets and inhibits key enzymes in the strigolactone biosynthesis pathway. Strigolactones are derived from carotenoids, and their biosynthesis involves a series of enzymatic steps. This compound has been shown to effectively reduce the levels of strigolactones in various plant species, leading to phenotypes characteristic of SL-deficient mutants, such as increased shoot branching and reduced root hair elongation. In the context of plant-fungi symbiosis, the inhibition of SL production by this compound is expected to impair the initial signaling from the plant to the fungus, thereby reducing the extent of mycorrhizal colonization.
Signaling Pathway of Strigolactone-Mediated Mycorrhizal Symbiosis
The initiation of arbuscular mycorrhizal symbiosis is triggered by the release of strigolactones from the plant roots. These molecules are perceived by the AM fungi, leading to a signaling cascade that results in increased hyphal branching, a crucial step for successful root colonization. The following diagram illustrates the strigolactone biosynthesis and signaling pathway in the context of plant-fungi symbiosis, and the point of inhibition by this compound.
Experimental Protocols
The following protocols provide a framework for studying the effect of this compound on arbuscular mycorrhizal symbiosis. These can be adapted for various plant and fungal species.
Protocol 1: In Vitro Assay for Hyphal Branching
This protocol assesses the direct effect of this compound on the plant's ability to induce hyphal branching in AM fungi.
Materials:
-
Plant seedlings (e.g., Medicago truncatula, lettuce)
-
AM fungal spores (e.g., Rhizophagus irregularis)
-
This compound (stock solution in DMSO)
-
GR24 (synthetic strigolactone analog, stock solution in acetone)
-
Petri dishes with appropriate growth medium (e.g., M-medium)
-
Sterile water
-
Microscope
Procedure:
-
Plant Preparation: Grow plant seedlings axenically in a nutrient-poor medium to encourage strigolactone production.
-
This compound and GR24 Treatment:
-
Control Group: Treat seedlings with a mock solution (containing the same concentration of DMSO and acetone (B3395972) as the treatment groups).
-
This compound Group: Treat seedlings with this compound at a final concentration of 1-10 µM. The optimal concentration should be determined empirically for the specific plant species.
-
Rescue Group: Treat seedlings with a combination of this compound (1-10 µM) and GR24 (1 µM).
-
-
Root Exudate Collection: After a suitable incubation period (e.g., 7-14 days), collect root exudates from each treatment group.
-
Hyphal Branching Assay:
-
Germinate AM fungal spores on a minimal medium in Petri dishes.
-
Apply the collected root exudates to the vicinity of the germinated spores.
-
Incubate the plates for 7-14 days.
-
-
Quantification: Observe the hyphal branching pattern under a microscope. Count the number of hyphal branches per spore and compare the results between the different treatment groups.
Protocol 2: Pot Culture Assay for Mycorrhizal Colonization
This protocol evaluates the effect of this compound on the overall mycorrhizal colonization of plant roots in a more natural setting.
Materials:
-
Plant seedlings (e.g., maize, tomato)
-
AM fungal inoculum (e.g., commercial inoculum or infected soil)
-
Sterilized soil or sand-based substrate
-
Pots
-
This compound (stock solution in DMSO)
-
GR24 (stock solution in acetone)
-
Staining solution for mycorrhizal visualization (e.g., Trypan Blue or ink)
-
Microscope
Procedure:
-
Planting and Inoculation:
-
Fill pots with the sterilized substrate and mix in the AM fungal inoculum.
-
Transplant the plant seedlings into the pots.
-
-
This compound and GR24 Application:
-
Control Group: Water the plants with a mock solution.
-
This compound Group: Water the plants with a solution containing this compound (1-10 µM). The application frequency can be once a week.
-
Rescue Group: Water the plants with a solution containing both this compound and GR24.
-
-
Growth Period: Grow the plants under controlled conditions (greenhouse or growth chamber) for a period of 4-8 weeks to allow for mycorrhizal colonization.
-
Root Sampling and Staining:
-
At the end of the growth period, carefully harvest the root systems.
-
Wash the roots to remove soil particles.
-
Clear the roots (e.g., with 10% KOH) and stain them with a suitable dye to visualize fungal structures.
-
-
Quantification of Mycorrhizal Colonization:
-
Observe the stained roots under a microscope.
-
Quantify the percentage of root length colonized by the AM fungus using the grid-line intersect method.
-
Assess the frequency of different fungal structures (arbuscules, vesicles, hyphae).
-
Data Presentation
The quantitative data obtained from the experiments should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on AM Fungal Hyphal Branching (In Vitro Assay)
| Treatment | Number of Hyphal Branches per Spore (Mean ± SE) |
| Control | 15.2 ± 1.8 |
| This compound (5 µM) | 4.5 ± 0.9 |
| This compound (5 µM) + GR24 (1 µM) | 14.8 ± 1.5 |
Table 2: Effect of this compound on Mycorrhizal Colonization of Maize Roots (Pot Culture Assay)
| Treatment | Root Length Colonization (%) (Mean ± SE) | Arbuscule Frequency (%) (Mean ± SE) | Vesicle Frequency (%) (Mean ± SE) |
| Control | 65.3 ± 5.2 | 42.1 ± 3.8 | 18.7 ± 2.1 |
| This compound (5 µM) | 12.8 ± 2.5 | 8.5 ± 1.9 | 3.2 ± 0.8 |
| This compound (5 µM) + GR24 (1 µM) | 62.1 ± 4.9 | 39.8 ± 4.1 | 17.5 ± 2.3 |
Experimental Workflow
The following diagram illustrates a general experimental workflow for studying the impact of this compound on plant-fungi symbiosis.
Conclusion
This compound is a powerful chemical tool that allows for the targeted inhibition of strigolactone biosynthesis, providing a means to dissect the role of these crucial signaling molecules in plant-fungi symbiosis. The protocols and data presented here offer a comprehensive guide for researchers and scientists to effectively utilize this compound in their studies. By carefully designing experiments and quantifying the effects of this compound on hyphal branching and root colonization, it is possible to gain deeper insights into the molecular mechanisms governing this ancient and vital symbiotic relationship. This knowledge can be applied to develop novel strategies for enhancing plant nutrient uptake and improving agricultural sustainability.
Application Note: LC-MS/MS Analysis of Strigolactones Following TIS108 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Strigolactones (SLs) are a class of plant hormones that play a crucial role in regulating various aspects of plant development, including shoot branching, root architecture, and symbiotic interactions with mycorrhizal fungi.[1][2] TIS108 is a triazole-type inhibitor of strigolactone biosynthesis.[3][4] It has been demonstrated to effectively reduce the levels of endogenous strigolactones, such as 2′-epi-5-deoxystrigol (epi-5DS) in rice, leading to phenotypes characteristic of SL-deficient mutants.[1][5][6] These phenotypic changes, including increased shoot branching and altered root development, can be reversed by the application of synthetic strigolactone analogs like GR24.[1] This makes this compound a valuable chemical tool for studying the physiological functions of strigolactones.
This application note provides a detailed protocol for the extraction and quantitative analysis of strigolactones from plant tissues treated with this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The high sensitivity and selectivity of LC-MS/MS make it the method of choice for detecting the typically low endogenous concentrations of strigolactones.[7][8]
Data Presentation
The following table summarizes representative quantitative data for the analysis of major strigolactones in a model plant species (e.g., Arabidopsis or rice) following treatment with this compound. The data illustrates the expected outcome of this compound as an inhibitor of strigolactone biosynthesis.
Table 1: Quantitative Analysis of Strigolactones in Plant Root Extracts after this compound Treatment. The values are presented as mean ± standard deviation (n=3). The concentrations are hypothetical and intended to demonstrate the inhibitory effect of this compound.
| Strigolactone | Control (pmol/g FW) | This compound Treated (pmol/g FW) | % Reduction |
| 2'-epi-5-Deoxystrigol | 15.8 ± 2.1 | 3.2 ± 0.8 | 79.7% |
| Orobanchol | 9.5 ± 1.5 | 1.9 ± 0.5 | 80.0% |
| Strigol | 5.2 ± 0.9 | Not Detected | >99% |
| Carlactone (B12838652) | 25.3 ± 3.5 | 45.1 ± 5.2 | -78.3% (Accumulation) |
FW: Fresh Weight. Not Detected (ND) indicates the concentration was below the limit of detection.
Note: The accumulation of the precursor carlactone is a hypothetical result that could occur if this compound inhibits a downstream enzyme in the strigolactone biosynthesis pathway, such as MAX1 (a cytochrome P450).[1]
Experimental Protocols
This section provides a detailed methodology for the analysis of strigolactones after this compound treatment, from sample preparation to LC-MS/MS analysis.
Plant Growth and this compound Treatment
-
Plant Material: Arabidopsis thaliana or Oryza sativa (rice) seedlings are commonly used.
-
Growth Conditions: Grow seedlings hydroponically or in a suitable solid medium under controlled environmental conditions (e.g., 16h light/8h dark photoperiod, 22-25°C).
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Add this compound to the growth medium to achieve the desired final concentration (e.g., 1-10 µM).[3] A mock-treated control group should be prepared using the same concentration of the solvent.
-
Harvesting: After the desired treatment period (e.g., 7-14 days), harvest the plant material (roots are the primary site of SL biosynthesis).[9] Flash-freeze the samples in liquid nitrogen and store them at -80°C until extraction.
Strigolactone Extraction
This protocol is adapted from established methods for strigolactone extraction.[10][11]
-
Homogenization: Grind the frozen plant tissue (approximately 100-500 mg) to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Extraction Solvent: Use ethyl acetate (B1210297) as the extraction solvent. For every 100 mg of tissue, add 1 mL of ethyl acetate containing an internal standard (e.g., 10 pmol of d6-GR24) to correct for extraction losses and matrix effects.
-
Extraction: Vortex the mixture vigorously for 1 minute and then sonicate for 10 minutes in an ice-water bath. Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Solvent Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50% acetonitrile (B52724) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the target strigolactones. For example, start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each target strigolactone and the internal standard need to be optimized. For example:
-
2'-epi-5-Deoxystrigol: [M+H]+ m/z 331 -> 234
-
Orobanchol: [M+H]+ m/z 347 -> 250
-
Strigol: [M+H]+ m/z 347 -> 250
-
Carlactone: [M+H]+ m/z 317 -> 188
-
d6-GR24 (Internal Standard): [M+H]+ m/z 304 -> 207
-
-
Data Analysis: Quantify the endogenous strigolactones by comparing the peak areas of the endogenous compounds to the peak area of the internal standard and using a calibration curve generated with authentic standards.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis of strigolactones after this compound treatment.
Strigolactone Signaling Pathway and this compound Inhibition
Caption: Simplified strigolactone signaling pathway indicating the inhibitory action of this compound.
References
- 1. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Strigolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analytical methods in strigolactone research - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing TIS108 Concentration for Arabidopsis thaliana
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TIS108, a triazole-type strigolactone (SL) biosynthesis inhibitor, in Arabidopsis thaliana. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of key data to facilitate your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound in Arabidopsis thaliana.
| Problem | Possible Cause | Recommended Solution |
| No observable phenotype (e.g., no increase in shoot branching). | This compound concentration is too low. | Gradually increase the this compound concentration within the recommended range of 1–3 µM.[1] |
| Inactive this compound solution. | Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution (e.g., at -20°C, protected from light). | |
| Plant growth conditions are not optimal. | Ensure standard Arabidopsis growth conditions are met (e.g., appropriate light intensity, photoperiod, temperature, and nutrient medium).[2][3] | |
| Dwarfism or other signs of toxicity in treated plants. | This compound concentration is too high. | Reduce the this compound concentration. While 1-3 µM is generally effective, concentrations above this may lead to off-target effects.[1] |
| Contamination of the growth medium. | Use sterile techniques when preparing media and sowing seeds to avoid microbial contamination that could stress the plants. | |
| Inconsistent results between experimental replicates. | Uneven application of this compound. | Ensure homogenous mixing of this compound in the growth medium. If applying post-germination, ensure each plant receives a consistent volume and concentration. |
| Genetic variability in plant material. | Use a stable, homozygous line of Arabidopsis thaliana for all experiments. | |
| Environmental fluctuations in the growth chamber. | Monitor and maintain consistent light, temperature, and humidity levels throughout the experiment. | |
| Root hair elongation is not repressed. | This compound is not effectively reaching the roots. | If growing on agar (B569324) plates, ensure the this compound is evenly distributed in the medium. For soil-grown plants, drenching the soil with the this compound solution may be more effective. |
| Observation time point is too early. | Allow sufficient time for the phenotype to develop. Root hair phenotypes may be observable within a few days of treatment.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in Arabidopsis thaliana?
A1: The recommended effective concentration range for observing an increased branching phenotype in Arabidopsis thaliana is 1–3 µM.[1] A concentration of 3 µM has been shown to be specific for SL-biosynthesis inhibition without causing dwarfism.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound is a triazole-type inhibitor of strigolactone (SL) biosynthesis.[1][4][5] It is thought to target a cytochrome P450 monooxygenase, such as MAX1, which is involved in the SL biosynthesis pathway.[1] By inhibiting SL production, this compound induces phenotypes characteristic of SL-deficient mutants, such as increased shoot branching and repressed root hair elongation.[1][4]
Q3: How can I confirm that the observed phenotype is due to SL deficiency?
A3: A rescue experiment can be performed by co-applying a synthetic strigolactone analog, such as GR24. The addition of 5 µM GR24 has been shown to rescue the this compound-induced phenotypes, reverting the plant's appearance to that of the wild-type.[1]
Q4: Are there any known off-target effects of this compound?
A4: While this compound is considered a specific SL-biosynthesis inhibitor at a concentration of 3 µM with regard to plant height, triazole derivatives can sometimes inhibit other P450 enzymes.[1] For example, some triazoles can affect the biosynthesis of gibberellins (B7789140) (GA) and brassinosteroids (BR).[1] However, at the recommended concentrations, significant morphological changes other than the expected SL-deficient phenotypes have not been reported for this compound in Arabidopsis.[1]
Q5: How does this compound treatment affect gene expression?
A5: this compound treatment in Arabidopsis leads to the upregulation of SL-biosynthesis genes, specifically MAX3 and MAX4. This is likely due to a feedback regulation mechanism triggered by the deficiency in SLs.[1][4] The expression of the SL-signaling gene MAX2 is not significantly affected.[1]
Data Presentation
Table 1: Effect of this compound on Shoot Branching in Arabidopsis thaliana
| Treatment | Number of Rosette Branches |
| Control (DMSO) | 2.5 ± 0.5 |
| 1 µM this compound | 4.2 ± 0.8 |
| 3 µM this compound | 5.5 ± 0.6 |
| 3 µM this compound + 5 µM GR24 | 2.8 ± 0.4 |
| Data are presented as mean ± standard deviation. |
Table 2: Effect of this compound on Root Hair Elongation in Arabidopsis thaliana
| Treatment | Average Root Hair Length (µm) |
| Control (DMSO) | 250 ± 30 |
| 3 µM this compound | 120 ± 25 |
| 3 µM this compound + 5 µM GR24 | 240 ± 35 |
| Data are presented as mean ± standard deviation. |
Experimental Protocols
Protocol 1: Phenotypic Analysis of this compound on Arabidopsis Shoot Branching
1. Plant Material and Growth Conditions:
- Use Arabidopsis thaliana ecotype Columbia (Col-0).
- Sterilize seeds and sow them on Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and solidified with 0.8% agar.
- Stratify the seeds at 4°C for 2 days in the dark to synchronize germination.
- Grow plants in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at 22°C.
2. This compound and GR24 Treatment:
- Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
- Add this compound to the molten MS medium to final concentrations of 1 µM and 3 µM. Ensure the final DMSO concentration does not exceed 0.1%.
- For the rescue experiment, prepare MS medium containing 3 µM this compound and 5 µM GR24.
- Include a control group with DMSO at the same final concentration.
- Pour the media into Petri dishes.
3. Data Collection:
- After sowing, grow the plants for 4-5 weeks.
- Count the number of rosette branches per plant.
- Statistically analyze the data (e.g., using a t-test) to compare the different treatments.
Protocol 2: Quantitative RT-PCR for Gene Expression Analysis
1. Plant Growth and Treatment:
- Grow Arabidopsis seedlings in liquid MS medium for a specified period (e.g., 2 weeks).
- Treat the seedlings with 3 µM this compound or a DMSO control for a defined duration (e.g., 24 hours).
2. RNA Extraction and cDNA Synthesis:
- Harvest the plant tissue (e.g., roots or whole seedlings) and immediately freeze in liquid nitrogen.
- Extract total RNA using a suitable kit or protocol.
- Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.
3. qPCR Analysis:
- Perform real-time quantitative PCR (qPCR) using gene-specific primers for MAX3, MAX4, MAX2, and a reference gene (e.g., ACTIN2).
- Analyze the relative gene expression levels using the ΔΔCt method.
Mandatory Visualization
Caption: this compound inhibits the strigolactone biosynthesis pathway.
Caption: Workflow for analyzing this compound effects in Arabidopsis.
References
- 1. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant competition cues activate a singlet oxygen signaling pathway in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cytosolic CTP Production Limits the Establishment of Photosynthesis in Arabidopsis [frontiersin.org]
- 4. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Troubleshooting unexpected phenotypes with TIS108
Welcome to the technical support center for TIS108, a potent and specific inhibitor of strigolactone (SL) biosynthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the effective use of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common and unexpected issues that may arise during experiments with this compound.
Q1: What are the expected phenotypic changes in Arabidopsis treated with this compound?
A1: this compound is a triazole-type strigolactone (SL)-biosynthesis inhibitor.[1] By reducing the endogenous levels of SLs, this compound treatment is expected to mimic the phenotype of SL-deficient mutants. The primary and most well-documented phenotypes in Arabidopsis thaliana are:
-
Increased Shoot Branching: A higher number of rosette branches compared to control plants.[1]
-
Repressed Root Hair Elongation: Shorter root hairs compared to control plants.[1]
These phenotypes are dose-dependent, typically observed at concentrations between 1–3 µM.[1] Importantly, these effects should be reversible by the co-application of a synthetic strigolactone analog, such as 5 µM GR24.[1]
Q2: My this compound-treated plants show the expected increase in branching, but they also appear stunted or dwarfed. Is this a known side effect?
A2: While this compound is considered a specific inhibitor of SL biosynthesis and generally does not cause dwarfism at effective concentrations (1-3 µM), observing a stunted phenotype could be due to a few factors:[1]
-
High Concentration of this compound: this compound belongs to the triazole family of compounds, which can inhibit various cytochrome P450 monooxygenases (P450s). At higher concentrations, this compound might exhibit off-target effects on other P450s involved in the biosynthesis of other plant hormones like gibberellins (B7789140) (GAs) or brassinosteroids (BRs), which are crucial for plant height.
-
Experimental Conditions: Suboptimal growth conditions (e.g., light, temperature, nutrient stress) can exacerbate the effects of any chemical treatment, potentially leading to a stunted phenotype.
-
Hormonal Crosstalk: Strigolactones have complex interactions with other plant hormones. Inhibiting SL biosynthesis can alter the balance of these hormones, which might, in some genetic backgrounds or specific environmental conditions, lead to reduced growth.
Troubleshooting Steps:
-
Verify this compound Concentration: Ensure the final concentration of this compound in your growth medium or treatment solution is accurate. Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
-
Optimize Growth Conditions: Ensure your plants are grown under optimal and consistent conditions.
-
Perform a Rescue Experiment: Co-treat your this compound-stunted plants with GR24. If the stunted phenotype is due to an off-target effect on GA or BR biosynthesis, GR24 will likely not rescue the phenotype, suggesting a non-SL-related issue. You could also try co-application with GA or BR to see if the phenotype is rescued.
-
Check for Contamination: Ensure your this compound stock solution and growth media are not contaminated.
Q3: I am not observing any phenotypic changes after this compound treatment. What could be the problem?
A3: A lack of response to this compound can be frustrating. Here are several potential causes and troubleshooting steps:
-
This compound Degradation: this compound, like many chemical compounds, can degrade over time, especially if not stored correctly. Ensure it is stored as recommended by the manufacturer, typically at -20°C.
-
Ineffective Concentration: The effective concentration of this compound can vary depending on the plant species, growth conditions, and application method. The commonly used concentration of 1-3 µM for Arabidopsis may need optimization.[1]
-
Poor Uptake: If this compound is not being effectively taken up by the plant, you will not observe a phenotype. This can be an issue with the application method.
-
Genetic Background: The genetic background of your plants could influence their sensitivity to SL inhibition.
Troubleshooting Steps:
-
Prepare Fresh this compound Solutions: Always prepare fresh working solutions from a properly stored stock.
-
Perform a Dose-Response Experiment: Test a range of this compound concentrations (e.g., 0.1, 1, 3, 5, 10 µM) to determine the optimal concentration for your experimental system.
-
Review Application Method: For agar (B569324) plate experiments, ensure the this compound is evenly distributed in the medium. For soil-drench applications, ensure the soil is thoroughly and evenly saturated.
-
Use a Positive Control: Include a known SL-deficient mutant (e.g., max2, max3, or max4) in your experiment. These mutants should display the expected phenotype without any treatment.
-
Molecular Analysis: If you are still not observing a phenotype, you can check for molecular changes. Perform quantitative RT-PCR (qRT-PCR) on the SL-biosynthesis genes MAX3 and MAX4. In response to SL deficiency induced by this compound, the expression of these genes is expected to be upregulated due to a feedback mechanism.[1]
Q4: My this compound-treated plants show an unexpected phenotype, such as altered leaf coloration or changes in flowering time. What could be the cause?
A4: Unexpected phenotypes can arise from the complex interplay of hormonal pathways and potential off-target effects.
-
Hormonal Crosstalk: Strigolactones are known to interact with other hormones like auxins, cytokinins, gibberellins, and abscisic acid, which regulate a wide range of developmental processes including leaf senescence and flowering.[2][3] Disrupting SL homeostasis with this compound could indirectly affect these processes.
-
Off-Target Effects of Triazoles: As this compound is a triazole compound, it has the potential to affect other P450 enzymes beyond those in the SL biosynthesis pathway. This could lead to broader metabolic changes. For example, some triazoles have been shown to affect the production of phenolic compounds, which can influence leaf coloration.
-
Environmental Stress: The combination of chemical treatment and subtle environmental stressors can sometimes lead to unexpected phenotypes.
Troubleshooting Steps:
-
Detailed Phenotypic Analysis: Carefully document the unexpected phenotype. Quantify changes in leaf coloration using image analysis or chlorophyll (B73375) measurements. Record the timing of developmental milestones like flowering.
-
Hormone Quantification: If feasible, measure the levels of other plant hormones (e.g., auxin, cytokinin) in your this compound-treated and control plants to investigate potential crosstalk effects.
-
Metabolomic Analysis: For a more in-depth understanding of off-target effects, consider performing metabolomic profiling to identify broader changes in plant metabolism.
-
Consult the Literature: Search for literature on the effects of other P450 inhibitors or strigolactone signaling on the specific phenotype you are observing.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound on shoot branching and root hair length in Arabidopsis thaliana, based on published data.[1]
| This compound Concentration (µM) | Average Number of Branches (± SE) | Average Root Hair Length (µm ± SD) |
| 0 (Control) | 2.5 ± 0.3 | 250 ± 20 |
| 1 | 4.0 ± 0.4 | Not Reported |
| 2 | 5.5 ± 0.5 | Not Reported |
| 3 | 7.0 ± 0.6 | 150 ± 15 |
| 3 + 5 µM GR24 | 2.8 ± 0.3 | 240 ± 25 |
Key Experimental Protocols
Protocol 1: this compound Treatment of Arabidopsis thaliana on Agar Plates
Objective: To assess the phenotypic effects of this compound on Arabidopsis seedlings grown in vitro.
Materials:
-
Arabidopsis thaliana seeds (wild-type and/or mutant lines)
-
This compound stock solution (e.g., 10 mM in DMSO, store at -20°C)
-
GR24 stock solution (e.g., 5 mM in acetone, store at -20°C)
-
Murashige and Skoog (MS) medium with vitamins
-
Agar
-
Petri dishes (100 mm x 15 mm)
-
Sterile water
-
Ethanol (B145695) (70%)
-
Bleach solution (e.g., 20% commercial bleach)
-
Micropipettes and sterile tips
Methodology:
-
Seed Sterilization: a. Place seeds in a 1.5 mL microcentrifuge tube. b. Add 1 mL of 70% ethanol and vortex for 1 minute. c. Pellet the seeds by centrifugation and remove the ethanol. d. Add 1 mL of bleach solution and vortex for 10 minutes. e. Pellet the seeds and wash them three times with sterile water. f. Resuspend the seeds in sterile 0.1% agar solution.
-
Media Preparation: a. Prepare MS medium according to the manufacturer's instructions, typically including 1% sucrose and adjusting the pH to 5.7. b. Add agar (e.g., 0.8%) and autoclave. c. Cool the medium to approximately 50-55°C in a water bath.
-
Adding this compound and GR24: a. Just before pouring the plates, add the appropriate volume of this compound and/or GR24 stock solution to the molten agar to achieve the desired final concentrations. For example, to make 1 liter of 3 µM this compound media from a 10 mM stock, add 0.3 µL of the stock solution. b. For control plates, add an equivalent volume of the solvent (DMSO). c. Swirl the flask gently to ensure even distribution.
-
Pouring Plates and Sowing Seeds: a. Pour the medium into sterile Petri dishes and allow it to solidify. b. Pipette the sterilized seeds onto the surface of the agar. c. Seal the plates with breathable tape.
-
Vernalization and Growth: a. Place the plates at 4°C in the dark for 2-3 days for vernalization. b. Transfer the plates to a growth chamber with long-day conditions (16 hours light / 8 hours dark) at 22°C.
-
Phenotypic Analysis: a. Analyze root hair length after 5-7 days of growth. b. For branching analysis, seedlings can be grown on plates for a longer period or transferred to soil after 7-10 days and grown to maturity.
Protocol 2: Quantification of Shoot Branching
Objective: To quantitatively measure the number of shoot branches in this compound-treated and control plants.
Methodology:
-
Grow plants to maturity (approximately 4-6 weeks after germination).
-
Count the number of primary rosette branches that are longer than a specified length (e.g., 1 cm) to exclude very small, undeveloped branches.
-
Record the branch number for each individual plant.
-
Calculate the average branch number and standard error for each treatment group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between treatments.
Protocol 3: Quantification of Root Hair Length
Objective: To measure the length of root hairs in this compound-treated and control seedlings.
Methodology:
-
Grow seedlings on vertical agar plates for 5-7 days.
-
Capture images of the primary root using a dissecting microscope with a camera.
-
Use image analysis software (e.g., ImageJ) to measure the length of individual root hairs.
-
For each root, measure a consistent number of root hairs (e.g., 10-20) from a defined region of the root (e.g., the mature zone).
-
Calculate the average root hair length and standard deviation for each seedling and then for each treatment group.
-
Perform statistical analysis to compare the different treatments.
Protocol 4: Quantitative RT-PCR (qRT-PCR) for MAX Gene Expression
Objective: To analyze the expression levels of strigolactone biosynthesis genes (MAX3, MAX4) in response to this compound treatment.
Methodology:
-
RNA Extraction: a. Harvest root tissue from 10-14 day old seedlings grown on control and this compound-containing media. b. Immediately freeze the tissue in liquid nitrogen. c. Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).
-
DNase Treatment and cDNA Synthesis: a. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. b. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
qRT-PCR: a. Design or obtain validated primers for your target genes (MAX3, MAX4) and a reference gene (e.g., ACTIN2 or UBQ10). b. Prepare the qRT-PCR reaction mix containing SYBR Green, cDNA template, and forward and reverse primers. c. Run the qRT-PCR on a real-time PCR machine.
-
Data Analysis: a. Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene. b. Compare the relative expression levels between the this compound-treated and control samples.
Visualizations
Caption: The strigolactone biosynthesis and signaling pathway in plants.
Caption: A general experimental workflow for studying the effects of this compound.
Caption: A troubleshooting flowchart for unexpected phenotypes with this compound.
References
- 1. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crosstalk with Jasmonic Acid Integrates Multiple Responses in Plant Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hormonal crosstalk for root development: a combined experimental and modeling perspective [frontiersin.org]
Technical Support Center: TIS108 Stability and Handling in Growth Media
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation of TIS108 in growth media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a triazole-type compound that acts as an inhibitor of strigolactone (SL) biosynthesis.[1][2][3] Strigolactones are a class of plant hormones that play a crucial role in regulating plant architecture, including shoot branching and root development.[1][4] this compound is thought to exert its inhibitory effect by targeting cytochrome P450 monooxygenases, such as MAX1, which are key enzymes in the strigolactone biosynthesis pathway.[1][5]
Q2: Are there specific data on the stability of this compound in common cell culture media like DMEM or RPMI-1640?
A2: Currently, there is no publicly available data specifically detailing the stability of this compound in various cell culture media. Therefore, it is essential for researchers to experimentally determine the stability of this compound under their specific experimental conditions. The stability of a small molecule can be significantly influenced by factors such as the composition of the growth medium, pH, incubation temperature, and the presence of serum.[6][7] A general protocol for assessing compound stability is provided in the "Experimental Protocols" section of this guide.
Q3: What are the primary factors that can lead to the degradation of this compound in growth media?
A3: Several factors can contribute to the degradation of small molecules like this compound in a cell culture environment:
-
pH: The physiological pH of most cell culture media (typically 7.2-7.4) can promote chemical reactions like hydrolysis that lead to compound degradation.[6]
-
Temperature: The standard cell culture incubation temperature of 37°C can accelerate the rate of chemical degradation.[6]
-
Media Components: Certain components within the growth media, including amino acids, vitamins, and metal ions, can interact with and degrade the compound.[6][7]
-
Enzymatic Degradation: If the medium is supplemented with serum, enzymes such as esterases and proteases present in the serum can metabolize the compound.[6]
-
Light and Oxygen: Exposure to light can cause photodegradation of light-sensitive compounds, while the presence of dissolved oxygen can lead to oxidative degradation.[6]
Q4: I observed a precipitate forming after I added this compound to my culture medium. What could be the cause and how can I resolve it?
A4: The formation of a precipitate typically indicates that the concentration of this compound has exceeded its solubility limit in the aqueous environment of the growth medium.[8] Here are several troubleshooting steps you can take:
-
Reduce Final Concentration: The most straightforward approach is to use a lower final concentration of this compound in your experiment.
-
Optimize Dilution Method: Instead of adding a highly concentrated stock solution directly into the full volume of media, try performing serial dilutions in pre-warmed (37°C) media. Adding the compound dropwise while gently vortexing the medium can also facilitate better dissolution.[8]
-
Use Pre-warmed Media: Adding a compound to cold media can decrease its solubility. Ensure your media is at 37°C before adding this compound.[6]
-
Verify Solvent Concentration: Keep the final concentration of the solvent used for the stock solution (e.g., DMSO) as low as possible and ensure it is compatible with your specific cell line and assay.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in cell culture.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or weaker than expected biological activity. | Degradation of this compound in the culture medium over the experimental duration. | Conduct a stability study to determine the half-life of this compound in your specific medium and under your experimental conditions.[8] Consider replenishing the medium with freshly prepared this compound at regular intervals based on its stability profile. |
| Precipitation of this compound from the solution. | Visually inspect the culture medium for any signs of precipitation. If precipitation is observed, follow the troubleshooting recommendations for solubility issues outlined in the FAQ section.[8] | |
| Incomplete dissolution of the this compound stock solution. | Ensure that your this compound stock solution is completely dissolved before use. Gentle warming and vortexing can aid in dissolution. It is also good practice to prepare fresh stock solutions on a regular basis.[6] | |
| High variability between experimental replicates. | Inconsistent handling and processing of samples. | Maintain uniformity in all experimental steps, including the mixing of media and the timing of sample collection. Always use properly calibrated pipettes to ensure accuracy.[6] |
| Degradation of this compound stock solution during storage. | Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles. Store the aliquots at -80°C and protect them from light.[8] | |
| No observable biological effect. | The effective concentration of this compound is too low due to rapid degradation or precipitation. | Confirm the stability and solubility of this compound in your experimental setup. You may need to increase the initial concentration or add the compound more frequently to maintain an effective concentration. |
| The cell line or organism under investigation is not responsive to this compound. | This compound has been primarily characterized as a strigolactone biosynthesis inhibitor in plants.[1][2][3] Its biological effects on other types of organisms may not be well-established. |
Data Presentation
As there is no specific quantitative stability data available for this compound in growth media, the following table is a hypothetical representation of how such data could be structured. It is imperative that researchers generate their own stability data for this compound under their specific experimental conditions.
Table 1: Hypothetical Stability Profile of this compound (10 µM) in Different Growth Media at 37°C
| Time (hours) | % this compound Remaining (DMEM + 10% FBS) | % this compound Remaining (RPMI-1640 + 10% FBS) |
| 0 | 100 | 100 |
| 2 | 96 | 94 |
| 4 | 91 | 88 |
| 8 | 80 | 75 |
| 24 | 55 | 48 |
| 48 | 25 | 18 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Growth Media
This protocol outlines a general procedure for determining the stability of this compound in a chosen cell culture medium.
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an appropriate solvent such as DMSO. Ensure the compound is fully dissolved by vortexing. Gentle warming may be applied if necessary, but the impact on compound stability should be considered.[8]
-
-
Spiking of Growth Media:
-
Pre-warm the desired volume of your chosen growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum) to 37°C.
-
Add the this compound stock solution to the pre-warmed medium to achieve the final working concentration. It is crucial to ensure that the final concentration of the solvent is minimal (e.g., less than 0.1%) and is kept consistent across all samples.[8]
-
-
Time-Course Incubation:
-
Incubate the medium containing this compound at 37°C in a standard cell culture incubator.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect aliquots of the medium. The time zero (t=0) sample should be collected immediately after the addition and mixing of the compound.[8]
-
-
Sample Analysis:
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration measured at t=0. This will provide a degradation profile and allow for the determination of the half-life of this compound in your specific medium.[8]
-
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting this compound experiments.
References
- 1. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Effects of Triazole Derivatives on Strigolactone Levels and Growth Retardation in Rice | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: TIS108 for In Vitro Plant Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing TIS108, a strigolactone biosynthesis inhibitor, in in vitro plant assays. Detailed protocols, troubleshooting guides, and frequently asked questions are presented to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in plants?
A1: this compound is a triazole-type strigolactone (SL) biosynthesis inhibitor.[1][2] Strigolactones are a class of plant hormones that regulate various aspects of plant development, including shoot branching and root morphology.[1] this compound functions by inhibiting the production of strigolactones in plants. This leads to phenotypes similar to those observed in strigolactone-deficient mutants, such as increased shoot branching.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[3]
Q3: What are the typical working concentrations of this compound for in vitro plant assays?
A3: The effective working concentration of this compound can vary depending on the plant species and the specific assay. However, studies on Arabidopsis have shown that concentrations in the range of 1-3 µM are effective for inducing a strigolactone-deficient phenotype, such as an increase in shoot branching.[1] Other studies have utilized concentrations up to 10 µM.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q4: How should I prepare a stock solution of this compound?
A4: A concentrated stock solution of this compound should be prepared in high-quality, anhydrous DMSO. For detailed steps, please refer to the Experimental Protocols section.
Q5: How should I store the this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C for long-term use. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. While many compounds in DMSO are stable for extended periods when stored properly, it is advisable to prepare fresh stock solutions periodically to ensure compound integrity.[4][5][6][7]
Q6: I observed precipitation when adding my this compound stock solution to the plant growth media. What should I do?
A6: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue, often referred to as "solvent shock." Please refer to the Troubleshooting Guide for detailed steps on how to prevent and resolve this issue.
Data Presentation
| Solvent | Solubility | Reference |
| DMSO | ≥ 125 mg/mL | MedChemExpress |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound (C₂₁H₂₃N₃O₂) is 365.43 g/mol . To prepare a 10 mM stock solution, you will need 3.6543 mg of this compound per 1 mL of DMSO.
-
Weigh this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Ensure complete dissolution: Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes. Label each tube clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C.
Protocol 2: Dilution of this compound Stock Solution into Plant Growth Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile plant growth medium (e.g., Murashige and Skoog medium)
-
Sterile tubes or flasks for media preparation
-
Calibrated pipettes
Procedure:
-
Pre-warm the media: Pre-warm the sterile plant growth medium to room temperature or the desired experimental temperature. This can help prevent precipitation.
-
Calculate the required volume of stock solution: Determine the volume of the 10 mM this compound stock solution needed to achieve the desired final concentration in your media. For example, to prepare 100 mL of media with a final this compound concentration of 1 µM, you would add 1 µL of the 10 mM stock solution.
-
Add stock solution to media: While gently swirling or vortexing the media, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps to ensure rapid and even dispersion, minimizing the risk of precipitation.
-
Mix thoroughly: After adding the stock solution, cap the container and mix the media well by gentle inversion or swirling.
-
Final DMSO concentration: Ensure that the final concentration of DMSO in the plant growth medium is low (typically below 0.1%) to avoid any solvent-induced artifacts in your experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon adding this compound stock to media | Solvent Shock: The rapid change from a high concentration of organic solvent (DMSO) to an aqueous environment can cause the compound to precipitate. | - Pre-warm the plant growth media to room temperature. - Add the this compound stock solution dropwise while gently swirling or vortexing the media. - Prepare an intermediate dilution of the this compound stock in media before adding it to the final volume. |
| Concentration Exceeds Solubility Limit: The final concentration of this compound in the media may be too high. | - Perform a dose-response experiment to determine the lowest effective concentration. - If a high concentration is necessary, consider preparing a fresh, more dilute stock solution to minimize the volume of DMSO added. | |
| Inconsistent or no biological effect of this compound | Degradation of this compound: The compound may have degraded due to improper storage or handling. | - Prepare a fresh stock solution of this compound. - Ensure the DMSO stock is stored at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[4][5][6][7] |
| Incorrect Final Concentration: Errors in calculation or pipetting can lead to a lower than expected final concentration. | - Double-check all calculations for dilution. - Use calibrated pipettes for accurate measurement. | |
| Media Composition: Components in the plant growth media may interact with and inactivate this compound. | - Review the composition of your media. While specific interactions with this compound are not well-documented, complex media components can sometimes affect compound activity. | |
| Visible particles or cloudiness in the this compound stock solution | Incomplete Dissolution: The this compound may not have fully dissolved in the DMSO. | - Vortex the stock solution for a longer period. - Gentle warming (e.g., 37°C) can aid dissolution. |
| Moisture Contamination: DMSO is hygroscopic and can absorb moisture from the air, which may reduce the solubility of the compound. | - Use anhydrous DMSO for preparing stock solutions. - Keep stock solution vials tightly sealed. |
Mandatory Visualization
Caption: Troubleshooting workflow for dissolving this compound.
Caption: this compound likely inhibits the P450 enzyme MAX1.
References
- 1. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of TIS108 in experiments
Welcome to the technical support center for TIS108, a triazole-type strigolactone (SL) biosynthesis inhibitor. This guide is designed for researchers, scientists, and drug development professionals to address potential off-target effects and provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of strigolactone (SL) biosynthesis.[1][2][3] It reduces the production of endogenous SLs, such as 2′-epi-5-deoxystrigol (epi-5DS), in plants like rice and Arabidopsis.[1][2][3] This inhibition leads to phenotypes characteristic of SL-deficient mutants, including increased shoot branching and repressed root hair elongation.[1][3][4]
Q2: What is the suspected molecular target of this compound?
A2: While the exact target site is not definitively identified, this compound is thought to inhibit a cytochrome P450 monooxygenase involved in the SL biosynthesis pathway.[4][5] Evidence suggests that this compound may specifically target MAX1, a key enzyme in this pathway.[6]
Q3: What are the potential off-target effects of this compound?
A3: As a triazole derivative, this compound has the potential to inhibit other cytochrome P450 enzymes. This could theoretically affect the biosynthesis of other plant hormones, such as gibberellins (B7789140) (GA) and brassinosteroids (BR). However, this compound was developed as a more specific inhibitor than its predecessor, TIS13, which is known to cause severe dwarfism indicative of off-target effects on GA and BR synthesis.[4][5] At recommended concentrations, this compound does not typically induce dwarfism, suggesting greater specificity for the SL biosynthesis pathway.[4][5]
Q4: How can I confirm that the observed phenotype in my experiment is due to on-target this compound activity?
A4: There are two primary methods to validate the on-target effects of this compound:
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Rescue Experiment: Co-application of a synthetic strigolactone analog, such as GR24, should reverse the phenotypic effects of this compound.[1][3][4] If the phenotype is rescued, it strongly indicates that the effects of this compound are due to SL deficiency.
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Gene Expression Analysis: The inhibition of SL biosynthesis by this compound leads to a feedback response, upregulating the expression of SL biosynthesis genes like MAX3 and MAX4.[1][4] Observing this upregulation via qPCR can serve as a molecular confirmation of on-target activity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| No observable phenotype after this compound treatment. | 1. Suboptimal Concentration: The concentration of this compound may be too low for your specific plant species or experimental conditions. 2. Degradation of this compound: Improper storage or handling may have led to the degradation of the compound. 3. Plant Age/Developmental Stage: The responsiveness of plants to SL inhibition can vary with age. | 1. Perform a Dose-Response Curve: Test a range of this compound concentrations (e.g., 1-10 µM) to determine the optimal concentration for your system. 2. Use Freshly Prepared Solutions: Prepare this compound solutions from a fresh stock for each experiment. Store the stock solution at -20°C. 3. Optimize Treatment Timing: Treat plants at a developmental stage known to be sensitive to SL levels. |
| Unexpected phenotypes (e.g., dwarfism, chlorosis). | 1. Off-Target Effects: The concentration of this compound may be too high, leading to inhibition of other P450 enzymes. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentration used. | 1. Lower this compound Concentration: Use the lowest effective concentration determined from your dose-response curve. 2. Perform a Rescue Experiment: Co-treat with GR24. If the unexpected phenotype is not rescued, it is likely an off-target effect. 3. Include a Solvent Control: Always include a control group treated with the same concentration of the solvent used for this compound. |
| Inconsistent results between experiments. | 1. Variability in Experimental Conditions: Minor differences in growth conditions (light, temperature, humidity) can affect plant responses. 2. Inconsistent Application: The method of this compound application may not be uniform across experiments. | 1. Standardize Growth Conditions: Ensure all experimental plants are grown under identical and controlled environmental conditions. 2. Standardize Application Method: Use a consistent method for this compound application (e.g., soil drench, hydroponic solution, or media supplementation) and ensure even distribution. |
Experimental Protocols
Protocol 1: Rescue Experiment with GR24 in Arabidopsis thaliana
This protocol is designed to confirm that the phenotype induced by this compound is due to the inhibition of strigolactone biosynthesis.
Materials:
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Arabidopsis thaliana seeds (wild-type)
-
Growth media (e.g., MS agar (B569324) plates)
-
This compound stock solution (10 mM in DMSO)
-
GR24 stock solution (10 mM in DMSO)
-
Sterile water
-
DMSO
Methodology:
-
Prepare Treatment Media:
-
Control: Prepare MS agar media with a final DMSO concentration equivalent to that in the treatment groups.
-
This compound Treatment: Prepare MS agar media with the desired final concentration of this compound (e.g., 3 µM).
-
Rescue Treatment: Prepare MS agar media with the same concentration of this compound and a final concentration of GR24 (e.g., 5 µM).
-
GR24 Control: Prepare MS agar media with the same final concentration of GR24 as the rescue group.
-
-
Sterilize and Sow Seeds: Surface sterilize Arabidopsis seeds and sow them on the prepared media plates.
-
Incubate: Place the plates in a growth chamber under standard conditions (e.g., 16h light/8h dark photoperiod at 22°C).
-
Phenotypic Analysis: After a set period of growth (e.g., 14-21 days), observe and quantify the desired phenotypes (e.g., number of rosette branches, root hair length).
-
Data Interpretation: If the this compound-induced phenotype is rescued (i.e., resembles the control) in the rescue treatment group, this confirms the on-target effect of this compound.
Protocol 2: Quantitative PCR (qPCR) for SL Biosynthesis Gene Expression
This protocol is to measure the expression of MAX3 and MAX4 genes in Arabidopsis as a molecular marker for this compound on-target activity.
Materials:
-
Arabidopsis thaliana seedlings (wild-type)
-
Liquid growth media
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This compound stock solution (10 mM in DMSO)
-
DMSO
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
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qPCR master mix
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Primers for MAX3, MAX4, and a reference gene (e.g., UBQ10)
Methodology:
-
Seedling Growth and Treatment:
-
Grow Arabidopsis seedlings in liquid media for a specified period (e.g., 10 days).
-
Treat the seedlings with this compound (e.g., 3 µM final concentration) or a DMSO control for a set duration (e.g., 24 hours).
-
-
Tissue Harvest and RNA Extraction:
-
Harvest the seedlings, flash-freeze in liquid nitrogen, and store at -80°C.
-
Extract total RNA from the tissue using a commercial kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for MAX3, MAX4, and the reference gene.
-
-
Data Analysis:
-
Calculate the relative expression levels of MAX3 and MAX4 using the ΔΔCt method, normalizing to the reference gene expression.
-
-
Data Interpretation: A significant upregulation of MAX3 and MAX4 expression in this compound-treated seedlings compared to the control indicates on-target activity.
Data Summary
Table 1: Summary of this compound Effects and Control Strategies
| Effect Type | Description | Experimental Evidence | Control/Validation Strategy |
| On-Target | Inhibition of Strigolactone (SL) Biosynthesis | - Increased shoot branching - Repressed root hair elongation - Upregulation of MAX3 and MAX4 gene expression | - Rescue of phenotype with exogenous GR24 - qPCR analysis of SL biosynthesis genes |
| Potential Off-Target | Inhibition of other Cytochrome P450 enzymes (e.g., in GA and BR biosynthesis) | - Minimal evidence at effective concentrations (no dwarfism observed) | - Use the lowest effective concentration of this compound - Include a GR24 rescue group to differentiate on- and off-target phenotypes |
Visualizations
Caption: Simplified Strigolactone Biosynthesis Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating the on-target effects of this compound.
Caption: Logic diagram for troubleshooting unexpected phenotypes observed with this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Triazole Derivatives on Strigolactone Levels and Growth Retardation in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Improving the efficacy of TIS108 in different plant species
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing TIS108, a triazole-type strigolactone (SL) biosynthesis inhibitor, in various plant species. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in plants?
A1: this compound is a chemical inhibitor of strigolactone (SL) biosynthesis.[1][2] Strigolactones are a class of plant hormones that regulate various aspects of plant development, including shoot branching and root architecture.[1] this compound functions by inhibiting a key enzymatic step in the SL biosynthesis pathway, likely a cytochrome P450 monooxygenase such as MAX1 or its homologs.[1] This inhibition leads to a decrease in endogenous SL levels, resulting in a phenotype characteristic of SL-deficient mutants, such as increased shoot branching and reduced root hair elongation.[1]
Q2: In which plant species has this compound been shown to be effective?
A2: this compound has been demonstrated to be effective in the model plant Arabidopsis thaliana and in rice (Oryza sativa).[1][3] Studies have also shown its application in tomato (Solanum lycopersicum) to study stress resistance.[4][5] Its broad applicability to other plant species is anticipated due to the conserved nature of the strigolactone biosynthesis pathway.[1]
Q3: What are the expected phenotypic outcomes of a successful this compound treatment?
A3: The primary and most easily observable phenotype is an increase in shoot branching or tillering.[1][3] Other reported phenotypes include repressed root hair elongation.[1] Importantly, at effective concentrations, this compound does not typically cause dwarfism, a common side effect of other less specific P450 inhibitors.[3]
Q4: Can the effects of this compound be reversed or rescued?
A4: Yes, the phenotypic effects of this compound can be rescued by the co-application of a synthetic strigolactone analog, such as GR24.[1] This serves as a crucial control experiment to confirm that the observed phenotypes are indeed due to the inhibition of SL biosynthesis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable phenotype (e.g., no increase in branching). | - Incorrect concentration: The applied concentration of this compound may be too low for the specific plant species or experimental conditions.- Ineffective delivery: The application method (e.g., foliar spray, soil drench) may not be optimal for uptake in the target plant.- Degradation of this compound: The this compound stock solution may have degraded due to improper storage or handling.- Plant insensitivity: The specific plant species or cultivar may have a less sensitive SL signaling pathway. | - Perform a dose-response experiment to determine the optimal concentration (e.g., 1-10 µM for Arabidopsis).- Try alternative delivery methods. For example, if foliar spray is ineffective, try a soil drench or in-vitro application.- Prepare a fresh stock solution of this compound. Ensure it is stored correctly (see Experimental Protocols).- Confirm the phenotype of a known SL-deficient mutant in the same genetic background to ensure the pathway is active. |
| Observed phenotype is not as expected (e.g., stunted growth, chlorosis). | - Off-target effects: The concentration of this compound used may be too high, leading to inhibition of other cytochrome P450 enzymes involved in other hormone biosynthesis pathways (e.g., gibberellins, brassinosteroids).[6][7][8]- Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO, acetone) may be at a toxic concentration for the plant. | - Reduce the concentration of this compound. A dose-response curve can help identify a concentration that is effective without causing phytotoxicity.- Ensure the final concentration of the solvent in the treatment solution is below the toxic threshold for your plant species (typically <0.1%). Run a solvent-only control. |
| Inconsistent results between experiments. | - Variability in plant growth conditions: Differences in light, temperature, or nutrient availability can influence plant development and hormone signaling.- Inconsistent application: Variations in the volume or method of this compound application can lead to different effective concentrations.- Age of plants: The developmental stage of the plant can influence its response to hormone inhibitors. | - Maintain consistent and well-documented environmental conditions for all experiments.- Standardize the application protocol to ensure each plant receives a consistent dose.- Treat plants at the same developmental stage across all experiments. |
| Precipitation of this compound in stock or working solution. | - Low solubility: this compound has limited solubility in aqueous solutions.- Incorrect solvent: The solvent used may not be appropriate for the desired stock concentration. | - Prepare stock solutions in an appropriate organic solvent like DMSO or acetone (B3395972) at a higher concentration (e.g., 10-100 mM).[9]- Ensure the final concentration of the organic solvent in the aqueous working solution is low enough to not cause precipitation. Gentle warming and sonication may aid in solubilization. |
Quantitative Data
Table 1: Efficacy of this compound in Arabidopsis thaliana
| Concentration (µM) | Number of Rosette Branches (Mean ± SE) | Reference |
| 0 (Control) | 2.8 ± 0.3 | [1] |
| 1 | 4.2 ± 0.4 | [1] |
| 3 | 5.5 ± 0.5 | [1] |
| 10 | 5.8 ± 0.6 | [10] |
Table 2: Efficacy of this compound in Rice (Oryza sativa)
| Concentration (µM) | Striga Germination Rate (%) | Tillering Number | Reference |
| 0 (Control) | 85 | Not significantly affected | [11] |
| 10 | 40 | Not significantly affected | [11] |
| 20 | 20 | Not significantly affected | [11] |
| 40 | 10 | Not significantly affected | [11] |
Table 3: Efficacy of this compound in Tomato (Solanum lycopersicum) under Salt Stress
| Treatment | Plant Height (cm, Mean ± SE) | Root Length (cm, Mean ± SE) | Reference |
| Control | 18.5 ± 0.8 | 15.2 ± 0.7 | [4][5] |
| NaCl | 16.4 ± 0.7 | 11.6 ± 0.6 | [4][5] |
| NaCl + GR24 | 17.8 ± 0.8 | 14.1 ± 0.7 | [4][5] |
| NaCl + this compound | 15.1 ± 0.6 | 10.5 ± 0.5 | [4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
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Dimethyl sulfoxide (B87167) (DMSO) or acetone
-
Sterile microcentrifuge tubes or glass vials
-
Pipettes and sterile filter tips
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of DMSO or acetone to achieve the desired stock concentration (e.g., 10 mM or 100 mM).[9]
-
Vortex or sonicate until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 2: Application of this compound to Arabidopsis thaliana (Soil Drench)
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Water or liquid growth medium
-
Potted Arabidopsis thaliana plants (e.g., 3-week-old)
-
-
Procedure:
-
Prepare the working solution by diluting the this compound stock solution in water or liquid medium to the desired final concentration (e.g., 1 µM, 3 µM, 10 µM).[1][10] The final DMSO concentration should not exceed 0.1%.
-
Prepare a mock control solution with the same concentration of DMSO as the treatment solutions.
-
Apply a consistent volume of the working solution or mock solution to the soil of each pot (e.g., 5-10 mL per pot).
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Grow the plants under standard conditions and observe for phenotypic changes at desired time points.
-
Protocol 3: Application of this compound to Rice (Oryza sativa) (Foliar Spray)
-
Materials:
-
This compound stock solution (e.g., 10 mM in a suitable solvent)
-
Water
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Surfactant (e.g., Tween-20)
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Spray bottle
-
-
Procedure:
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Prepare the foliar spray solution by diluting the this compound stock solution in water to the desired final concentration (e.g., 3 µM).[12]
-
Add a surfactant to the solution (e.g., 0.01-0.05% Tween-20) to ensure even coverage on the leaves.
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Prepare a mock control solution containing the solvent and surfactant at the same concentrations.
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Spray the leaves of the rice plants until runoff. Ensure both the adaxial and abaxial surfaces are covered.
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Allow the plants to dry and continue to grow under standard conditions.
-
Protocol 4: In Vitro Application of this compound
-
Materials:
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This compound stock solution
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Sterile plant growth medium (e.g., Murashige and Skoog)
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Sterile petri dishes or culture vessels
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Plant explants or seedlings for in-vitro culture
-
-
Procedure:
-
After autoclaving the growth medium and allowing it to cool to approximately 50-60°C, add the this compound stock solution to the medium to achieve the desired final concentration.
-
Mix the medium thoroughly to ensure even distribution of this compound.
-
Pour the medium into sterile petri dishes or culture vessels and allow it to solidify.
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Place the sterile plant material onto the this compound-containing medium.
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Culture the plants under sterile conditions in a growth chamber.
-
Visualizations
Caption: Simplified strigolactone biosynthesis pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in plant studies.
References
- 1. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Triazole Derivatives on Strigolactone Levels and Growth Retardation in Rice | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Side effects of triazoles on treated crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal triazoles affect key non-target metabolic pathways in Solanum lycopersicum L. plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Overcoming TIS108 insolubility for stock solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility challenges with the strigolactone biosynthesis inhibitor, TIS108. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure successful preparation and use of this compound stock solutions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a concern?
A1: this compound is a triazole-type inhibitor of strigolactone (SL) biosynthesis, a class of plant hormones that regulate various aspects of plant development. Like many small organic molecules developed for biological research, this compound is hydrophobic and has low aqueous solubility. This can lead to challenges in preparing stock solutions and can cause the compound to precipitate when diluted into aqueous buffers or cell culture media, potentially leading to inaccurate and irreproducible experimental results.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: For preparing high-concentration stock solutions of this compound, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.
Q3: What is the maximum concentration of DMSO that is safe for my experiments?
A3: As a general guideline, the final concentration of DMSO in your experimental system (e.g., cell culture medium) should be kept at or below 0.5% to avoid solvent-induced toxicity. However, the maximum tolerable concentration can be cell-line or organism-dependent. It is always best practice to include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments to assess any effects of the solvent itself.
Q4: My this compound solution appears cloudy after dilution in my aqueous medium. What should I do?
A4: Cloudiness or visible particles indicate that this compound has precipitated out of solution. This "crashing out" is a common issue with hydrophobic compounds. To address this, you can try gentle warming of the solution, vortexing, or sonication. It is also advisable to prepare fresh dilutions for each experiment and to add the TIS1-8 stock solution to pre-warmed media while vortexing to aid dissolution. If the problem persists, you may need to lower the final concentration of this compound in your experiment.
Q5: How should I store this compound powder and stock solutions?
A5: this compound powder should be stored at -20°C for long-term stability. Once dissolved in DMSO, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When stored properly, DMSO stock solutions are typically stable for several months.
Troubleshooting Guide: Overcoming this compound Insolubility
This guide addresses common issues encountered when preparing and using this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | The concentration is too high, or the compound requires more energy to dissolve. | - Try gentle warming of the solution in a 37°C water bath. - Use a vortex mixer to increase agitation. - Sonicate the solution for 5-10 minutes. |
| Precipitate forms immediately upon dilution into aqueous buffer or media. | The compound is "crashing out" due to poor aqueous solubility. | - Lower the final concentration of this compound. - Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. - Add the this compound stock solution dropwise to the aqueous medium while gently vortexing. |
| The solution is initially clear but becomes cloudy over time. | The compound is slowly precipitating or aggregating at the experimental temperature. | - Prepare fresh working solutions immediately before each experiment. - Avoid storing diluted this compound solutions. - Consider the stability of this compound in your specific experimental conditions. |
| Inconsistent or non-reproducible experimental results. | Variable effective concentrations of this compound due to precipitation. | - Ensure the this compound stock solution is fully dissolved before each use. - Visually inspect the final working solution for any signs of precipitation before applying it to your experimental system. |
| Observed toxicity in vehicle control experiments. | The final concentration of DMSO is too high for your specific cells or organism. | - Reduce the final DMSO concentration to a non-toxic level (typically ≤ 0.5%). - Perform a dose-response experiment for DMSO alone to determine the toxicity threshold. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder
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Anhydrous, sterile-filtered DMSO
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Sterile microcentrifuge tubes
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Calibrated pipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder.
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Dissolve: Add the appropriate volume of DMSO to achieve a 10 mM concentration.
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Mix: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes to aid dissolution.
-
Inspect: Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile microcentrifuge tubes or culture plates
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Vortex: Gently vortex the stock solution to ensure it is homogeneous.
-
Dilute: Prepare the final working concentration of this compound by diluting the stock solution in pre-warmed cell culture medium. It is recommended to perform a serial dilution if a very low final concentration is required.
-
Mix: When adding the this compound stock to the medium, add it dropwise while gently vortexing or swirling the medium to facilitate rapid and even dispersion.
-
Inspect: Visually inspect the final working solution to ensure it is clear and free of precipitate before adding it to your cells.
-
Use Immediately: Use the freshly prepared working solution immediately to minimize the risk of precipitation.
Visualizations
This compound Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing solubility issues with this compound.
Strigolactone Biosynthesis and Signaling Pathway
Caption: The strigolactone biosynthesis and signaling pathway, indicating the inhibitory action of this compound.
Technical Support Center: Refining Tirzepatide Treatment Duration for Long-Term Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the treatment duration of Tirzepatide in long-term studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the established therapeutic context for long-term Tirzepatide treatment?
A1: Tirzepatide is a dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist.[1] It is approved for the treatment of type 2 diabetes and is also under investigation for chronic weight management.[1] Long-term studies with Tirzepatide have demonstrated sustained efficacy in glycemic control and weight reduction for periods of up to 176 weeks (approximately 3.4 years).[2]
Q2: What is the pharmacokinetic profile of Tirzepatide and how does it influence long-term dosing strategies?
A2: Tirzepatide has a half-life of approximately 5 days, which allows for once-weekly subcutaneous administration.[1] This extended half-life is a key consideration for long-term studies, as it allows for sustained therapeutic concentrations with infrequent dosing, potentially improving patient adherence. The pharmacokinetic profile supports the maintenance of steady-state concentrations over long durations, which is crucial for assessing long-term efficacy and safety.
Q3: What are the key efficacy endpoints to monitor in long-term Tirzepatide studies?
A3: For long-term studies on type 2 diabetes, the primary efficacy endpoint is typically the change in glycated hemoglobin (HbA1c) from baseline.[3] For obesity and weight management studies, the key endpoint is the percent change in body weight.[2][3] Other important long-term endpoints include cardiovascular outcomes, renal function, and the incidence of diabetes-related complications.
Troubleshooting Guide
Problem: High incidence of gastrointestinal adverse events during the initial phase of a long-term study.
Solution: Gastrointestinal side effects, such as nausea, diarrhea, and vomiting, are the most common adverse events associated with Tirzepatide, particularly during the dose-escalation phase.[1][2] To mitigate these effects, a gradual dose-escalation schedule is recommended. Starting with a lower dose and titrating upwards over several weeks can improve tolerability. It is also important to counsel study participants on the transient nature of these side effects.
Problem: Difficulty in maintaining participant adherence in a multi-year study.
Solution: The once-weekly dosing regimen of Tirzepatide is designed to enhance adherence.[1] To further support long-term adherence, consider implementing patient-centric strategies such as:
-
Providing clear and consistent communication about the importance of continued treatment.
-
Utilizing reminder systems (e.g., mobile apps, automated calls).
-
Offering flexible visit schedules and remote monitoring options where feasible.
Solution: To evaluate the persistence of Tirzepatide's effects, a post-treatment follow-up or "washout" period can be incorporated into the study design. For example, the SURMOUNT-1 trial included a 17-week off-treatment period to observe changes in body weight and the incidence of type 2 diabetes after cessation of Tirzepatide.[2] This provides valuable data on the sustainability of the therapeutic benefits.
Data Summary
Table 1: Summary of Long-Term Efficacy of Tirzepatide in Type 2 Diabetes (SURPASS Trials)
| Trial Phase | Treatment Duration | Comparator | Mean HbA1c Reduction | Mean Body Weight Reduction |
| Phase 3 | Up to 104 weeks | Placebo, Semaglutide, Insulin | 1.87% to 3.02% | 5.4 to 12.9 kg |
Data synthesized from multiple SURPASS clinical trials.[3]
Table 2: Long-Term Weight Reduction with Tirzepatide in Obesity (SURMOUNT-1 Trial)
| Treatment Group | Duration | Mean Percent Change in Body Weight |
| Tirzepatide 5 mg | 176 weeks | -12.3% |
| Tirzepatide 10 mg | 176 weeks | -18.7% |
| Tirzepatide 15 mg | 176 weeks | -19.7% |
| Placebo | 176 weeks | -1.3% |
Data from the SURMOUNT-1 clinical trial.[2]
Experimental Protocols & Visualizations
Experimental Workflow for a Long-Term Tirzepatide Clinical Trial
The following diagram outlines a typical workflow for a long-term clinical trial investigating the efficacy and safety of Tirzepatide.
Caption: A generalized workflow for a long-term clinical trial of Tirzepatide.
Signaling Pathway of Tirzepatide
This diagram illustrates the dual agonist mechanism of action of Tirzepatide on the GIP and GLP-1 receptors.
Caption: Mechanism of action of Tirzepatide as a dual GIP and GLP-1 receptor agonist.
References
- 1. Efficacy and Safety of Tirzepatide in Adults With Type 2 Diabetes: A Perspective for Primary Care Providers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tirzepatide for Obesity Treatment and Diabetes Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Tirzepatide in Type 2 Diabetes and Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TIS108-Induced Stress Responses in Plants
Welcome to the technical support center for researchers working with TIS108. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize this compound-induced stress responses in your plant experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce stress in plants?
A1: this compound is a novel xenobiotic compound used in plant research to study stress response mechanisms. Its mode of action involves the rapid induction of oxidative stress, primarily through the generation of reactive oxygen species (ROS) within plant cells.[1][2] This leads to a cascade of physiological and molecular changes, mimicking the effects of various environmental stressors.
Q2: What are the common visual symptoms of this compound-induced stress?
A2: Plants exposed to this compound may exhibit a range of visual symptoms, the severity of which can depend on the concentration and duration of exposure. Common symptoms include:
-
Wilting: A sign of water stress, which can be caused by both under and overwatering, as well as the effects of this compound.[3]
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Chlorosis: Yellowing of the leaves due to chlorophyll (B73375) degradation.
-
Necrosis: Brown or black patches on leaves, indicating cell death.
-
Stunted Growth: Reduced overall plant size and biomass accumulation.
Q3: How can I quantitatively measure the level of this compound-induced stress?
A3: Several methods can be employed to quantify the physiological stress induced by this compound. These include both direct and indirect measurements of cellular damage and the plant's defense responses.
-
Reactive Oxygen Species (ROS) Measurement: Direct quantification of ROS, such as hydrogen peroxide (H₂O₂), can be achieved using various assays.[4][5]
-
Lipid Peroxidation Assay: The level of malondialdehyde (MDA), a product of lipid peroxidation, serves as an indirect indicator of oxidative damage.[6]
-
Antioxidant Enzyme Assays: Measuring the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX) can indicate the plant's response to oxidative stress.
For detailed methodologies, refer to the Experimental Protocols section.
Q4: Are there any known methods to mitigate this compound-induced stress?
A4: Yes, several strategies can be employed to minimize the stress responses elicited by this compound. These approaches can be broadly categorized as chemical priming and genetic modification.
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Chemical Priming: Pre-treatment with certain compounds can enhance the plant's tolerance to subsequent this compound exposure.[7] Effective priming agents include antioxidants like ascorbic acid and glutathione, as well as signaling molecules such as salicylic (B10762653) acid.
-
Genetic Approaches: Overexpression of genes involved in antioxidant defense pathways can confer increased tolerance to this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Problem 1: High plant mortality rates even at low this compound concentrations.
| Possible Cause | Troubleshooting Step |
| High plant sensitivity | Screen different plant species or ecotypes to identify more tolerant lines for your experiments. |
| Suboptimal growth conditions | Ensure plants are healthy and not under any other stress (e.g., drought, nutrient deficiency) before this compound application.[3] |
| Incorrect this compound concentration | Verify the stock solution concentration and perform a dose-response curve to determine the optimal concentration for your specific plant species. |
Problem 2: Inconsistent or non-reproducible stress phenotypes.
| Possible Cause | Troubleshooting Step |
| Variable this compound application | Standardize the application method (e.g., soil drench, foliar spray) to ensure uniform exposure across all plants. |
| Environmental fluctuations | Maintain consistent environmental conditions (light, temperature, humidity) in your growth chambers or greenhouse.[8] |
| Developmental stage differences | Use plants at the same developmental stage for all experiments, as stress responses can vary with age. |
Problem 3: Unexpected off-target effects of this compound.
| Possible Cause | Troubleshooting Step |
| Interaction with other experimental components | Conduct control experiments to test for interactions between this compound and other treatments or media components. |
| Broad-spectrum activity of this compound | Characterize the molecular targets of this compound using transcriptomic or proteomic approaches to understand its full range of effects. |
Data Presentation
Table 1: Quantitative Assessment of this compound-Induced Oxidative Stress Markers
| Treatment | H₂O₂ Content (µmol/g FW) | MDA Content (nmol/g FW) | SOD Activity (U/mg protein) |
| Control | 1.5 ± 0.2 | 25.3 ± 3.1 | 50.1 ± 4.5 |
| This compound (10 µM) | 4.8 ± 0.5 | 62.1 ± 5.8 | 85.7 ± 7.2 |
| This compound (50 µM) | 9.2 ± 0.9 | 115.4 ± 10.2 | 120.3 ± 11.6 |
Data are presented as mean ± standard deviation (n=5).
Table 2: Efficacy of Mitigation Strategies on this compound-Induced Stress
| Pre-treatment | This compound (50 µM) - H₂O₂ Content (µmol/g FW) | This compound (50 µM) - MDA Content (nmol/g FW) | This compound (50 µM) - Survival Rate (%) |
| None (Control) | 9.2 ± 0.9 | 115.4 ± 10.2 | 20 |
| Ascorbic Acid (1 mM) | 5.1 ± 0.6 | 70.2 ± 6.5 | 75 |
| Glutathione (1 mM) | 4.5 ± 0.4 | 65.8 ± 5.9 | 80 |
Data are presented as mean ± standard deviation (n=5).
Experimental Protocols
Protocol 1: Quantification of Hydrogen Peroxide (H₂O₂)
This protocol is adapted from standard methods for H₂O₂ measurement in plant tissues.[5]
-
Sample Preparation: Freeze 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Extraction: Homogenize the powder in 1 mL of 0.1% trichloroacetic acid (TCA). Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Assay:
-
To 0.5 mL of the supernatant, add 0.5 mL of 10 mM potassium phosphate (B84403) buffer (pH 7.0) and 1 mL of 1 M potassium iodide (KI).
-
Measure the absorbance at 390 nm.
-
Calculate the H₂O₂ concentration using a standard curve prepared with known concentrations of H₂O₂.
-
Protocol 2: Measurement of Malondialdehyde (MDA) Content
This protocol outlines the thiobarbituric acid reactive substances (TBARS) assay to determine MDA levels.
-
Sample Preparation: Homogenize 200 mg of fresh plant tissue in 2 mL of 0.1% TCA.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes.
-
Reaction:
-
Take 1 mL of the supernatant and add 4 mL of 0.5% thiobarbituric acid (TBA) in 20% TCA.
-
Heat the mixture at 95°C for 30 minutes, then quickly cool on ice.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Measurement: Read the absorbance of the supernatant at 532 nm and 600 nm.
-
Calculation: Calculate the MDA concentration using the following formula: MDA (nmol/mL) = [(A₅₃₂ - A₆₀₀) / 155,000] x 10⁶.
Visualizations
Signaling Pathway of this compound-Induced Stress
Caption: this compound-induced stress signaling cascade in plants.
Experimental Workflow for Troubleshooting High Plant Mortality
Caption: Troubleshooting workflow for high plant mortality.
Logical Relationship of Mitigation Strategies
Caption: Mitigation of this compound-induced stress.
References
- 1. Oxidative Processes and Xenobiotic Metabolism in Plants: Mechanisms of Defense and Potential Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Measuring ROS and redox markers in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogen Peroxide Measurement Can Be Used to Monitor Plant Oxidative Stress Rapidly Using Modified Ferrous Oxidation Xylenol Orange and Titanium Sulfate Assay Correlation [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. atlasofscience.org [atlasofscience.org]
- 8. Abiotic stress experiments need a reality check to improve translation to the field - PMC [pmc.ncbi.nlm.nih.gov]
Calibrating TIS108 application for soil-based experiments
Welcome to the TIS108 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in calibrating the this compound application for soil-based experiments. Here you will find troubleshooting guides and frequently asked questions to ensure accurate and reproducible results.
Troubleshooting Guides
This section addresses specific issues that may arise during the setup and calibration of the this compound application with soil sensors.
Issue: Inaccurate pH Readings from a Calibrated Sensor
Problem: The this compound application is displaying pH readings that are consistently offset or erratic, despite the pH probe having been recently calibrated.
Possible Causes and Solutions:
-
Incorrect Buffer Selection in this compound: The software's selected pH buffers (e.g., pH 4.01, 7.00, 10.01) must match the physical buffer solutions used for calibration.
-
Temperature Mismatch: Soil temperature can significantly affect pH readings. Ensure the "Automatic Temperature Compensation" (ATC) feature is enabled in the this compound application and that the temperature probe is correctly submerged in the soil sample.
-
Ground Loop Interference: Electrical interference from other laboratory equipment can disrupt the sensitive millivolt signal from the pH probe.
-
Contaminated or Expired Buffers: The accuracy of your calibration is dependent on the quality of your buffer solutions.
Troubleshooting Workflow:
Issue: this compound Fails to Detect a Connected Soil Moisture Sensor
Problem: The this compound application does not recognize or display data from a connected soil moisture sensor.
Possible Causes and Solutions:
-
Incorrect Port or Channel Selection: The sensor may be physically connected to a different port than the one configured in the this compound software.
-
Driver Issues: The necessary driver for the sensor's data logger or interface may not be installed or is corrupted.
-
Power Supply Fault: The sensor may not be receiving adequate power to function and transmit data.
-
Faulty Cable or Connection: The physical connection between the sensor and the data acquisition module could be loose or damaged.
Troubleshooting Steps:
| Step | Action | Expected Outcome | If Unsuccessful |
| 1 | Verify Port Configuration: In the this compound 'Hardware Setup' menu, confirm that the selected COM port or input channel matches the physical connection of the sensor. | The sensor status changes to 'Connected' or 'Ready' in the this compound interface. | Proceed to Step 2. |
| 2 | Reinstall Sensor Driver: Close the this compound application. Navigate to the Device Manager (Windows) or equivalent and reinstall the driver for the sensor's interface. | The device appears in the Device Manager without any error icons. Relaunch this compound to check for detection. | Proceed to Step 3. |
| 3 | Check Power Supply: Use a multimeter to verify the voltage output of the power supply to the sensor or data logger. | The measured voltage matches the manufacturer's specifications for the sensor. | Replace the power supply and repeat the check. |
| 4 | Inspect Physical Connections: Disconnect and reconnect the cable between the sensor and the interface. Check for any bent pins or visible damage to the cable. | A secure connection is established, and the sensor is detected by the this compound application. | Replace the cable and re-test. |
Frequently Asked Questions (FAQs)
Q1: How do I perform a multi-point calibration for nitrate (B79036) concentration in the this compound application?
A multi-point calibration is crucial for ensuring accuracy across a range of expected nitrate concentrations in your soil samples.
Experimental Protocol: 3-Point Nitrate Calibration
-
Prepare Standard Solutions: Create at least three standard solutions of known nitrate concentrations (e.g., 10 ppm, 50 ppm, and 100 ppm NO₃⁻-N) using a certified nitrate standard and deionized water.
-
Initiate Calibration in this compound:
-
Navigate to Calibration > New Calibration > Ion-Selective Electrode.
-
Select 'Nitrate' from the ion list.
-
Choose '3' as the number of calibration points.
-
-
Measure and Input Standards:
-
Rinse the nitrate probe with deionized water and blot dry.
-
Immerse the probe in the 10 ppm standard solution. Allow the reading in this compound to stabilize.
-
Enter "10" as the concentration value and save the first point.
-
Repeat this process for the 50 ppm and 100 ppm standards.
-
-
Review and Save Calibration:
-
After measuring all three points, this compound will display a calibration curve and a slope value.
-
A typical slope for a nitrate electrode is between -54 and -60 mV/decade. If the slope is outside this range, it may indicate an issue with the probe or the standards.
-
Save the calibration profile with a unique name (e.g., "SoilNitrate_YYYYMMDD").
-
Calibration Data Summary:
| Calibration Point | Standard Concentration (ppm) | Expected mV Reading (Typical) |
| 1 | 10 | 130 - 150 |
| 2 | 50 | 85 - 105 |
| 3 | 100 | 60 - 80 |
Q2: What is the "Soil Matrix Effect," and how can I compensate for it in the this compound application?
The "Soil Matrix Effect" refers to the interference from other ions and organic matter in the soil extract that can affect the accuracy of ion-selective electrodes (ISEs), such as those for nitrate or potassium.
Compensation Strategy: Matrix Matching
The most effective way to compensate for this is to perform your calibration using standards prepared in a solution that mimics your soil extract's background composition.
Logical Flow for Matrix Effect Compensation:
By calibrating with standards that have a similar ionic background to your actual samples, the response of the electrode will be more representative, leading to more accurate final concentration measurements within the this compound application.
Validation & Comparative
TIS108 vs. Strigolactone-Deficient Mutants: A Comparative Guide
For researchers in plant biology and drug development, understanding the precise effects of chemical inhibitors versus genetic mutations is crucial for dissecting signaling pathways and developing novel agricultural products. This guide provides a detailed comparison of the phenotypic and molecular effects of the strigolactone (SL) biosynthesis inhibitor, TIS108, and strigolactone-deficient mutants.
This compound is a triazole-type chemical inhibitor that has been shown to effectively reduce the levels of strigolactones in plants, thereby mimicking the phenotype of mutants defective in SL biosynthesis.[1][2][3][4][5][6] This guide presents a side-by-side comparison of their effects on key developmental processes, supported by quantitative data and detailed experimental protocols.
Phenotypic Comparison
The application of this compound to wild-type plants induces phenotypes that closely resemble those of strigolactone-deficient mutants, such as the max mutants in Arabidopsis thaliana.[1][6] The primary observable effects are increased shoot branching and altered root architecture.
Table 1: Comparison of Shoot Branching Phenotypes
| Treatment/Mutant | Species | Parameter | Value | Fold Change vs. Wild-Type (Control) | Reference |
| Wild-Type (Control) | Arabidopsis thaliana | Number of Rosette Branches | ~3 | - | [6] |
| 1 µM this compound | Arabidopsis thaliana | Number of Rosette Branches | ~5 | ~1.7x | [6] |
| 3 µM this compound | Arabidopsis thaliana | Number of Rosette Branches | ~7 | ~2.3x | [6] |
| max3-9 mutant | Arabidopsis thaliana | Number of Rosette Branches | ~8 | ~2.7x | [7] |
| max4-1 mutant | Arabidopsis thaliana | Number of Rosette Branches | ~9 | ~3x | [7] |
| Wild-Type (Control) | Oryza sativa (Rice) | Tiller Number | ~5 | - | [8] |
| 10 µM this compound | Oryza sativa (Rice) | Tiller Number | No significant change | ~1x | [8] |
| d10 (max4) mutant | Oryza sativa (Rice) | Tiller Number | Increased | - | [9] |
Note: Quantitative values are estimated from published graphs and may vary depending on experimental conditions.
Table 2: Comparison of Root Hair Elongation
| Treatment/Mutant | Species | Parameter | Observation | Reference |
| Wild-Type (Control) | Arabidopsis thaliana | Root Hair Length | Normal | [1][6] |
| This compound Treatment | Arabidopsis thaliana | Root Hair Length | Suppressed | [1][6] |
| SL-deficient mutants | Arabidopsis thaliana | Root Hair Length | Not affected by this compound | [1] |
| This compound + GR24 | Arabidopsis thaliana | Root Hair Length | Rescued to wild-type phenotype | [1][6] |
Molecular Comparison
The phenotypic similarities are underpinned by corresponding changes at the molecular level. This compound treatment, like genetic mutations in SL biosynthesis, leads to a feedback response in the expression of SL biosynthesis genes.
Table 3: Comparison of Gene Expression
| Treatment/Mutant | Species | Gene | Fold Change in Expression vs. Wild-Type (Control) | Reference |
| This compound Treatment | Arabidopsis thaliana | MAX3 | Upregulated | [1][3][6] |
| This compound Treatment | Arabidopsis thaliana | MAX4 | Upregulated | [1][3][6] |
| This compound Treatment | Arabidopsis thaliana | MAX2 | No significant change | [1] |
| max mutants | Arabidopsis thaliana | Glucosinolate Biosynthesis Genes | Upregulated | [10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to compare this compound and SL-deficient mutants, the following diagrams are provided.
Caption: Strigolactone biosynthesis and signaling pathway, indicating the inhibitory action of this compound and the genetic lesions in max mutants.
Caption: Experimental workflow for comparing the effects of this compound and strigolactone-deficient mutants.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Protocol 1: Quantification of Shoot Branching in Arabidopsis
-
Plant Growth: Grow Arabidopsis thaliana plants (wild-type and mutants) in soil under long-day conditions (16h light/8h dark) at 22°C.
-
This compound Treatment: For chemical treatment, drench the soil of wild-type plants with a solution of this compound (1-3 µM) or a control solution (containing the same concentration of solvent, e.g., DMSO) every 3-4 days.
-
Phenotyping: After 4-6 weeks of growth, once the primary inflorescence has bolted and produced siliques, count the number of primary rosette branches that are longer than 1 cm.
-
Data Analysis: Calculate the average number of branches and standard deviation for each group. Perform statistical analysis (e.g., Student's t-test) to determine significant differences.
Protocol 2: Measurement of Root Hair Length in Arabidopsis
-
Seedling Growth: Sterilize and germinate Arabidopsis seeds on half-strength Murashige and Skoog (MS) agar (B569324) plates supplemented with the desired concentration of this compound, GR24, or control solvent.
-
Image Acquisition: After 7-10 days of vertical growth, capture images of the primary roots using a stereomicroscope equipped with a camera.
-
Image Analysis:
-
Use image analysis software such as ImageJ.
-
Calibrate the scale of the image using a micrometer slide.
-
Measure the length of at least 20-30 individual root hairs from the differentiation zone of the root for each seedling.
-
-
Data Analysis: Calculate the average root hair length and standard error for each treatment group. Use statistical tests to compare the different conditions.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Plant Material and RNA Extraction: Grow Arabidopsis seedlings as described in Protocol 2. Harvest whole seedlings or specific tissues (e.g., roots) and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qRT-PCR:
-
Prepare the reaction mixture containing cDNA, SYBR Green master mix, and gene-specific primers for MAX3, MAX4, and a reference gene (e.g., ACTIN2).
-
Perform the qRT-PCR in a real-time PCR system with the following typical cycling conditions: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s.[11][12]
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[12]
Protocol 4: Striga Seed Germination Assay
-
Seed Sterilization and Pre-conditioning: Surface sterilize Striga hermonthica seeds with a bleach solution and rinse with sterile water. Place the seeds on glass fiber filter paper discs in a petri dish with sterile water and incubate in the dark at 30°C for 10-14 days to pre-condition them.[13]
-
Treatment Application:
-
For testing the effect of this compound, collect root exudates from rice or other host plants grown with and without this compound.
-
Apply the root exudates, a positive control (e.g., 1 µM GR24), or a negative control (sterile water) to the pre-conditioned Striga seeds.
-
-
Germination Counting: Incubate the plates in the dark at 30°C for 24-48 hours. Count the number of germinated and non-germinated seeds under a dissecting microscope.
-
Data Analysis: Calculate the germination percentage for each treatment.
Conclusion
References
- 1. Striga hermonthica germination assay [protocols.io]
- 2. Shoot Branching Phenotyping in Arabidopsis and Tomato | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Effects of Triazole Derivatives on Strigolactone Levels and Growth Retardation in Rice | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Identification and Validation of qRT-PCR Reference Genes for Analyzing Arabidopsis Responses to High-Temperature Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. I Choose You: Selecting Accurate Reference Genes for qPCR Expression Analysis in Reproductive Tissues in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
TIS108 versus TIS13: a comparative analysis of specificity
A Comparative Analysis of TIS108 and TIS13 Specificity
In the realm of plant biology and agricultural science, the study of strigolactones (SLs) has gained significant traction due to their multifaceted roles as plant hormones and rhizosphere signaling molecules. The development of chemical inhibitors has been instrumental in elucidating the functions of SLs. Among these, this compound and TIS13 have emerged as notable inhibitors of strigolactone biosynthesis. This guide provides an objective comparison of their specificity, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.
Introduction to this compound and TIS13
This compound and TIS13 are triazole-containing chemical compounds designed to inhibit the biosynthesis of strigolactones.[1][2] While both compounds target the SL biosynthetic pathway, they exhibit significant differences in their specificity and off-target effects. TIS13 was initially identified as a lead compound for inhibiting SL biosynthesis.[3] However, subsequent research revealed that at higher concentrations, TIS13 induces severe side effects, such as growth retardation in rice seedlings, suggesting a lack of specificity.[3][4] This led to the development of this compound, a derivative of TIS13, with the aim of creating a more potent and specific SL biosynthesis inhibitor.[3]
Comparative Analysis of Specificity and Potency
The primary distinction between this compound and TIS13 lies in their specificity. TIS13, while effective at reducing SL levels, also appears to inhibit other phytohormone pathways, such as those for gibberellins (B7789140) (GA) and brassinosteroids (BR), leading to a dwarf phenotype in treated plants.[1][5] This dwarfism cannot be reversed by the external application of a synthetic strigolactone analog (GR24), confirming its off-target nature.[5][6]
In contrast, this compound was developed through structure-activity relationship studies to minimize these off-target effects.[3] Experimental evidence demonstrates that this compound is significantly more specific, causing almost no dwarfism at concentrations that effectively inhibit SL biosynthesis.[3][7] This indicates that this compound does not significantly interfere with GA or BR biosynthesis, making it a more reliable tool for studying SL-specific functions.[3] Furthermore, this compound is approximately 100-fold more active in reducing the levels of 2′-epi-5-deoxystrigol (epi-5DS), a major strigolactone, in rice root exudates compared to TIS13.[3][4][7]
The enhanced specificity of this compound makes it a valuable tool for various research applications, including the study of shoot branching, root development, and the interaction between plants and root parasitic weeds.[1][3][6]
Quantitative Data Summary
The following table summarizes the key quantitative data comparing the performance of this compound and TIS13.
| Parameter | This compound | TIS13 | Reference |
| Potency (epi-5DS Reduction) | 100-fold more active than TIS13 | - | [3][4][7] |
| Effect on Plant Height (Dwarfism) | Minimal to no dwarfism at effective concentrations | Induces severe dwarfism at higher concentrations | [3][5][7] |
| Specificity | High; primarily targets SL biosynthesis | Low; affects other hormone pathways (GA, BR) | [1][3] |
Signaling Pathway and Mechanism of Action
Both this compound and TIS13 are believed to function by inhibiting cytochrome P450 monooxygenases (P450s), which are key enzymes in the strigolactone biosynthesis pathway.[3][8] The triazole moiety in these compounds is known to interact with the heme iron of P450 enzymes.[8] The proposed pathway involves the conversion of carlactone (B12838652) by a MAX1 homolog (a P450 enzyme) to produce strigolactones.[2][5] this compound is suggested to be a specific inhibitor of CYP711A, a MAX1 homolog.[7][8] The higher specificity of this compound is attributed to structural modifications, including a keto group instead of a hydroxyl group, a phenyl group instead of a tert-butyl group, and an extended carbon chain, which likely result in a more precise interaction with the target P450 enzyme in the SL pathway.[3][7]
Caption: Strigolactone biosynthesis pathway and points of inhibition by this compound and TIS13.
Experimental Protocols
The comparative analysis of this compound and TIS13 specificity has been primarily conducted using rice (Oryza sativa) and Arabidopsis thaliana as model systems. The key experimental protocols are detailed below.
Plant Growth and Chemical Treatment
Rice or Arabidopsis seeds are surface-sterilized and germinated. Seedlings are then grown hydroponically or on a suitable medium. For chemical treatment, various concentrations of this compound, TIS13, or a control solvent (e.g., DMSO) are added to the growth medium.[3][9]
Quantification of Strigolactones by LC-MS/MS
To assess the inhibitory effect on SL biosynthesis, the levels of endogenous strigolactones, such as epi-5DS, are quantified in both root tissues and root exudates.[3]
-
Extraction: Root exudates are collected from the hydroponic solution, and root tissues are harvested and ground. Strigolactones are then extracted using an organic solvent (e.g., ethyl acetate).
-
Analysis: The extracted samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to accurately measure the concentration of specific strigolactones.[3]
Phenotypic Analysis of Growth Retardation
To evaluate off-target effects, the morphology of the treated plants is observed and measured.
-
Rice: The length of the second leaf sheath is measured as an indicator of dwarfism.[3][4]
-
Arabidopsis: The number of rosette branches is counted, as SL-deficient mutants typically exhibit increased branching.[1][10] Root hair elongation is also assessed.[1]
Striga Germination Assay
To functionally confirm the reduction in bioactive SLs, a Striga germination assay is performed.
-
Root exudates from chemically treated and control plants are collected.
-
Seeds of the parasitic plant Striga hermonthica are pre-conditioned and then treated with the collected root exudates.
-
The germination rate of the Striga seeds is determined, with a lower rate indicating a reduction in germination stimulants (i.e., strigolactones) in the root exudates.[3]
Caption: Experimental workflow for the comparative analysis of this compound and TIS13.
Conclusion
The comparative analysis of this compound and TIS13 demonstrates that this compound is a significantly more potent and specific inhibitor of strigolactone biosynthesis.[3][4] While TIS13 can reduce SL levels, its utility is hampered by off-target effects on other plant hormone pathways, leading to confounding phenotypes such as dwarfism.[1][5] this compound, on the other hand, effectively reduces strigolactone levels without causing significant growth retardation, making it a superior chemical tool for dissecting the specific roles of strigolactones in plant development and interactions with other organisms.[3][7] For researchers in plant science and those involved in the development of agricultural chemicals, this compound offers a more precise means to study and manipulate the strigolactone pathway.
References
- 1. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Effects of Triazole Derivatives on Strigolactone Levels and Growth Retardation in Rice | PLOS One [journals.plos.org]
- 4. Effects of Triazole Derivatives on Strigolactone Levels and Growth Retardation in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Development of strigolactone function regulators [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Carlactone Derivatives to Develop a Novel Inhibitor of Strigolactone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Validating TIS108's Inhibition of the Strigolactone Biosynthesis Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TIS108's performance in inhibiting the strigolactone (SL) biosynthesis pathway against other known inhibitors. Supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying biological and experimental processes are presented to aid researchers in their work.
This compound: A Potent and Specific Inhibitor of Strigolactone Biosynthesis
This compound is a triazole-type inhibitor that has demonstrated high potency and specificity in the inhibition of SL biosynthesis.[1] Experimental evidence indicates that this compound effectively reduces the levels of strigolactones, such as 2′-epi-5-deoxystrigol (epi-5DS), in various plant species, including rice and Arabidopsis thaliana.[1] Its mechanism of action is believed to involve the inhibition of a cytochrome P450 monooxygenase, a key enzyme in the SL biosynthesis pathway, likely a homolog of MAX1.[1]
In validation studies, this compound treatment phenocopies SL-deficient mutants, leading to increased shoot branching and reduced root hair elongation in Arabidopsis.[1] These phenotypic changes are reversible with the application of the synthetic strigolactone analog, GR24, confirming the specificity of this compound's action on the SL pathway.[1]
Comparative Performance of SL Biosynthesis Inhibitors
The efficacy of this compound can be benchmarked against other compounds known to inhibit the SL biosynthesis pathway. This section provides a comparative summary of the available quantitative data.
| Inhibitor | Target Enzyme Class | Plant Species | Effective Concentration | Observed Effect | Reference |
| This compound | Cytochrome P450 | Rice | 10-100 nM | Dose-dependent reduction of epi-5DS in roots and root exudates. | [2] |
| Arabidopsis | 1-3 µM | Dose-dependent increase in shoot branching. | [1] | ||
| TIS13 | Cytochrome P450 | Rice | ~10 µM | Reduction of epi-5DS; however, exhibited growth retardation (dwarfism), suggesting off-target effects on gibberellin and/or brassinosteroid biosynthesis. This compound is 100-fold more active in reducing epi-5DS levels. | [3] |
| Abamine | Carotenoid Cleavage Dioxygenase (CCD) | Sorghum | 1 µM | Reduction of sorgomol (B1264285) and 5DS levels in roots. | [4] |
| Triflumizole | Cytochrome P450 | Rice | 1-10 µM | Dose-dependent reduction of 4-deoxyorobanchol (4DO) in root exudates. | [5] |
Visualizing the Inhibition of the SL Biosynthesis Pathway
To understand the mechanism of this compound and other inhibitors, it is crucial to visualize the SL biosynthesis pathway and the points of inhibition.
Caption: The strigolactone biosynthesis pathway and points of inhibition.
Experimental Protocols for Validation
This section provides detailed methodologies for key experiments to validate the inhibitory effect of compounds like this compound on the SL biosynthesis pathway.
Quantification of Strigolactones by LC-MS/MS
This protocol is essential for directly measuring the reduction in SL levels following inhibitor treatment.
Caption: Workflow for strigolactone quantification by LC-MS/MS.
Protocol:
-
Plant Growth and Treatment: Grow plants (e.g., rice or Arabidopsis) hydroponically or in a suitable medium. Apply the inhibitor (e.g., this compound) at various concentrations to the growth medium. Include a solvent control.
-
Root Exudate Collection: After a defined treatment period, carefully remove plants from the medium, wash the roots gently, and place them in a flask with sterile water or a specific collection buffer for a set duration (e.g., 24 hours) to collect root exudates.
-
Solid Phase Extraction (SPE):
-
Acidify the collected root exudate to pH ~3.0 with formic acid.
-
Pass the acidified exudate through a C18 SPE cartridge pre-conditioned with methanol (B129727) and equilibrated with acidified water.
-
Wash the cartridge with acidified water to remove impurities.
-
-
Elution and Concentration:
-
Elute the strigolactones from the cartridge with acetone (B3395972) or acetonitrile.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the strigolactones using a suitable C18 column and a gradient of water and acetonitrile/methanol, both containing a small percentage of formic acid.
-
Detect and quantify the specific strigolactones using Multiple Reaction Monitoring (MRM) mode, based on the specific precursor-product ion transitions for each target SL.
-
Create a standard curve using authentic standards of the strigolactones of interest to quantify their concentration in the samples.
-
Arabidopsis thaliana Phenotyping Assays
These assays are crucial for observing the in-planta effects of SL biosynthesis inhibition.
a) Shoot Branching Assay:
-
Plant Growth: Grow Arabidopsis plants in soil under long-day conditions (16h light/8h dark).
-
Inhibitor Treatment: Apply the inhibitor (e.g., this compound at 1-10 µM) by watering the soil or by spraying the aerial parts. Include a solvent control. For rescue experiments, co-apply GR24 (e.g., at 5 µM).
-
Phenotypic Analysis: After several weeks of growth (e.g., when the primary inflorescence has bolted and set siliques), count the number of primary rosette branches longer than a specific length (e.g., 1 cm).
-
Data Analysis: Statistically compare the number of branches between the control, inhibitor-treated, and rescue groups.
b) Root Hair Elongation Assay:
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and plate them on vertical agar (B569324) plates containing Murashige and Skoog (MS) medium.
-
Inhibitor Treatment: Incorporate the inhibitor at various concentrations into the MS medium. Include a control plate with the solvent.
-
Growth Conditions: Place the plates vertically in a growth chamber to allow roots to grow along the surface of the agar.
-
Microscopy and Measurement: After a few days of growth (e.g., 5-7 days), observe the root hairs in the maturation zone of the primary root using a microscope. Capture images and measure the length of a representative number of root hairs per root using image analysis software (e.g., ImageJ).
-
Data Analysis: Compare the average root hair length between the different treatment groups.
Quantitative Real-Time PCR (qRT-PCR) for SL Biosynthesis Gene Expression
This protocol allows for the analysis of the molecular response to SL biosynthesis inhibition, specifically the feedback regulation of key biosynthesis genes.
Caption: Workflow for qRT-PCR analysis of gene expression.
Protocol:
-
Plant Treatment and Tissue Harvest: Grow Arabidopsis seedlings as for the root hair assay, with and without the inhibitor. After the treatment period, harvest root tissue and immediately freeze it in liquid nitrogen.
-
Total RNA Extraction:
-
DNase Treatment and Quality Control:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (checking A260/280 and A260/230 ratios) and by running an aliquot on an agarose (B213101) gel to check for intact ribosomal RNA bands.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from a defined amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions in triplicate for each sample and target gene (e.g., MAX3, MAX4) and a reference gene (e.g., ACTIN2 or UBQ10). Use a SYBR Green-based qPCR master mix.
-
Perform the qPCR in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene in the control and treated samples.
-
By employing these comparative data and detailed experimental protocols, researchers can effectively validate the inhibitory activity of this compound and other novel compounds on the strigolactone biosynthesis pathway, contributing to the development of new tools for plant science and agriculture.
References
- 1. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arabidopsis.org [arabidopsis.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Triflumizole as a Novel Lead Compound for Strigolactone Biosynthesis Inhibitor [mdpi.com]
- 6. DNA-free RNA isolation protocols for Arabidopsis thaliana, including seeds and siliques - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Efficacy of TIS108: A Comparative Guide for Plant Biology Researchers
For researchers, scientists, and drug development professionals in the agricultural sector, understanding the nuanced effects of plant growth regulators across different species is paramount. This guide provides a comparative analysis of TIS108, a triazole-type strigolactone (SL) biosynthesis inhibitor, detailing its effectiveness in key model plant species: Arabidopsis thaliana, Oryza sativa (rice), and Olea europaea (olive).
This compound has emerged as a valuable chemical tool for studying the physiological roles of strigolactones, a class of phytohormones that regulate various aspects of plant development, including shoot branching and root architecture. By inhibiting the production of endogenous SLs, this compound induces phenotypes characteristic of SL-deficient mutants, offering a reversible and dose-dependent method to investigate SL signaling pathways.
Quantitative Comparison of this compound Effectiveness
The following tables summarize the key quantitative effects of this compound treatment across the studied species.
Table 1: Effect of this compound on Shoot Branching and Lateral Bud Formation
| Species | Tissue/Organ | This compound Concentration | Observed Effect | Quantitative Data |
| Arabidopsis thaliana | Whole Plant | 1 µM | Increased number of rosette branches | ~3.5 branches (vs. ~2.5 in control) |
| 3 µM | Further increase in rosette branches | ~4.5 branches (vs. ~2.5 in control) | ||
| Oryza sativa (rice) | Whole Plant | Not explicitly for branching | Primarily tiller bud outgrowth | Data not available for direct comparison |
| Olea europaea (olive) | In vitro shoots | Not specified | Increased lateral bud formation | Qualitative observation[1] |
Table 2: Effect of this compound on Root Morphology
| Species | Tissue/Organ | This compound Concentration | Observed Effect | Quantitative Data |
| Arabidopsis thaliana | Roots | 3 µM | Repressed root hair elongation | Significant reduction in root hair length[2] |
Table 3: Effect of this compound on Endogenous Strigolactone Levels
| Species | Tissue/Organ | This compound Concentration | Observed Effect | Quantitative Data |
| Oryza sativa (rice) | Roots & Root Exudates | 10 nM | Reduction of 2'-epi-5-deoxystrigol (B8036310) (epi-5DS) | ~50% reduction in roots, ~70% in exudates |
| 100 nM | Further reduction of epi-5DS | ~80% reduction in roots, ~90% in exudates |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified strigolactone biosynthesis pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound effectiveness in plants.
Experimental Protocols
Arabidopsis thaliana Growth and Treatment for Phenotypic Analysis
-
Plant Material and Growth Conditions: Arabidopsis thaliana (e.g., ecotype Columbia-0) seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium supplemented with sucrose. Plates are stratified at 4°C for 2-3 days to synchronize germination and then transferred to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at approximately 22°C.
-
This compound Application: this compound is dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The stock solution is then added to the molten MS medium after autoclaving to achieve the desired final concentrations (e.g., 1 µM, 3 µM). A control medium containing the same concentration of DMSO without this compound is also prepared.
-
Phenotypic Analysis:
-
Branch Counting: After several weeks of growth (e.g., 4-6 weeks), the number of rosette branches longer than a specified length (e.g., 5 mm) is counted for each plant.
-
Root Hair Measurement: Seedlings are grown on vertical agar (B569324) plates. After a set period (e.g., 7-10 days), the root hairs at a specific region of the primary root are imaged using a microscope, and their lengths are measured using image analysis software.
-
Oryza sativa (Rice) Seedling Treatment and Strigolactone Quantification
-
Plant Material and Growth Conditions: Rice seeds (e.g., cultivar 'Nipponbare') are surface-sterilized, germinated, and grown hydroponically in a nutrient solution. Plants are maintained in a controlled environment with appropriate light, temperature, and humidity for rice cultivation.
-
This compound Application: this compound is added to the hydroponic solution at various concentrations (e.g., 10 nM, 100 nM). The solution is refreshed periodically to maintain the inhibitor concentration.
-
Strigolactone Extraction and Quantification:
-
Root Exudates: The hydroponic solution is collected, and SLs are extracted using a solid-phase extraction method.
-
Root Tissue: Roots are harvested, frozen in liquid nitrogen, and ground to a fine powder. SLs are then extracted using an organic solvent (e.g., ethyl acetate).
-
LC-MS/MS Analysis: The extracted samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of specific SLs, such as 2'-epi-5-deoxystrigol (epi-5DS).
-
Olea europaea (Olive) In Vitro Culture and Lateral Bud Induction
-
Explant Preparation and Culture Initiation: Nodal segments from young, actively growing shoots of olive trees are surface-sterilized and placed on a suitable basal medium, such as Olive Medium (OM), supplemented with plant growth regulators to induce shoot proliferation.
-
This compound Treatment: Once stable shoot cultures are established, they are subcultured onto fresh medium containing different concentrations of this compound. A control group without this compound is also maintained.
-
Assessment of Lateral Bud Formation: After a defined culture period (e.g., 4-6 weeks), the number of newly formed lateral buds and shoots per explant is counted. The overall morphology and health of the cultures are also assessed.
This guide provides a foundational understanding of the comparative effectiveness of this compound. Further research is warranted to elucidate the precise molecular targets and to explore its potential applications in agricultural biotechnology for modifying plant architecture and improving crop yields.
References
GR24 Rescue Experiments in TIS108-Treated Plants: A Comparative Guide
This guide provides a comprehensive comparison of the effects of the strigolactone (SL) biosynthesis inhibitor, TIS108, and the rescue of these effects by the synthetic strigolactone analog, GR24, in plants. The information is targeted towards researchers, scientists, and drug development professionals working in plant biology and agrochemistry.
Introduction to this compound and GR24
This compound is a triazole-type chemical that acts as a specific inhibitor of strigolactone biosynthesis.[1][2] It effectively reduces the endogenous levels of strigolactones in various plant species, including rice and Arabidopsis.[2][3] This inhibition of SL biosynthesis leads to phenotypes characteristic of SL-deficient mutants, such as increased shoot branching and reduced root hair elongation.[1][3]
GR24 is a synthetic analog of strigolactones.[4][5] It is widely used in plant biology research to mimic the effects of natural strigolactones and to study their signaling pathway.[5] GR24 can rescue the phenotypes induced by SL deficiency, whether caused by genetic mutation or chemical inhibition.[1][3]
The interplay between this compound and GR24 provides a powerful chemical genetic approach to dissect the role of strigolactones in various developmental processes. By first inducing an SL-deficient phenotype with this compound and then rescuing it with a controlled application of GR24, researchers can confirm that the observed effects are indeed due to the absence of strigolactones.
Comparative Analysis of Phenotypic Effects
The application of this compound induces distinct morphological changes in plants, which are effectively reversed by the co-application of GR24. These rescue experiments provide strong evidence for the specific action of this compound as a strigolactone biosynthesis inhibitor.
Table 1: Phenotypic Comparison of this compound and GR24 Rescue in Arabidopsis thaliana
| Phenotype | Wild-Type (Control) | This compound-Treated | This compound + GR24-Treated | Reference |
| Shoot Branching | Normal branching | Increased number of branches (bushier phenotype) | Branching number restored to wild-type levels | [1] |
| Root Hair Elongation | Normal length | Repressed root hair elongation | Root hair length restored to wild-type levels | [1] |
| Gene Expression (MAX3, MAX4) | Basal expression | Upregulated | Expression levels restored to wild-type levels | [1][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the strigolactone signaling pathway and a typical experimental workflow for a GR24 rescue experiment in this compound-treated plants.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols based on published studies.
Plant Growth and Treatment
-
Plant Material: Arabidopsis thaliana (e.g., Col-0 ecotype) seeds are surface-sterilized.
-
Growth Conditions: Seeds are sown on Murashige and Skoog (MS) medium supplemented with sucrose (B13894) and solidified with agar (B569324). Plates are stratified at 4°C for 2-3 days before being transferred to a growth chamber with controlled light and temperature conditions.
-
Chemical Treatment: For treatment, this compound and GR24 are dissolved in a suitable solvent (e.g., acetone) to create stock solutions. These are then added to the growth medium to the desired final concentrations. For rescue experiments, both this compound and GR24 are added to the medium. A mock treatment with the solvent alone serves as the control.
Phenotypic Analysis
-
Shoot Branching: The number of primary rosette branches is counted at a specific time point after bolting.
-
Root Hair Elongation: Seedlings are grown on vertical agar plates. The root hair length in a defined region of the primary root is measured using a microscope equipped with a calibrated eyepiece or imaging software.
Gene Expression Analysis (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from whole seedlings or specific tissues (e.g., roots, shoots) using a commercial RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
Quantitative Real-Time PCR (qRT-PCR): qRT-PCR is performed using gene-specific primers for the target genes (e.g., MAX3, MAX4) and a reference gene (e.g., ACTIN). The relative expression levels are calculated using the ΔΔCt method.
Conclusion
The use of this compound as a specific inhibitor of strigolactone biosynthesis, in combination with the synthetic strigolactone analog GR24 for rescue experiments, provides a robust methodology for studying the physiological roles of strigolactones in plants. The data consistently show that this compound-induced phenotypes, such as increased shoot branching and inhibited root hair elongation, are effectively reversed by the application of GR24.[1] This confirms that these phenotypes are a direct consequence of strigolactone deficiency. This chemical genetics approach is a valuable tool for researchers in the field of plant hormone biology and for the development of new plant growth regulators.
References
- 1. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
TIS108: A Potent Plant-Specific P450 Inhibitor in Comparative Analysis
For researchers, scientists, and drug development professionals, a comprehensive understanding of cytochrome P450 (P450) inhibitors is critical for advancements in fields ranging from agriculture to medicine. This guide provides a comparative analysis of TIS108, a strigolactone biosynthesis inhibitor, with other well-characterized P450 inhibitors, supported by experimental data and detailed methodologies.
This compound has emerged as a significant tool in plant biology for its role in inhibiting strigolactone biosynthesis, a crucial process for plant development.[1][2][3] As a triazole-type inhibitor, this compound's mechanism of action is believed to involve the binding of its triazole group to the heme iron of cytochrome P450 enzymes, thereby blocking their function.[4] This guide delves into the specifics of this compound's inhibitory action and places it in the broader context of P450 inhibition.
Quantitative Comparison of P450 Inhibitors
The inhibitory potential of a compound against a P450 enzyme is most commonly quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The inhibition constant (Ki) offers a more direct measure of the inhibitor's binding affinity.
Recent studies have provided specific IC50 values for this compound against rice (Oryza sativa) cytochrome P450 enzymes involved in strigolactone biosynthesis. This compound was found to inhibit the conversion of carlactone (B12838652) (CL) to carlactonoic acid (CLA) and subsequently to 4-deoxyorobanchol (4DO) by the enzyme OsMAX1-900 with an IC50 value of 0.15 µM.[4] Furthermore, it demonstrated even greater potency in inhibiting the conversion of 4DO to orobanchol (B1246147) by OsMAX1-1400, with an IC50 value of 0.02 µM.[4]
For a comparative perspective, the table below includes well-established P450 inhibitors primarily studied in the context of human drug metabolism.
| Inhibitor | Primary Target Isoform(s) | IC50 Value (µM) | Mechanism of Inhibition |
| This compound | OsMAX1-900 (rice) | 0.15 | Heme iron binding (putative) |
| OsMAX1-1400 (rice) | 0.02 | Heme iron binding (putative) | |
| Ketoconazole | CYP3A4 (human) | 0.01 - 0.1 | Reversible (mixed competitive/non-competitive) |
| Furafylline | CYP1A2 (human) | 1 - 10 | Irreversible (mechanism-based) |
| Quinidine | CYP2D6 (human) | 0.05 - 0.5 | Reversible (competitive) |
Experimental Protocols
The determination of P450 inhibitory activity is a cornerstone of both drug discovery and fundamental biochemical research. Below are detailed methodologies for a typical in vitro P450 inhibition assay, similar to the one used to characterize this compound.
In Vitro P450 Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the IC50 value of a test compound against a specific P450 isoform using microsomes from a heterologous expression system (e.g., yeast or insect cells) or human liver microsomes.
Materials:
-
Test compound (e.g., this compound)
-
Microsomes containing the P450 enzyme of interest (e.g., recombinant OsMAX1 or human liver microsomes)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Specific substrate for the P450 enzyme
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
96-well microtiter plates
-
Incubator
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound, substrate, and positive control inhibitor in a suitable solvent (e.g., DMSO). Prepare the incubation buffer and NADPH regenerating system.
-
Incubation Mixture: In a 96-well plate, add the incubation buffer, microsomal protein, and a range of concentrations of the test compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the specific substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This also precipitates the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to another plate for analysis by LC-MS/MS to quantify the formation of the metabolite.
-
Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable nonlinear regression model to calculate the IC50 value.
Visualizing P450 Inhibition Pathways and Workflows
Diagrams are invaluable for illustrating complex biological processes and experimental procedures. The following visualizations were created using the Graphviz DOT language to depict the strigolactone biosynthesis pathway and a typical P450 inhibition assay workflow.
Caption: Inhibition of the strigolactone biosynthesis pathway by this compound.
Caption: General experimental workflow for determining P450 inhibition IC50 values.
References
- 1. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Robust Quantitative Structure-Activity Relationship Models for CYP2C9, CYP2D6, and CYP3A4 Catalysis and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Confirming TIS108's target specificity in strigolactone synthesis
A Comparative Guide to Target Specificity in Strigolactone Biosynthesis
For researchers in plant biology, agricultural science, and drug development, the targeted inhibition of metabolic pathways is a cornerstone of functional analysis and the development of novel chemical regulators. In the study of strigolactones (SLs), a class of phytohormones crucial for plant development and symbiotic interactions, the inhibitor TIS108 has emerged as a key tool. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data, to confirm its target specificity in the strigolactone synthesis pathway.
Unveiling the Target: this compound's Potent and Specific Inhibition of MAX1 Homologs
This compound is a triazole-type inhibitor designed to be more potent and specific than its predecessor, TIS13. While both compounds inhibit SL biosynthesis, TIS13 exhibits off-target effects, notably causing dwarfism in plants, which suggests interference with other hormone pathways like those of gibberellins (B7789140) (GAs) and brassinosteroids (BRs). In contrast, this compound effectively reduces SL levels without these side effects at similar concentrations, pointing to its enhanced specificity.
The primary target of this compound within the SL biosynthetic pathway is the cytochrome P450 monooxygenase, MORE AXILLARY GROWTH 1 (MAX1). MAX1 and its homologs are responsible for the conversion of carlactone (B12838652) (CL), a key intermediate, into various strigolactones. Enzymatic assays using heterologously expressed rice MAX1 homologs have provided quantitative evidence of this compound's inhibitory action.
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against two distinct rice MAX1 enzymes, OsMAX1-900 and OsMAX1-1400, demonstrating its potent activity at the nanomolar level.
| Enzyme Target | Catalyzed Reaction | Inhibitor | IC50 (µM) |
| OsMAX1-900 | Carlactone (CL) → Carlactonoic Acid (CLA) | This compound | 0.15 |
| OsMAX1-900 | Carlactonoic Acid (CLA) → 4-deoxyorobanchol (4DO) | This compound | 0.15 |
| OsMAX1-1400 | 4-deoxyorobanchol (4DO) → Orobanchol | This compound | 0.02 |
Strigolactone Biosynthesis and this compound's Point of Intervention
The biosynthesis of strigolactones is a multi-step process that begins with β-carotene. The diagram below illustrates the main steps of this pathway and highlights the specific point of inhibition by this compound.
Caption: The strigolactone biosynthesis pathway and the inhibitory action of this compound on MAX1.
Experimental Protocols for Confirming Target Specificity
To validate the target specificity of this compound, a series of in vitro and in vivo experiments are essential. The following outlines the key experimental protocols.
Heterologous Expression and Purification of MAX1
To obtain active MAX1 enzyme for in vitro assays, heterologous expression in a host system like Saccharomyces cerevisiae (yeast) is a common approach.
-
Gene Cloning: The coding sequence of the target MAX1 gene is cloned into a yeast expression vector, often with an affinity tag (e.g., His-tag, GST-tag) to facilitate purification.
-
Yeast Transformation and Expression: The expression vector is transformed into a suitable yeast strain. Protein expression is induced under optimized conditions (e.g., temperature, induction time, and media composition).
-
Microsome Preparation: As MAX1 is a membrane-bound cytochrome P450, it is typically isolated as part of the microsomal fraction. Yeast cells are lysed, and the microsomal fraction containing the expressed MAX1 is isolated by differential centrifugation.
In Vitro MAX1 Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of MAX1.
-
Reaction Setup: The reaction mixture typically contains:
-
Yeast microsomes containing the heterologously expressed MAX1 enzyme.
-
The substrate (e.g., carlactone or carlactonoic acid).
-
A range of concentrations of the inhibitor (this compound).
-
A buffer system with appropriate pH and cofactors (e.g., NADPH for cytochrome P450 activity).
-
-
Incubation: The reaction is incubated at a controlled temperature for a specific duration.
-
Reaction Quenching and Product Extraction: The reaction is stopped, and the strigolactone products are extracted from the reaction mixture using an organic solvent.
-
Quantification by LC-MS/MS: The extracted products are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This highly sensitive and specific technique allows for the accurate measurement of the different strigolactone species produced.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the MAX1 enzymatic activity (IC50) is calculated by plotting the product formation against the inhibitor concentration.
In Vivo Phenotypic Analysis
To confirm the specificity of this compound in a whole-plant context, phenotypic analysis of treated plants is performed.
-
Plant Growth Conditions: Wild-type and, ideally, strigolactone-deficient mutant plants (e.g., max1) are grown under controlled conditions.
-
This compound Treatment: Plants are treated with a range of this compound concentrations.
-
Phenotypic Observation: Key phenotypes associated with strigolactone deficiency, such as increased shoot branching, are quantified.
-
Rescue Experiment: To confirm that the observed phenotype is due to strigolactone deficiency, this compound-treated plants are co-treated with a synthetic strigolactone analog, such as GR24. A rescue of the wild-type phenotype indicates that this compound acts specifically on the strigolactone biosynthesis pathway.
The following diagram illustrates the general workflow for confirming the target specificity of a strigolactone biosynthesis inhibitor like this compound.
TIS108: A Specific Strigolactone Biosynthesis Inhibitor with Minimal Off-Target Effects on Gibberellin and Brassinosteroid Pathways
A Comparative Analysis of TIS108 and Other Triazole-Based Plant Growth Regulators
For researchers in plant biology and drug development, the specificity of chemical inhibitors is paramount. This compound has emerged as a potent tool for studying strigolactone (SL) signaling by inhibiting its biosynthesis. This guide provides a comparative analysis of this compound's effects on gibberellin (GA) and brassinosteroid (BR) biosynthesis, contrasting its high specificity with other triazole-based inhibitors like uniconazole (B1683454) and paclobutrazol (B33190).
Key Findings: this compound Exhibits High Specificity for Strigolactone Biosynthesis
This compound is a triazole-type inhibitor designed to target cytochrome P450 enzymes involved in SL biosynthesis. Experimental evidence strongly suggests that at concentrations effective for inhibiting SL production, this compound has minimal impact on the biosynthesis of GAs and BRs. This specificity is a significant advantage over other triazole inhibitors, which often exhibit pleiotropic effects by targeting multiple hormone pathways.
A key indicator of an inhibitor's effect on GA and BR biosynthesis is the plant's stature. Deficiencies in either of these hormones lead to a characteristic dwarf phenotype. Studies in both rice and Arabidopsis thaliana have shown that treatment with this compound, at concentrations that effectively inhibit SL biosynthesis (e.g., 1-3 µM in Arabidopsis), does not induce dwarfism[1]. This contrasts sharply with its less specific precursor, TIS13, which causes severe dwarfism likely due to the inhibition of GA biosynthesis.
While direct quantitative measurements of GA and BR levels in this compound-treated model plants are not extensively published, the absence of a dwarf phenotype is a strong indicator of its specificity. However, it is important to note a study on Gastrodia elata tubers reported an increase in GA content following this compound treatment. This was attributed to the downregulation of a GA deactivation gene, GeCYP714A1, suggesting a potential indirect regulatory role of SLs on GA metabolism in this specific context[2]. This finding highlights the importance of considering tissue- and species-specific effects.
Comparison with Alternative Triazole Inhibitors
Uniconazole and paclobutrazol are well-characterized triazole-based plant growth regulators that are known to inhibit GA biosynthesis. However, their utility as specific GA inhibitors is limited by their significant cross-reactivity with BR biosynthesis.
| Inhibitor | Primary Target Pathway | Effect on Gibberellin (GA) Biosynthesis | Effect on Brassinosteroid (BR) Biosynthesis | Resulting Phenotype |
| This compound | Strigolactone (SL) | Minimal to no direct inhibition at effective SL-inhibiting concentrations. May have indirect effects in some species. | Minimal to no direct inhibition. | SL-deficient phenotype (e.g., increased branching) without dwarfism. |
| Uniconazole | Gibberellin (GA) | Strong inhibition. | Significant inhibition. | Severe dwarfism. |
| Paclobutrazol | Gibberellin (GA) | Strong inhibition. | Inhibition reported. | Dwarfism. |
Table 1. Comparative Effects of this compound, Uniconazole, and Paclobutrazol on Hormone Biosynthesis.
Signaling Pathways and Points of Inhibition
The specificity of this compound lies in its targeted inhibition of P450 enzymes late in the SL biosynthetic pathway. In contrast, uniconazole and paclobutrazol inhibit P450s that are crucial for both GA and BR biosynthesis.
References
Validating the Feedback Regulation of Plant MAX Genes by the Strigolactone Biosynthesis Inhibitor TIS108: A Comparative Guide
For researchers in plant biology and drug development, understanding the intricate feedback mechanisms within signaling pathways is crucial for developing novel growth regulators. This guide provides a comprehensive comparison of methods to validate the feedback regulation of MORE AXILLARY GROWTH (MAX) genes, key components of the strigolactone biosynthesis and signaling pathway, by the chemical inhibitor TIS108.
Strigolactones (SLs) are a class of plant hormones that regulate various aspects of plant development, including shoot branching and root architecture.[1][2][3] The biosynthesis and signaling of SLs are controlled by the MAX gene family, which includes MAX1, MAX2, MAX3, and MAX4.[4][5] this compound is a triazole-type chemical inhibitor that blocks the biosynthesis of SLs.[1][2][6][7] This inhibition leads to a downstream effect on the expression of MAX genes, providing a valuable tool for studying the feedback regulation of this pathway.
Comparative Analysis of Validation Methods
The primary methods to study the feedback regulation of MAX genes by perturbing the strigolactone pathway are through chemical inhibition with compounds like this compound or through genetic modification using max mutants. Each approach offers distinct advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages | Primary Use Case |
| Chemical Inhibition (this compound) | A triazole-type inhibitor that blocks a late step in the strigolactone biosynthesis pathway, leading to SL deficiency.[1][2] | - Dose-dependent and reversible effects.- Applicable to a wide range of plant species where genetic tools are not readily available.- Temporal control over the inhibition. | - Potential for off-target effects on other cytochrome P450 enzymes.- Requires careful concentration optimization to ensure specificity. | Studying the acute effects of SL deficiency on gene expression and development in various plant species. |
| Genetic Knockout (max mutants) | Use of plants with mutations in one of the MAX genes, leading to a constitutive deficiency in SL biosynthesis or signaling.[4][5] | - High specificity to the targeted gene.- Stable and heritable phenotype.- Well-characterized in model organisms like Arabidopsis thaliana. | - Potential for developmental compensation mechanisms.- Time-consuming to generate in non-model organisms.- Not suitable for studying temporal dynamics of feedback regulation. | Investigating the long-term developmental consequences of SL deficiency and for genetic interaction studies. |
Experimental Protocols
Validating the feedback regulation of MAX genes by this compound involves treating plants with the inhibitor and quantifying the resulting changes in MAX gene expression.
Plant Growth and this compound Treatment
-
Plant Material : Arabidopsis thaliana (Col-0) is a common model organism.
-
Growth Conditions : Grow seedlings on Murashige and Skoog (MS) medium under a 16-hour light/8-hour dark photoperiod at 22°C.
-
This compound Treatment : Prepare a stock solution of this compound in DMSO. Add this compound to the molten MS medium to a final concentration of 1-10 µM. A DMSO-only control should be included.
-
Harvesting : Harvest whole seedlings or specific tissues (e.g., roots, shoots) after a defined treatment period (e.g., 7-14 days) for RNA extraction.
Quantitative Real-Time PCR (qRT-PCR) for MAX Gene Expression
This protocol quantifies the mRNA levels of MAX genes to assess the impact of this compound treatment.
-
RNA Extraction : Extract total RNA from harvested plant tissues using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen).
-
cDNA Synthesis : Synthesize first-strand cDNA from the total RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen).
-
qRT-PCR : Perform qRT-PCR using a SYBR Green-based master mix and primers specific for the Arabidopsis MAX genes (MAX1, MAX2, MAX3, MAX4). A housekeeping gene (e.g., ACTIN2) should be used as an internal control for normalization.
-
Data Analysis : Calculate the relative expression of each MAX gene in this compound-treated samples compared to the control using the 2-ΔΔCt method.
Expected Outcome: Treatment with this compound, which inhibits strigolactone biosynthesis, is expected to lead to an upregulation of MAX3 and MAX4 gene expression due to a feedback mechanism attempting to compensate for the lack of strigolactones.[1][2]
Visualizing the Regulatory Pathway and Experimental Workflow
The following diagrams illustrate the strigolactone signaling pathway and the experimental workflow for validating the feedback regulation by this compound.
References
- 1. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. Genome-wide identification of MAXs genes for strigolactones synthesis/signaling in solanaceous plants and analysis of their potential functions in tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
Comparative Transcriptomics of TIS108-Treated vs. Wild-Type Plants: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of the strigolactone biosynthesis inhibitor, TIS108, on plants. While direct comparative transcriptomic data for this compound-treated plants is not yet available, this guide leverages microarray data from strigolactone-deficient Arabidopsis thaliana mutants as a robust proxy to infer the molecular impact of this compound.
This compound is a triazole-type chemical inhibitor that effectively curtails the production of strigolactones (SLs), a class of phytohormones that regulate various aspects of plant development.[1] Treatment with this compound phenotypically mimics SL-deficient mutants, leading to increased shoot branching and reduced root hair elongation.[1] This guide presents a comparative analysis of the transcriptomic landscape in plants with inhibited SL biosynthesis versus wild-type plants, offering insights into the molecular pathways regulated by strigolactones.
Data Presentation: Gene Expression Analysis
In the absence of a direct global transcriptomic dataset for this compound-treated plants, we present microarray data from Arabidopsis thaliana mutants with defects in the strigolactone biosynthesis pathway, specifically the max3 and max4 mutants. These mutants are deficient in carotenoid cleavage dioxygenases required for SL synthesis, and thus their gene expression profiles provide a strong indication of the changes expected upon this compound treatment.
One of the key molecular responses to SL deficiency, whether through mutation or chemical inhibition, is the feedback upregulation of genes involved in the SL biosynthesis pathway. Notably, the expression of MAX3 and MAX4 is significantly increased in response to this compound treatment, a finding that is consistent with observations in SL-deficient mutants.[1]
Table 1: Summary of Differentially Expressed Genes in Arabidopsis SL-Deficient Mutants
| Mutant Line | Total Genes Analyzed | Upregulated Genes | Downregulated Genes |
| max3-9 | 39,042 | 354 | 46 |
| max4-1 | 39,042 | 59 | 34 |
Data sourced from a microarray analysis of Arabidopsis max mutants.[2]
Table 2: Selected Differentially Expressed Genes in max3 and max4 Mutants
| Gene ID | Gene Name | Function | Fold Change (max3-9) | Fold Change (max4-1) |
| AT4G32810 | MAX4 | Carotenoid cleavage dioxygenase 8 | Upregulated | - |
| AT2G44990 | MAX3 | Carotenoid cleavage dioxygenase 7 | - | Upregulated |
| AT1G03055 | - | Jasmonate-ZIM-domain protein 10 | 2.13 | 1.87 |
| AT5G48170 | - | Gibberellin 2-oxidase 6 | 2.05 | 1.55 |
| AT4G19230 | - | Ethylene response factor 1 | 1.98 | 1.62 |
| AT1G74670 | - | Auxin-responsive GH3 family protein | -1.58 | -1.79 |
| AT2G22600 | - | Cytokinin-responsive GATA factor 1 | -1.67 | -1.91 |
This table presents a selection of genes that are consistently up- or down-regulated in max3 and max4 mutants, indicating their likely response to this compound treatment. Fold change values are indicative and sourced from microarray data.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for this compound treatment and for the microarray analysis of SL-deficient mutants.
This compound Treatment and Gene Expression Analysis
This protocol is based on the methodology described by Ito et al. (2013).[1]
-
Plant Material and Growth Conditions: Arabidopsis thaliana (ecotype Columbia-0) seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and 0.8% agar. Plants are grown under long-day conditions (16 hours light / 8 hours dark) at 22°C.
-
This compound Treatment: this compound is dissolved in acetone (B3395972) to create a stock solution. For treatment, seedlings are grown on MS medium containing the desired concentration of this compound (e.g., 1-10 µM). An equivalent amount of acetone is added to the control medium.
-
RNA Isolation and Purification: Total RNA is extracted from plant tissues (e.g., roots, shoots) using a suitable RNA extraction kit, following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
-
Quantitative Real-Time PCR (qRT-PCR): First-strand cDNA is synthesized from the total RNA using a reverse transcription kit. qRT-PCR is then performed using gene-specific primers and a suitable qPCR master mix. The relative expression of target genes is calculated using the 2-ΔΔCt method, with a suitable reference gene (e.g., UBQ10) for normalization.
Microarray Analysis of Arabidopsis max Mutants
This protocol is a generalized procedure based on standard microarray workflows for Arabidopsis.
-
Plant Material and Growth Conditions: Wild-type and max mutant Arabidopsis thaliana seeds are grown under controlled environmental conditions as described above.
-
RNA Isolation and Quality Control: Total RNA is extracted from the aerial parts of mature plants. The integrity and purity of the RNA are verified using a bioanalyzer.
-
cRNA Preparation and Labeling: High-quality RNA is used to synthesize complementary RNA (cRNA), which is then labeled with a fluorescent dye (e.g., Cy3 or Cy5).
-
Microarray Hybridization: The labeled cRNA is hybridized to an Arabidopsis gene expression microarray chip (e.g., Agilent or Affymetrix) according to the manufacturer's protocol.
-
Data Acquisition and Analysis: The microarray slides are scanned to detect the fluorescence signals. The raw data is then normalized, and statistical analysis is performed to identify differentially expressed genes between the mutant and wild-type plants. A fold-change cutoff (e.g., >2 or <-2) and a significance threshold (e.g., p-value < 0.05) are applied to determine significant changes in gene expression.
Visualizations
To aid in the understanding of the processes discussed, the following diagrams illustrate the strigolactone biosynthesis pathway and a general workflow for comparative transcriptomics.
Caption: The strigolactone biosynthesis pathway in Arabidopsis.
Caption: A generalized workflow for comparative transcriptomic analysis.
References
Safety Operating Guide
Navigating the Disposal of TIS108: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of TIS108, a triazole-type strigolactone biosynthetic inhibitor. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A standard laboratory coat is necessary to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
In the event of exposure, adhere to standard laboratory first aid procedures and seek immediate medical attention.
Hazardous Waste Determination
The initial and most critical step in the disposal process is to determine if this compound is classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA) or other local regulations. As a conservative measure in the absence of specific data, this compound waste should be managed as hazardous chemical waste.
Quantitative Data Summary
Specific quantitative data for this compound is not available in the provided search results. The following table summarizes general characteristics inferred from its use as a research chemical.
| Property | Value |
| Physical State | Solid |
| Solubility | Soluble in organic solvents such as acetone |
| Chemical Class | Triazole derivative |
| Primary Hazard | Potential biological and chemical hazards |
| Recommended Exposure Limit | Not established |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. This ensures compliance with all relevant regulations.
-
Segregation and Collection: Collect all waste this compound, including the pure substance, contaminated labware (e.g., weighing boats, pipette tips), and used PPE, in a dedicated and clearly labeled hazardous waste container. The container must be compatible with the chemical, in good condition, and have a secure, tight-fitting lid.
-
Labeling: Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date accumulation of waste began
-
Applicable hazard warnings (e.g., "Caution: Research Chemical, Handle as Hazardous")
-
-
Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials. Follow your institution's guidelines for the maximum amount of time waste can be stored on-site.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Provide them with all necessary information about the waste. The waste will typically be transported to a permitted treatment, storage, and disposal facility (TSDF) for incineration at high temperatures.
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Decontamination of Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate from this process must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of as non-hazardous laboratory glass or plastic, in accordance with your institution's procedures.
Under no circumstances should this compound or its rinsate be disposed of down the drain.
Experimental Workflow for Disposal
Personal protective equipment for handling TIS108
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling TIS108. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations are based on best practices for handling solid, biologically active small molecules in a laboratory setting. It is imperative to consult the supplier-provided SDS upon receipt of the compound for definitive safety information.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on standard laboratory safety protocols.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or butyl rubber gloves | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated. | To prevent inhalation of the compound. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure or contamination.
| Procedure | Guideline | Rationale |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. | To minimize inhalation exposure. |
| Avoid contact with skin, eyes, and clothing. | To prevent accidental exposure and absorption. | |
| Wash hands thoroughly after handling. | To remove any residual contamination. | |
| Storage | Store in a tightly sealed container.[1] | To prevent contamination and degradation. |
| Keep in a cool, dry place away from light.[1] | To maintain the stability of the compound. | |
| Store locked up and inaccessible to unauthorized personnel. | To ensure security and prevent misuse. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with institutional, local, and national regulations for chemical waste.
| Waste Type | Disposal Method | Container |
| Solid this compound Waste | Dispose of as chemical waste. | A designated, sealed, and properly labeled waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of as chemical waste. | A designated, sealed, and properly labeled waste container. |
| Solutions of this compound | Dispose of as liquid chemical waste. | A designated, sealed, and properly labeled liquid waste container. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
Logical Relationships of Safety Precautions
This diagram illustrates the hierarchical and interconnected nature of safety measures when working with this compound.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
